molecular formula C17H21N3 B11187303 TH10785

TH10785

Cat. No.: B11187303
M. Wt: 267.37 g/mol
InChI Key: ZQMGQZOHIDOPCQ-UHFFFAOYSA-N
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Description

TH10785 is a useful research compound. Its molecular formula is C17H21N3 and its molecular weight is 267.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

N-cyclohexyl-2-cyclopropylquinazolin-4-amine

InChI

InChI=1S/C17H21N3/c1-2-6-13(7-3-1)18-17-14-8-4-5-9-15(14)19-16(20-17)12-10-11-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,18,19,20)

InChI Key

ZQMGQZOHIDOPCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)C4CC4

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of TH10785

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH10785 has emerged as a novel small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the common oxidative DNA lesion, 8-oxoguanine (8-oxoG). This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its direct interaction with OGG1, the induction of a novel enzymatic function, and the subsequent alteration of the canonical DNA repair pathway. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Visual diagrams of the signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of this compound's molecular activity.

Core Mechanism: Activation of OGG1 and Induction of a Novel Lyase Activity

This compound functions as a potent activator of OGG1 by directly binding to its active site. This interaction, specifically with the amino acid residues phenylalanine-319 and glycine-42, leads to a significant conformational change in the enzyme.[1][2][3] The primary consequence of this binding is not merely an enhancement of OGG1's inherent glycosylase activity but, more remarkably, the generation of a previously undescribed β,δ-lyase enzymatic function.[1][3][4] This novel activity allows OGG1 to efficiently cleave the DNA backbone at apurinic/apyrimidinic (AP) sites, which are intermediates in the BER pathway.

The induction of this β,δ-lyase activity represents a fundamental shift in the function of OGG1. While OGG1 is known to possess a weak β-lyase activity, this compound enhances this function and introduces a δ-lyase capability, leading to a more efficient resolution of AP sites.[4][5] This newfound catalytic function exhibits a preference for AP sites over its traditional substrate, 8-oxoG.[4]

Quantitative Analysis of this compound-OGG1 Interaction and Activity

The interaction between this compound and OGG1, and the resulting enhancement of enzymatic activity, have been quantified in several studies. The following tables summarize the key quantitative data.

ParameterValueExperimental ContextSource
OGG1 Enzyme Activity Increase 10-foldIn vitro biochemical assay[2][3][6]
Binding Affinity (Kd) 5.5 µMThis compound to OGG1[1]
Binding Affinity (Kd) with AP site analog 1.3 µMThis compound to OGG1 in the presence of double-stranded DNA containing an AP site analog[1]

Table 1: Quantitative assessment of this compound's effect on OGG1.

Cell Line / ModelThis compound ConcentrationDuration of TreatmentObserved EffectSource
U2OS cells10 µM24 hoursInduction of a strong DNA Damage Response (DDR) in combination with a PNKP1 inhibitor.[4]
U2OS cells20 µM72 hoursShift towards PNKP1 dependence.[1]
In vitro assay6.25 µM30 minutesInduction of de novo β,δ-elimination, allowing for AP sites as new substrates.[1]
A549 cells10, 30, or 100 µMNot specifiedInhibition of oxidative damage induced by paraquat.[7]
Primary rat lenses10 µMNot specifiedReduction of opacity and vacuole formation induced by hydrogen peroxide.[7]

Table 2: Experimentally effective concentrations of this compound.

Rerouting the Base Excision Repair Pathway

The novel β,δ-lyase activity induced by this compound fundamentally alters the downstream steps of the BER pathway. In the canonical pathway, after OGG1 removes the 8-oxoG base, the resulting AP site is processed by AP endonuclease 1 (APE1). However, in the presence of this compound, the enhanced lyase function of OGG1 bypasses the need for APE1.[2][3][8]

Instead, the repair process becomes dependent on polynucleotide kinase phosphatase (PNKP1).[2][3][4][8] This shift is a critical aspect of this compound's mechanism. The β,δ-elimination by the this compound-activated OGG1 generates DNA strand breaks that require processing by PNKP1 to create ligatable ends for the final step of DNA repair. This rerouting of the repair pathway has significant implications for cellular responses to oxidative stress and presents new therapeutic opportunities.

TH10785_Mechanism cluster_pathways DNA Repair Pathways cluster_canonical Canonical BER cluster_this compound This compound-Mediated BER Oxidative_Damage Oxidative DNA Damage (8-oxoG) OGG1_g OGG1 (Glycosylase) Oxidative_Damage->OGG1_g AP_Site AP Site OGG1_g->AP_Site APE1 APE1 AP_Site->APE1 Downstream_Repair Downstream Repair APE1->Downstream_Repair Oxidative_Damage_2 Oxidative DNA Damage (8-oxoG) OGG1_a OGG1 + this compound (Glycosylase + β,δ-Lyase) Oxidative_Damage_2->OGG1_a AP_Site_2 AP Site OGG1_a->AP_Site_2 Excises 8-oxoG SSB Single-Strand Break (with 3'-phosphate and 5'-OH) OGG1_a->SSB AP_Site_2->OGG1_a Cleaves AP site PNKP1 PNKP1 SSB->PNKP1 Downstream_Repair_2 Downstream Repair PNKP1->Downstream_Repair_2 This compound This compound This compound->OGG1_a Activates & Induces β,δ-Lyase Activity Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis Reagents Prepare Reaction Mix: - Fluorescent 8-oxoG oligo - Buffer - this compound / DMSO Add_OGG1 Add Recombinant OGG1 Reagents->Add_OGG1 Incubate Incubate at 37°C Add_OGG1->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence Stop_Reaction->Measure_Fluorescence Cell_Culture Culture Cells Expressing OGG1-mCherry Treat_Cells Treat with this compound and/or Oxidative Agent Cell_Culture->Treat_Cells Laser_Damage Induce Localized DNA Damage with UV Laser Treat_Cells->Laser_Damage Image_Acquisition Time-Lapse Confocal Microscopy Laser_Damage->Image_Acquisition Quantify_Recruitment Quantify Fluorescence at Damage Site Image_Acquisition->Quantify_Recruitment

References

TH10785: A Novel Activator of OGG1-Mediated DNA Repair

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TH10785, a small-molecule activator of the 8-oxoguanine DNA glycosylase 1 (OGG1) enzyme. This compound represents a paradigm shift in modulating DNA repair pathways, not by inhibiting, but by enhancing and altering the enzymatic function of OGG1. This document details the mechanism of action, quantitative biochemical and cellular effects, and the experimental protocols utilized to characterize this novel compound. It is intended to serve as a resource for researchers in oncology, neurodegenerative diseases, and aging, as well as for professionals in drug discovery and development.

Introduction

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can be induced by exogenous factors, leading to oxidative stress and damage to cellular macromolecules, including DNA. One of the most common and mutagenic forms of oxidative DNA damage is 8-oxo-7,8-dihydroguanine (8-oxoG). The primary enzyme responsible for the recognition and excision of 8-oxoG is the DNA glycosylase OGG1, which initiates the base excision repair (BER) pathway.[1][2][3]

This compound is a novel small molecule that has been identified as a potent activator of OGG1.[4][5] Unlike traditional therapeutic approaches that often focus on enzyme inhibition, this compound enhances the catalytic efficiency of OGG1 and, remarkably, endows it with a new enzymatic function.[6][7][8] This activation has profound implications for the repair of oxidative DNA damage and presents a promising therapeutic strategy for a range of pathologies associated with oxidative stress, including cancer, Alzheimer's disease, and age-related disorders.[4][9]

Mechanism of Action of this compound

This compound acts as a molecular catalyst that directly interacts with the active site of OGG1.[7][9] This interaction repositions key amino acid residues, leading to a significant enhancement of OGG1's enzymatic activity.

Binding to the OGG1 Active Site

Crystallographic studies have revealed that this compound binds to the catalytic pocket of OGG1, establishing crucial interactions with amino acid residues such as phenylalanine-319 (via π-stacking) and glycine-42 (via H-bonding).[6][7][8][9][10] This binding is essential for its activating properties.

Induction of a Novel β,δ-Lyase Activity

The most striking feature of this compound's mechanism of action is its ability to induce a de novo β,δ-lyase activity in OGG1.[6][7][8][9][10] Normally, OGG1 possesses a weak β-lyase activity, which is often the rate-limiting step in the repair of 8-oxoG lesions.[11] this compound dramatically enhances this activity and introduces a δ-lyase function.[7][9] This novel enzymatic capability allows OGG1 to process apurinic/apyrimidinic (AP) sites more efficiently and independently of the downstream repair enzyme, AP endonuclease 1 (APE1).[4][6][12][13]

Alteration of the DNA Repair Pathway

The induction of β,δ-lyase activity by this compound fundamentally alters the canonical BER pathway. In the presence of this compound, OGG1-mediated repair becomes dependent on polynucleotide kinase phosphatase (PNKP1) to process the 3'-phosphate termini generated by the enhanced lyase activity.[4][6][9][12][13] This shift from an APE1-dependent to a PNKP1-dependent pathway represents a significant rerouting of the cellular response to oxidative DNA damage.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data characterizing the interaction of this compound with OGG1 and its effects on enzymatic activity and cellular processes.

ParameterValueNotes
Thermal Stabilization (ΔTm) 3.8 ± 0.7°CAt 100 µM this compound, measured by Differential Scanning Fluorimetry (DSF).[9]
Binding Affinity (KD) to OGG1 5.5 ± 1.7 µMMeasured by fluorescence spectroscopy.[9]
Binding Affinity (KD) to OGG1 in the presence of AP-site DNA 1.3 ± 0.3 µMIndicates a preference for the ternary complex of OGG1, DNA, and this compound.[9]
Increase in OGG1 Enzymatic Activity Up to 10-fold[4][6][8][13][14]
Increase in Enzymatic Turnover (vmax) with AP-site substrate Up to 20-foldDose-dependent increase.[9]
Optimal Concentration for 8-oxoA Substrate Turnover 6.25 µMActivity follows a bell-shaped curve.[9]

Table 1: Biochemical and Biophysical Data for this compound

Cellular EffectObservationExperimental Context
Increased OGG1 Recruitment to DNA Damage Significantly enhanced recruitmentObserved in U2OS cells at laser-damaged sites.[9]
Increased DNA Strand Breaks (γH2AX) More DNA strand breaks observedConfirms the generation of DNA strand breaks by the catalytic activity of this compound in cells.[9]
Reduced AP Sites Reduced KBrO3-induced AP-sites[9]
PNKP1 Dependence Increased DNA damage and reduced cell viability upon PNKP1 inhibitionDemonstrates the shift to a PNKP1-dependent repair pathway in cells.[9]
Suppression of Paraptosis in Lens Epithelial Cells Significantly inhibited H2O2-induced paraptosis[15]

Table 2: Cellular Effects of this compound

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stability of OGG1 in the presence of this compound, which provides evidence of direct binding.

  • Principle: The binding of a ligand to a protein typically increases its thermal stability. DSF measures the melting temperature (Tm) of a protein by monitoring the fluorescence of a dye that binds to unfolded proteins.

  • Protocol Outline:

    • Recombinant OGG1 protein (e.g., 4 µM) is mixed with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer (e.g., 25 mM Tris-acetate pH 7.5, 50 mM CaCl2, 10% glycerol, 1 mM DTT).[16]

    • This compound is added at various concentrations (e.g., from a DMSO stock solution).

    • The mixture is subjected to a temperature gradient in a real-time PCR instrument.

    • Fluorescence is measured at each temperature increment.

    • The Tm is determined from the midpoint of the unfolding transition.

Fluorescence-Based OGG1 Activity Assay

This assay measures the enzymatic activity of OGG1 by monitoring the cleavage of a fluorescently labeled DNA substrate.

  • Principle: A DNA oligonucleotide containing an 8-oxoG lesion and a fluorophore-quencher pair is used as a substrate. Cleavage of the substrate by OGG1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Protocol Outline:

    • The reaction mixture contains recombinant OGG1, the fluorescent DNA substrate, and varying concentrations of this compound in a reaction buffer.

    • The reaction is initiated and incubated at 37°C.

    • Fluorescence is measured over time using a plate reader.

    • The initial reaction velocity (v0) is calculated from the linear phase of the fluorescence increase.

Electrophoretic Mobility Shift Assay (EMSA) for Lyase Activity

EMSA is used to visualize the products of OGG1's glycosylase and lyase activities.

  • Principle: DNA fragments of different sizes can be separated by gel electrophoresis. This assay allows for the distinction between the initial 8-oxoG-containing substrate, the AP-site intermediate, and the final cleaved products resulting from β- and β,δ-elimination.

  • Protocol Outline:

    • A radiolabeled or fluorescently labeled DNA substrate containing an 8-oxoG lesion is incubated with OGG1 in the presence or absence of this compound.

    • The reaction products are separated on a denaturing polyacrylamide gel.

    • The gel is imaged to visualize the different DNA species.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the engagement of this compound with OGG1 within a cellular context.

  • Principle: Ligand binding stabilizes the target protein against thermal denaturation.

  • Protocol Outline:

    • Cultured cells (e.g., U2OS) are treated with this compound or a vehicle control.[16]

    • The cells are heated to various temperatures.[16]

    • The cells are lysed, and the soluble fraction is separated by centrifugation.

    • The amount of soluble OGG1 at each temperature is determined by Western blotting.

    • An increase in the amount of soluble OGG1 at higher temperatures in the this compound-treated samples indicates target engagement.

Immunofluorescence Staining for DNA Damage Markers

This technique is used to visualize and quantify DNA damage and repair processes within cells.

  • Principle: Antibodies specific for markers of DNA damage (e.g., γH2AX for double-strand breaks) or repair proteins are used to label these molecules within fixed cells. Fluorescence microscopy is then used for detection and quantification.

  • Protocol Outline:

    • Cells are grown on coverslips and treated with a DNA damaging agent (e.g., KBrO3) and/or this compound.

    • The cells are fixed, permeabilized, and incubated with primary antibodies against the target of interest (e.g., anti-γH2AX).

    • A fluorescently labeled secondary antibody is used for detection.

    • The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence microscope.

    • Image analysis software is used to quantify the fluorescence intensity or the number of foci per cell.

Visualizations of Pathways and Workflows

OGG1_Repair_Pathway Canonical vs. This compound-Modified OGG1 Repair Pathway cluster_canonical Canonical BER Pathway cluster_this compound This compound-Modified Pathway Oxidative_Stress Oxidative Stress DNA_damage 8-oxoG Lesion Oxidative_Stress->DNA_damage OGG1_rec OGG1 Recognition & Glycosylase Activity DNA_damage->OGG1_rec AP_site AP Site OGG1_rec->AP_site APE1 APE1 Incision AP_site->APE1 BER_completion Downstream BER (Pol β, Lig III, XRCC1) APE1->BER_completion TH10785_Oxidative_Stress Oxidative Stress TH10785_DNA_damage 8-oxoG Lesion TH10785_Oxidative_Stress->TH10785_DNA_damage OGG1_this compound OGG1 + this compound (Activated Complex) TH10785_DNA_damage->OGG1_this compound OGG1_TH10785_activity Enhanced Glycosylase & Induced β,δ-Lyase Activity OGG1_this compound->OGG1_TH10785_activity Cleaved_product Cleaved Product (3'-phosphate) OGG1_TH10785_activity->Cleaved_product PNKP1 PNKP1 Processing Cleaved_product->PNKP1 PNKP1_BER_completion Downstream BER PNKP1->PNKP1_BER_completion

Caption: OGG1 Repair Pathway Modification by this compound.

DSF_Workflow Differential Scanning Fluorimetry (DSF) Workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein OGG1 Protein Mix Mix Components Protein->Mix Dye SYPRO Orange Dye Dye->Mix Compound This compound or DMSO Compound->Mix qPCR Apply Temperature Gradient (Real-Time PCR Machine) Mix->qPCR Fluorescence Measure Fluorescence qPCR->Fluorescence Melt_Curve Generate Melt Curve Fluorescence->Melt_Curve Tm Determine Melting Temperature (Tm) Melt_Curve->Tm

Caption: Workflow for DSF to assess this compound binding to OGG1.

Broader Implications and Future Directions

The discovery of this compound and its unique mode of action opens up new avenues for therapeutic intervention. By enhancing a natural DNA repair process, this compound may offer a protective effect in diseases characterized by high levels of oxidative stress.

  • Neurodegenerative Diseases: In conditions such as Alzheimer's and Parkinson's disease, where oxidative damage to neurons is a key pathological feature, enhancing OGG1 activity could mitigate neuronal cell death and slow disease progression.

  • Oncology: While OGG1 inhibitors have been explored as a means to potentiate the effects of chemotherapy, OGG1 activators could be beneficial in preventing carcinogenesis by reducing the accumulation of mutagenic 8-oxoG lesions.

  • Aging: The accumulation of oxidative DNA damage is a hallmark of aging. By boosting the repair of these lesions, this compound and similar molecules could potentially ameliorate age-related decline and associated diseases.[9]

Future research will likely focus on the development of more potent and specific OGG1 activators, the elucidation of the full spectrum of their cellular effects, and their evaluation in preclinical models of various human diseases. The concept of activating and repurposing enzymes with small molecules represents a promising new frontier in drug discovery.[4]

Conclusion

This compound is a pioneering small-molecule activator of OGG1 that not only enhances its canonical glycosylase activity but also confers a novel β,δ-lyase function. This leads to a rerouting of the base excision repair pathway, making it dependent on PNKP1. The comprehensive characterization of this compound, from its molecular mechanism to its cellular effects, provides a solid foundation for its further development as a potential therapeutic agent for a wide range of diseases associated with oxidative stress. This guide serves as a technical resource to facilitate further research and development in this exciting new area of pharmacology.

References

TH10785: A Novel Activator of the Base Excision Repair Pathway - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of TH10785, a small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway. This compound enhances the catalytic activity of OGG1 and induces a novel β,δ-lyase function, fundamentally altering the canonical BER pathway. This guide will detail the mechanism of action of this compound, present quantitative data on its effects, provide detailed experimental protocols for studying its activity, and visualize the associated molecular pathways and experimental workflows.

Introduction to the Base Excision Repair Pathway and OGG1

The Base Excision Repair (BER) pathway is a critical cellular defense mechanism against DNA damage caused by endogenous and exogenous agents, particularly oxidative stress.[1] One of the most common and mutagenic forms of oxidative DNA damage is 8-oxo-7,8-dihydroguanine (8-oxoG). The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. 8-oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme responsible for recognizing and removing 8-oxoG from DNA.[2] In the canonical BER pathway, after OGG1 excises the 8-oxoG base, the resulting apurinic/apyrimidinic (AP) site is cleaved by AP endonuclease 1 (APE1). This is followed by DNA synthesis and ligation to complete the repair.

This compound: Mechanism of Action

This compound is a small molecule that acts as an activator of OGG1.[2] It interacts with the active site of OGG1, specifically with residues phenylalanine-319 and glycine-42.[3] This interaction not only enhances the intrinsic glycosylase activity of OGG1 but also confers a novel β,δ-lyase activity upon the enzyme.[2] This induced lyase activity allows OGG1 to cleave the phosphodiester backbone at the AP site, a function normally performed by APE1.

This alteration of OGG1's enzymatic function reroutes the BER pathway. In the presence of this compound, the repair of 8-oxoG lesions becomes independent of APE1 and instead relies on the activity of polynucleotide kinase phosphatase (PNKP1) to process the 3'-phosphate terminus generated by the β,δ-lyase activity before DNA synthesis and ligation can occur.[3][4]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data regarding the interaction and effects of this compound on OGG1 and the BER pathway.

ParameterValueSpeciesReference(s)
OGG1 Activity Enhancement~10-fold increaseHuman[2]
Binding Affinity (Kd)
This compound to OGG15.5 µMHuman[5]
This compound to OGG1 + AP site DNA1.3 µMHuman[5]
Optimal Concentrations
In vitro OGG1 activation6.25 µMHuman[5]
In cellulo OGG1 activation1-10 µMHuman[6]

Table 1: Biochemical and Cellular Activity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the BER pathway.

In Vitro OGG1 Activity Assay

This assay measures the ability of this compound to enhance the enzymatic activity of purified OGG1 on a DNA substrate containing an 8-oxoG lesion.

Materials:

  • Purified recombinant human OGG1 protein

  • Fluorescently labeled oligonucleotide substrate containing a single 8-oxoG lesion

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 0.1 mg/ml BSA)

  • This compound stock solution (in DMSO)

  • APE1 (for coupled assay, optional)

  • 96-well black plates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the fluorescently labeled 8-oxoG substrate to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Initiate the reaction by adding purified OGG1 to each well.

  • Incubate the plate at 37°C for a specified time course (e.g., 15-60 minutes).

  • Stop the reaction (e.g., by adding NaOH to a final concentration of 100 mM).

  • Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates the cleavage of the substrate by OGG1.

  • For a coupled assay to measure the full repair reaction, APE1, DNA polymerase, and DNA ligase can be included, and the incorporation of a labeled nucleotide can be measured.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to OGG1 in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[7]

Materials:

  • Cultured cells (e.g., U2OS)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blotting reagents (primary antibody against OGG1, secondary antibody)

Protocol:

  • Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble OGG1 in each sample by Western blotting.

  • Quantify the band intensities and plot the fraction of soluble OGG1 as a function of temperature to determine the melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

In Vitro Base Excision Repair Reconstitution Assay

This assay reconstitutes the BER pathway using purified proteins to directly visualize the effect of this compound on the repair process.[8]

Materials:

  • Purified recombinant human proteins: OGG1, APE1, PNKP1, DNA Polymerase β, DNA Ligase III/XRCC1

  • Radiolabeled or fluorescently labeled DNA substrate (e.g., a plasmid or oligonucleotide) containing a single 8-oxoG lesion

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.5 mM ATP)

  • This compound stock solution (in DMSO)

  • Urea polyacrylamide gel electrophoresis (PAGE) system

Protocol:

  • Set up reaction mixtures containing the DNA substrate and reaction buffer.

  • Add different combinations of the purified BER proteins to the reactions, with or without this compound.

  • Incubate the reactions at 37°C for a specified time.

  • Stop the reactions by adding a stop solution (e.g., formamide with loading dye).

  • Denature the DNA products by heating and resolve them on a urea-PAGE gel.

  • Visualize the DNA fragments by autoradiography or fluorescence imaging. The pattern of DNA fragments will reveal the specific cleavage products and the progression of the repair reaction under different conditions.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is used to measure DNA strand breaks in individual cells, which can be an indicator of BER activity.[9]

Materials:

  • Cultured cells

  • This compound stock solution (in DMSO)

  • DNA-damaging agent (e.g., H₂O₂)

  • Comet assay kit (including slides, low-melting-point agarose, lysis solution, electrophoresis buffer)

  • Fluorescence microscope

  • DNA stain (e.g., SYBR Green)

Protocol:

  • Treat cells with the DNA-damaging agent to induce oxidative DNA damage.

  • Treat the cells with this compound or DMSO for a specified time to allow for DNA repair.

  • Embed the cells in low-melting-point agarose on comet slides.

  • Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.

  • Perform alkaline electrophoresis to separate fragmented DNA from intact DNA. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

  • Stain the DNA with a fluorescent dye.

  • Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail using image analysis software. A reduction in the comet tail moment indicates DNA repair.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

BER_Pathway cluster_canonical Canonical BER Pathway cluster_this compound This compound-Modified BER Pathway DNA_damage 8-oxoG DNA Damage OGG1 OGG1 DNA_damage->OGG1 Recognition & Excision AP_site AP Site OGG1->AP_site APE1 APE1 AP_site->APE1 Incision Nick 3'-OH Nick APE1->Nick PolB DNA Pol β Nick->PolB Gap filling Ligation DNA Ligase III/ XRCC1 PolB->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA TH_DNA_damage 8-oxoG DNA Damage TH_OGG1 OGG1 + this compound TH_DNA_damage->TH_OGG1 Recognition, Excision & β,δ-lyase activity TH_AP_site AP Site TH_OGG1->TH_AP_site TH_3P_Nick 3'-P Nick TH_OGG1->TH_3P_Nick PNKP1 PNKP1 TH_3P_Nick->PNKP1 3'-phosphatase activity TH_Nick 3'-OH Nick PNKP1->TH_Nick TH_PolB DNA Pol β TH_Nick->TH_PolB Gap filling TH_Ligation DNA Ligase III/ XRCC1 TH_PolB->TH_Ligation TH_Repaired_DNA Repaired DNA TH_Ligation->TH_Repaired_DNA

Caption: Canonical vs. This compound-Modified Base Excision Repair Pathway.

Experimental Workflow Diagrams

OGG1_Activity_Workflow start Start prepare_reagents Prepare Reagents: - 8-oxoG substrate - OGG1 enzyme - this compound dilutions start->prepare_reagents plate_setup Set up 96-well plate: - Add substrate - Add this compound/DMSO prepare_reagents->plate_setup initiate_reaction Initiate reaction with OGG1 plate_setup->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction read_fluorescence Read fluorescence stop_reaction->read_fluorescence analyze_data Analyze data and plot activity curves read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for In Vitro OGG1 Activity Assay.

CETSA_Workflow start Start cell_treatment Treat cells with This compound or DMSO start->cell_treatment harvest_cells Harvest and wash cells cell_treatment->harvest_cells heat_shock Apply heat gradient to cell suspension harvest_cells->heat_shock cell_lysis Lyse cells heat_shock->cell_lysis centrifugation Centrifuge to pellet aggregated proteins cell_lysis->centrifugation collect_supernatant Collect soluble protein fraction centrifugation->collect_supernatant western_blot Analyze soluble OGG1 by Western Blot collect_supernatant->western_blot analyze_results Quantify bands and plot melting curves western_blot->analyze_results end End analyze_results->end

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound represents a novel pharmacological tool for modulating the base excision repair pathway. By activating OGG1 and inducing a unique β,δ-lyase activity, it reroutes the canonical BER pathway, creating a dependency on PNKP1. This unique mechanism of action opens up new avenues for therapeutic intervention in diseases associated with oxidative stress and DNA damage, such as cancer and neurodegenerative disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers to further investigate the biological effects and therapeutic potential of this compound.

References

The Advent of TH10785: A Novel Activator of OGG1-Mediated DNA Repair

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of a First-in-Class Modulator of Oxidative DNA Damage Repair

Audience: Researchers, scientists, and drug development professionals.

Abstract

TH10785 is a novel, small-molecule synthetic compound identified as a potent activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for resolving oxidative DNA damage.[1] This document provides a comprehensive technical overview of the discovery and development of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on cellular pathways. This compound represents a paradigm shift in the modulation of DNA repair, converting OGG1 into a more efficient enzyme with a novel lyase activity, thereby redirecting the repair cascade from an APE1-dependent to a PNKP1-dependent pathway.[2][3] This unique mode of action holds significant therapeutic promise for a range of pathologies associated with oxidative stress, including neurodegenerative diseases, cancer, and age-related disorders.[4]

Introduction: The Challenge of Oxidative DNA Damage

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, leads to damage of cellular macromolecules, including DNA.[5] One of the most common and mutagenic DNA lesions is 8-oxoguanine (8-oxoG), which can lead to G:C to T:A transversions if not repaired.[6] The primary enzyme responsible for recognizing and excising 8-oxoG is OGG1, initiating the BER pathway.[3] Enhancing the efficiency of this repair process is a compelling therapeutic strategy for diseases characterized by elevated oxidative stress.

The discovery of this compound emerged from research focused on identifying small molecules that could modulate the activity of OGG1.[7] Utilizing organocatalysis principles, researchers identified this compound as a compound that not only binds to the active site of OGG1 but also actively participates in the catalytic process to enhance its enzymatic function.[7][8]

Physicochemical Properties and Identification

  • Chemical Name: N-Cyclohexyl-2-cyclopropyl-4-quinazolinamine[3]

  • Molecular Formula: C₁₇H₂₁N₃

  • Molecular Weight: 267.37 g/mol [9]

  • CAS Number: 1002801-51-5[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Biochemical and Cellular Activity of this compound

ParameterValueCell/SystemNotes
OGG1 Activity Enhancement10-foldIn vitroThis compound enhances the enzymatic performance of OGG1.[1]
OGG1 Binding Affinity (K D )5.5 µMIn vitro (OGG1 alone)Affinity increases in the presence of DNA substrate.[10]
OGG1 Binding Affinity (K D )1.3 µMIn vitro (OGG1 + AP site analog DNA)Demonstrates substrate-dependent binding enhancement.[10]
Optimal Concentration for Activity6.25 µMIn vitroMaximal enhancement of OGG1 activity observed at this concentration.[9]
Cellular Concentration for DNA Repair10 µMU2OS cellsConcentration used in studies demonstrating increased OGG1 recruitment and repair.[1]

Table 2: Cellular Effects of this compound

EffectCell LineConcentrationExperimental Details
Increased OGG1 recruitment to DNA damageU2OS10 µMCells treated with KBrO₃ to induce oxidative damage, followed by this compound.[1]
Suppression of H₂O₂-induced paraptosisLens Epithelial Cells (LECs)Not specifiedThis compound demonstrated significant efficacy in a model of oxidative stress-induced cell death.[11]
Shift to PNKP1-dependent repairU2OS0-20 µM (72h)This compound induces a shift from APE1 to PNKP1 dependence for cell viability.[10]

Mechanism of Action: A Paradigm Shift in DNA Repair

This compound exerts its effects through a unique mechanism that redefines the function of OGG1.

  • Binding and Activation: this compound binds to the active site of OGG1, specifically interacting with the amino acid residues Phenylalanine-319 and Glycine-42.[3][11] This interaction is facilitated by a nitrogen base within the molecular structure of this compound.[2]

  • Induction of Novel Lyase Activity: Upon binding, this compound acts as an organocatalyst, inducing a novel β,δ-lyase activity in OGG1.[3][8] This is a significant departure from the enzyme's native monofunctional glycosylase activity.

  • Altered Repair Pathway:

    • Standard BER Pathway: In the absence of this compound, OGG1 excises the 8-oxoG base, creating an apurinic/apyrimidinic (AP) site. This AP site is then processed by APE1 (Apurinic/apyrimidinic endonuclease 1), which incises the DNA backbone to allow for subsequent repair by other enzymes.[3]

    • This compound-Mediated Pathway: With this compound, the newly induced β,δ-lyase activity of OGG1 not only excises the damaged base but also cleaves the DNA backbone at the AP site.[8] This bypasses the need for APE1. The resulting DNA strand break with a 3'-phosphate terminus is then processed by Polynucleotide Kinase Phosphatase (PNKP1), which is essential for the subsequent ligation step.[2][9]

Visualizing the Molecular Pathways and Workflows

Signaling Pathways

OGG1_Repair_Pathways Figure 1: OGG1-Mediated DNA Repair Pathways cluster_standard Standard Base Excision Repair cluster_this compound This compound-Mediated Repair DNA_damage Oxidative DNA Damage (8-oxoG) OGG1_standard OGG1 (Glycosylase) DNA_damage->OGG1_standard Recognition & Excision AP_site AP Site OGG1_standard->AP_site APE1 APE1 AP_site->APE1 Incision Repair_standard Downstream Repair (Polymerase, Ligase) APE1->Repair_standard DNA_damage2 Oxidative DNA Damage (8-oxoG) OGG1_activated OGG1 + this compound (Glycosylase + β,δ-Lyase) DNA_damage2->OGG1_activated Recognition, Excision & Incision Strand_Break Single-Strand Break (3'-phosphate) OGG1_activated->Strand_Break PNKP1 PNKP1 Strand_Break->PNKP1 3'-Phosphate Removal Repair_this compound Downstream Repair (Polymerase, Ligase) PNKP1->Repair_this compound Experimental_Workflow Figure 2: General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_exvivo Ex Vivo Model Biochem_Assay Biochemical OGG1 Activity Assay Binding_Assay Binding Affinity Assay (Fluorescence Spectroscopy) Crystal_Structure Co-crystal Structure Analysis Cell_Culture Cell Culture (e.g., U2OS) Damage_Induction Induce Oxidative Damage (e.g., KBrO₃, H₂O₂) Cell_Culture->Damage_Induction Treatment Treat with this compound Damage_Induction->Treatment Recruitment_Assay OGG1 Recruitment Assay (Immunofluorescence) Treatment->Recruitment_Assay Viability_Assay Cell Viability Assay Treatment->Viability_Assay DDR_Analysis DNA Damage Response Analysis (γH2AX, 53BP1 staining) Treatment->DDR_Analysis Lens_Culture Rat Lens Culture H2O2_Treatment H₂O₂ Treatment Lens_Culture->H2O2_Treatment TH10785_Treatment This compound Treatment H2O2_Treatment->TH10785_Treatment Paraptosis_Analysis Analysis of Paraptosis and Lens Opacity TH10785_Treatment->Paraptosis_Analysis

References

The Modulatory Role of TH10785 on the 8-Oxoguanine DNA Glycosylase 1 (OGG1) Active Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between the small molecule activator TH10785 and the active site of 8-Oxoguanine DNA Glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway. We delve into the mechanism of action, detailing how this compound enhances OGG1's catalytic activity and induces a novel enzymatic function. This guide synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological pathways and experimental workflows. The information contained herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound as a modulator of OGG1 and its potential therapeutic applications.

Introduction

Oxidative DNA damage, a constant threat to genomic integrity, is primarily repaired through the Base Excision Repair (BER) pathway, in which 8-Oxoguanine DNA Glycosylase 1 (OGG1) plays a pivotal role. OGG1 recognizes and excises the mutagenic lesion 7,8-dihydro-8-oxoguanine (8-oxoG) from DNA. The modulation of OGG1 activity presents a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. This compound has emerged as a potent small-molecule activator of OGG1. This guide explores the intricate details of this compound's interaction with the OGG1 active site and the subsequent functional consequences.

Mechanism of Action: this compound as an OGG1 Activator

This compound binds directly to the active site of OGG1, enhancing its enzymatic activity.[1][2][3] Structural and biochemical studies have revealed that this compound interacts with key amino acid residues, including phenylalanine-319 and glycine-42.[4][5][6] This interaction not only increases the rate of 8-oxoG excision but also confers a novel β,δ-lyase activity to OGG1.[4][5] This newfound function allows OGG1 to process abasic (AP) sites more efficiently, altering the downstream repair pathway.

The catalytic activity of this compound is mediated by a nitrogen base within its molecular structure.[4][5] By positioning itself within the active site, this compound facilitates the abstraction of a proton, which is a critical step in the enzymatic cascade.[4] This organocatalytic mechanism leads to a significant increase in OGG1's overall repair capacity.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with OGG1.

Parameter Value Conditions Reference
Binding Affinity (KD) 5.5 µMThis compound (2 µM) to OGG1[5]
1.3 µMIn the presence of an AP site analog containing double-stranded DNA[5]
Enzyme Activity Enhancement ~10-fold increase[4][6][8]
Concentration for Maximal Enhancement 6.25 µMIn vitro OGG1 activity assay[5]
Cellular Thermal Shift Assay (CETSA) Stabilization of OGG1U2OS cells treated with 20 µM this compound for 2 hours[1]
Molecular Weight 267.38 g/mol [2]
Formula C₁₇H₂₁N₃[2]

Table 1: Quantitative data for this compound-OGG1 Interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and OGG1.

Fluorescence-Based OGG1 Activity Assay

This assay measures the enzymatic activity of OGG1 in real-time by monitoring the increase in fluorescence upon the cleavage of a specifically designed DNA probe.

Materials:

  • Black 384-well plates

  • OGG1 enzyme

  • Fluorescently labeled DNA substrate containing an 8-oxoG lesion (e.g., a hairpin probe with a fluorophore and a quencher)

  • Assay Buffer: 25 mM Tris-HCl pH 8.0, 15 mM NaCl, 2 mM MgCl₂, 0.5 mM DTT, 0.0025% Tween-20

  • This compound

  • Plate reader capable of fluorescence detection

Protocol:

  • Prepare a reaction mixture in each well of the 384-well plate containing the assay buffer and 10 nM of the 8-oxoG DNA substrate.

  • Add varying concentrations of this compound to the wells. Include a DMSO control.

  • Initiate the reaction by adding 800 pM of OGG1 enzyme to each well.

  • Immediately place the plate in a pre-warmed (37°C) plate reader.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a desired period (e.g., 60 minutes).

  • Calculate the initial reaction rates from the linear phase of the fluorescence increase over time.

  • Plot the reaction rates against the this compound concentration to determine the activation profile.

X-Ray Crystallography of the OGG1-TH10785 Complex

This method provides a high-resolution 3D structure of OGG1 in complex with this compound, revealing the precise binding mode and key interactions.

Protein Expression and Purification:

  • Express human OGG1 in E. coli BL21(DE3) cells.

  • Purify the protein using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

Crystallization:

  • Concentrate the purified OGG1 to a suitable concentration (e.g., 10-20 mg/mL).

  • Incubate the protein with a molar excess of this compound.

  • Set up crystallization trials using the hanging drop vapor diffusion method at a constant temperature (e.g., 20°C). A successful crystallization condition for the hOGG1:this compound complex involved a reservoir solution containing 0.12 M Alcohols, 0.1 M Buffer System 2 pH 7.5, and 48% v/v Precipitant Mix 4.[9]

Data Collection and Structure Determination:

  • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. The crystal structure of the human OGG1 in complex with this compound was determined at a resolution of 2.00 Å.[6]

  • Process the diffraction data and solve the structure by molecular replacement using a known OGG1 structure as a search model.

  • Refine the model and build the this compound molecule into the electron density map. The PDB ID for the structure of human OGG1 in complex with activator this compound is 7AYY.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with OGG1 in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • U2OS cells

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Antibodies against OGG1 and a loading control protein for Western blotting

Protocol:

  • Culture U2OS cells to 70-80% confluency.

  • Treat the cells with 20 µM this compound or DMSO for 2 hours at 37°C.[1]

  • Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by Western blotting using an anti-OGG1 antibody to detect the amount of soluble OGG1 at each temperature.

  • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.

Site-Directed Mutagenesis of OGG1 Active Site Residues

This technique is employed to create specific mutations in the OGG1 gene (e.g., F319A or G42A) to validate the importance of these residues for this compound interaction and the subsequent activation of the enzyme.

Materials:

  • Plasmid DNA containing the wild-type OGG1 gene

  • Mutagenic primers containing the desired nucleotide changes for Phe319 and Gly42

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Protocol:

  • Design and synthesize complementary mutagenic primers for the target residues (Phe319 and Gly42).

  • Perform PCR using the wild-type OGG1 plasmid as a template and the mutagenic primers to generate the mutated plasmid. A typical PCR program includes an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

  • Digest the PCR product with DpnI to remove the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Select colonies and isolate the plasmid DNA.

  • Verify the desired mutation by DNA sequencing.

  • Express and purify the mutant OGG1 proteins and characterize their activity and interaction with this compound using the assays described above.

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to the interaction of this compound with OGG1.

TH10785_Mechanism_of_Action cluster_0 OGG1 Active Site cluster_1 This compound Interaction cluster_2 Functional Consequences OGG1 OGG1 EnhancedActivity Enhanced Glycosylase Activity OGG1->EnhancedActivity Leads to NewFunction Novel β,δ-Lyase Activity OGG1->NewFunction Induces ActiveSite Active Site (Phe319, Gly42) ActiveSite->OGG1 This compound This compound This compound->ActiveSite Binds to

Caption: Mechanism of this compound action on the OGG1 active site.

BER_Pathway_Modulation cluster_0 Canonical BER Pathway cluster_1 This compound-Modulated Pathway OxidativeDamage Oxidative DNA Damage (8-oxoG) OGG1_noTH OGG1 OxidativeDamage->OGG1_noTH OGG1_TH OGG1 + this compound OxidativeDamage->OGG1_TH APE1 APE1 OGG1_noTH->APE1 AP Site Generation Repair_noTH Repair APE1->Repair_noTH PNKP1 PNKP1 OGG1_TH->PNKP1 β,δ-elimination Repair_TH Repair PNKP1->Repair_TH

Caption: Modulation of the Base Excision Repair pathway by this compound.

Experimental_Workflow_CETSA Start Culture U2OS cells Treatment Treat with this compound or DMSO Start->Treatment Heating Heat cells to various temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to separate soluble and precipitated proteins Lysis->Centrifugation Analysis Western Blot for OGG1 Centrifugation->Analysis Result Determine Thermal Stability Shift Analysis->Result

References

The Dawn of a New Therapeutic Avenue in Aging: A Technical Guide to TH10785

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of interventions to mitigate the deleterious effects of aging, a novel small molecule, TH10785, has emerged as a promising candidate. This technical guide synthesizes the current understanding of this compound, focusing on its mechanism of action, preclinical data, and potential therapeutic applications in the context of aging research. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core science underpinning this compound and its potential to revolutionize the approach to age-related diseases.

Core Mechanism of Action: A Paradigm Shift in DNA Repair

This compound is a first-in-class activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for correcting oxidative DNA damage.[1][2][3] Oxidative stress and the resultant accumulation of DNA lesions, such as 8-oxoguanine (8-oxoG), are considered hallmarks of aging and contributors to a spectrum of age-related pathologies, including neurodegenerative diseases and certain cancers.[1][4][5]

Unlike conventional therapeutic strategies that often involve the inhibition of enzymes, this compound enhances the function of OGG1, reportedly increasing its enzymatic activity by as much as tenfold.[1][6] It achieves this by binding to the active site of OGG1, specifically interacting with phenylalanine-319 and glycine-42 residues.[2][6] This interaction not only boosts the enzyme's efficiency but also endows it with a novel β,δ-lyase function.[2][5][6]

This altered enzymatic activity reroutes the DNA repair process. In the canonical BER pathway, OGG1 excises the damaged base, leaving an apurinic/apyrimidinic (AP) site that is further processed by AP endonuclease 1 (APE1). However, with this compound, the enhanced OGG1 can cleave the DNA backbone at the AP site, bypassing the need for APE1 and instead creating a dependency on polynucleotide kinase phosphatase (PNKP1) for the final repair steps.[1][4][5][7] This novel mechanism of action suggests a potential therapeutic strategy for conditions associated with high levels of oxidative stress.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

ParameterValueSpecies/SystemReference
Binding Affinity (KD)
OGG15.5 µMIn vitro[2]
OGG1 + AP site dsDNA1.3 µMIn vitro[2]
In Vitro Activity
OGG1 β,δ-eliminationInduced at 6.25 µM (30 min)In vitro[2]
OGG1 Activity EnhancementUp to 10-foldIn vitro[6]
Cellular Activity
OGG1 RecruitmentIncreased at 1 µMU2OS OGG1-GFP cells[9]
PNKP1 DependenceInduced with 0-20 µM (72 h)Cellular models[2]
Paraptosis InhibitionEffective at 10 µM (8 hours)Lens Epithelial Cells[10]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex interactions and processes involving this compound, the following diagrams have been generated using the DOT language.

TH10785_Signaling_Pathway cluster_0 Oxidative Stress cluster_1 Canonical BER Pathway cluster_2 This compound-Mediated Pathway DNA_Damage Oxidative DNA Damage (8-oxoG) OGG1_Canonical OGG1 DNA_Damage->OGG1_Canonical OGG1_Activated Activated OGG1 (with β,δ-lyase activity) DNA_Damage->OGG1_Activated APE1 APE1 OGG1_Canonical->APE1 Excision of 8-oxoG Creates AP site Repair_Canonical DNA Repair APE1->Repair_Canonical Cleavage of AP site This compound This compound This compound->OGG1_Activated Activation PNKP1 PNKP1 OGG1_Activated->PNKP1 Bypasses APE1 Repair_this compound Enhanced DNA Repair PNKP1->Repair_this compound Experimental_Workflow cluster_In_Vitro In Vitro Validation cluster_Cell_Based Cellular Mechanism cluster_Preclinical In Vivo Efficacy & Safety Start Start: Hypothesis Formulation In_Vitro In Vitro Assays Start->In_Vitro DSF Differential Scanning Fluorimetry (DSF) In_Vitro->DSF CETSA Cellular Thermal Shift Assay (CETSA) In_Vitro->CETSA OGG1_Activity_Assay Fluorescence-based OGG1 Activity Assay In_Vitro->OGG1_Activity_Assay Cell_Based Cell-Based Assays Microirradiation Laser Microirradiation (OGG1 Recruitment) Cell_Based->Microirradiation Comet_Assay Comet Assay (DNA Damage) Cell_Based->Comet_Assay Viability_Assay Cell Viability Assays (with PNKP1 inhibition) Cell_Based->Viability_Assay Preclinical Preclinical Animal Models Aging_Model Aging Animal Models (e.g., aged mice) Preclinical->Aging_Model Toxicity_Study Toxicology and Pharmacokinetic Studies Preclinical->Toxicity_Study End End: Therapeutic Candidate DSF->Cell_Based CETSA->Cell_Based OGG1_Activity_Assay->Cell_Based Microirradiation->Preclinical Comet_Assay->Preclinical Viability_Assay->Preclinical Aging_Model->End Toxicity_Study->End

References

Preliminary Studies on TH10785 in Cancer Cell Lines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the preliminary preclinical studies of TH10785, a novel small-molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1). The core of this compound's anticancer potential lies in its unique mechanism of action, which transforms the function of OGG1 and induces a synthetic lethal phenotype in cancer cells when combined with the inhibition of polynucleotide kinase phosphatase (PNKP). This whitepaper summarizes the available quantitative data, details the experimental protocols used in these foundational studies, and visualizes the key signaling pathways and experimental workflows.

Introduction

Cancer cells are often characterized by increased oxidative stress and a consequent accumulation of oxidative DNA damage, such as 8-oxoguanine (8-oxoG). The base excision repair (BER) pathway is a critical mechanism for repairing such lesions, with OGG1 being the primary enzyme responsible for recognizing and excising 8-oxoG. This compound has been identified as a potent activator of OGG1, enhancing its enzymatic activity and uniquely endowing it with a novel β,δ-lyase function. This alteration in OGG1's catalytic activity reroutes the BER pathway, creating a dependency on PNKP for the successful repair of the resulting DNA strand breaks. This engineered vulnerability presents a promising therapeutic strategy: the combination of this compound with a PNKP inhibitor (PNKPi) is hypothesized to lead to the accumulation of cytotoxic unrepaired DNA lesions, selectively killing cancer cells. Preliminary studies in the U2OS osteosarcoma cell line have provided the initial proof-of-concept for this approach.

Mechanism of Action of this compound

This compound functions as a molecular catalyst that binds to the active site of OGG1. This interaction not only increases the rate of 8-oxoG excision but also induces a novel β,δ-lyase activity.[1] This new function allows OGG1 to process abasic (AP) sites further, creating a 3'-phospho-α,β-unsaturated aldehyde and a 5'-phosphate, which is a substrate for PNKP.[1] This contrasts with the canonical BER pathway where the AP site is typically processed by AP endonuclease 1 (APE1). The this compound-induced shift from an APE1-dependent to a PNKP-dependent repair pathway is the cornerstone of its potential anticancer strategy.[1]

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TH10785_Mechanism_of_Action cluster_0 Canonical Base Excision Repair cluster_1 This compound-Mediated Repair Pathway DNA_Damage Oxidative DNA Damage (8-oxoG) OGG1 OGG1 (Glycosylase) DNA_Damage->OGG1 recognizes & excises AP_Site AP Site OGG1->AP_Site APE1 APE1 AP_Site->APE1 incises Repair_Comp DNA Polymerase / Ligase APE1->Repair_Comp Repaired_DNA Repaired DNA Repair_Comp->Repaired_DNA This compound This compound OGG1_Activated OGG1 (Glycosylase + β,δ-lyase) This compound->OGG1_Activated activates PNKP PNKP OGG1_Activated->PNKP creates substrate for AP_Site_2 AP Site OGG1_Activated->AP_Site_2 PNKPi PNKP Inhibitor PNKP->PNKPi inhibits Repair_Comp_2 DNA Polymerase / Ligase PNKP->Repair_Comp_2 Unrepaired_SSB Unrepaired Single-Strand Breaks PNKPi->Unrepaired_SSB leads to Cell_Death Cell Death Unrepaired_SSB->Cell_Death DNA_Damage_2 Oxidative DNA Damage (8-oxoG) DNA_Damage_2->OGG1_Activated AP_Site_2->OGG1_Activated cleaves (β,δ-lyase) Repaired_DNA_2 Repaired DNA Repair_Comp_2->Repaired_DNA_2

Caption: Mechanism of this compound action on the DNA base excision repair pathway.

Quantitative Data from U2OS Osteosarcoma Cell Line Studies

The human osteosarcoma cell line, U2OS, has been utilized in initial studies to investigate the cellular effects of this compound in combination with a PNKP inhibitor. The following tables summarize the key quantitative findings.

Table 1: Cell Viability in U2OS Cells
Treatment ConditionConcentration of PNKPiNormalized Cell Viability (%) (Mean ± SEM)
This compoundVariesData indicates a dose-dependent decrease in the presence of PNKPi.[1]
TH5487 (OGG1 Inhibitor)VariesNo significant reduction in cell viability observed.[1]

Note: Specific concentrations of this compound and the corresponding percentage of viability were not available in the provided search results. The data indicates a synergistic effect on reducing cell viability when this compound is combined with a PNKP inhibitor.

Table 2: DNA Damage Response in U2OS Cells
Treatment ConditionDNA Damage MarkerObservation
This compound + PNKPiγH2AX fociStrong induction of DNA double-strand break marker.[1]
This compound + PNKPi53BP1 fociStrong induction of DNA double-strand break marker.[1]
This compound aloneγH2AX / 53BP1 fociMinimal induction of DNA damage markers.[1]
PNKPi aloneγH2AX / 53BP1 fociMinimal induction of DNA damage markers.[1]
Table 3: Gene Expression Changes in U2OS Cells (RNA Sequencing)
Treatment ConditionKey Finding
This compound + PNKPiMarked transcriptional upregulation of key players in the recognition and repair of DNA double-strand breaks.[1]

Note: A specific list of upregulated genes and their fold changes was not available in the provided search results.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Culture
  • Cell Line: Human U2OS osteosarcoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability Assay

This protocol is a generalized procedure based on standard laboratory practices.

  • Seeding: Seed U2OS cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound and a fixed concentration of a PNKP inhibitor. Include controls for each compound alone and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 72 hours.

  • Viability Reagent: Add a resazurin-based reagent (e.g., alamarBlue) or an ATP-based reagent (e.g., CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence or luminescence using a plate reader.

  • Analysis: Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability.

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Cell_Viability_Workflow Start Start Seed_Cells Seed U2OS cells in 96-well plate Start->Seed_Cells Adherence Incubate overnight Seed_Cells->Adherence Treatment Add this compound and/or PNKPi Adherence->Treatment Incubate_72h Incubate for 72 hours Treatment->Incubate_72h Add_Reagent Add viability reagent Incubate_72h->Add_Reagent Measure Measure fluorescence/luminescence Add_Reagent->Measure Analyze Normalize data and calculate viability Measure->Analyze End End Analyze->End

Caption: Workflow for a typical cell viability assay.

Immunofluorescence for DNA Damage Markers (γH2AX and 53BP1)

This protocol is based on standard immunofluorescence procedures.

  • Cell Seeding: Seed U2OS cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound and/or a PNKP inhibitor for the desired time.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies against γH2AX and 53BP1 diluted in 1% BSA/PBS overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification: Use image analysis software to count the number of γH2AX and 53BP1 foci per nucleus.

RNA Sequencing

This protocol provides a general outline for an RNA sequencing experiment.

  • Cell Treatment: Treat U2OS cells with this compound and/or a PNKP inhibitor.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the human reference genome.

    • Differential Gene Expression: Identify genes that are significantly upregulated or downregulated between the different treatment groups.

    • Pathway Analysis: Perform gene ontology and pathway enrichment analysis to identify the biological processes affected by the treatments.

dot

RNA_Seq_Workflow Start Start Cell_Treatment Treat U2OS cells Start->Cell_Treatment RNA_Extraction Extract total RNA Cell_Treatment->RNA_Extraction Library_Prep Prepare sequencing libraries RNA_Extraction->Library_Prep Sequencing High-throughput sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic analysis (QC, Alignment, DEG, Pathway) Sequencing->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an RNA sequencing experiment.

Conclusion and Future Directions

The preliminary data on this compound presents a compelling case for a novel synthetic lethality approach in cancer therapy. By activating and altering the function of OGG1, this compound creates a specific vulnerability that can be exploited by inhibiting PNKP. The initial studies in U2OS cells demonstrate that this combination leads to increased DNA damage and reduced cell viability.

Future research should focus on:

  • Expanding the scope of cancer cell lines: Testing the efficacy of the this compound and PNKPi combination across a broader panel of cancer cell lines from different tissues of origin.

  • In-depth quantitative analysis: Generating comprehensive dose-response curves to determine IC50 values, and performing detailed apoptosis and cell cycle analysis to quantify the cellular response.

  • In vivo studies: Evaluating the therapeutic efficacy and safety of this combination therapy in preclinical animal models of cancer.

  • Biomarker discovery: Identifying potential biomarkers that could predict which tumors would be most sensitive to this therapeutic strategy.

This technical whitepaper provides a foundation for further investigation into this compound as a promising agent in the development of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for TH10785 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH10785 is a potent activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for repairing oxidative DNA damage. This document provides detailed application notes and experimental protocols for the utilization of this compound in cell culture settings. It includes information on its mechanism of action, recommended working concentrations, and step-by-step procedures for cell viability, apoptosis, and Western blotting assays.

Introduction

Oxidative stress can lead to various forms of DNA damage, with 8-oxoguanine (8-oxoG) being one of the most common lesions. The accumulation of 8-oxoG can result in mutations and cellular dysfunction, contributing to aging and various diseases. This compound activates OGG1, enhancing the repair of oxidative DNA damage. Notably, this compound induces a novel β,δ-lyase activity in OGG1, altering the canonical BER pathway. This makes the subsequent repair step independent of APE1 and reliant on polynucleotide kinase phosphatase (PNKP1). These characteristics make this compound a valuable tool for studying oxidative DNA damage repair and a potential therapeutic agent.

Data Presentation

The following table summarizes quantitative data for this compound from various cell culture experiments.

ParameterCell LineConcentration RangeIncubation TimeObserved EffectReference
OGG1 ActivationU2OS6.25 µM30 minInduces de novo β,δ-elimination in vitro.
DNA RepairU2OS10 µM0-2 minIncreases OGG1-mediated repair of AP sites.
PNKP1 DependenceU2OS0-20 µM72 hShifts cells toward PNKP1 dependence.
OGG1 RecruitmentU2OS OGG1-GFP1 µM0-2 minIncreased recruitment of OGG1 to laser-damaged sites.
Oxidative DamageU2OS10 µM1 hDecreased oxidative damage in guanine-rich regions.
Paraptosis InhibitionLens Epithelial Cells (LECs)10 µM8 hSuppresses H₂O₂-induced paraptosis.
T-cell functionHuman T-cellsNot SpecifiedNot SpecifiedReduces activation-induced 8-ohdG and pH2AX accumulation.

Signaling Pathway

The activation of OGG1 by this compound initiates a modified base excision repair pathway.

TH10785_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Modified Base Excision Repair Oxidative_Stress Oxidative Stress (e.g., H₂O₂) DNA_Damage DNA Damage (8-oxoGuanine) Oxidative_Stress->DNA_Damage OGG1 OGG1 DNA_Damage->OGG1 This compound This compound This compound->OGG1 activates Activated_OGG1 Activated OGG1 (with β,δ-lyase activity) OGG1->Activated_OGG1 AP_Site AP Site with 3' and 5' breaks Activated_OGG1->AP_Site excises 8-oxoG & cleaves backbone PNKP1 PNKP1 AP_Site->PNKP1 recruits DNA_Polymerase DNA Polymerase PNKP1->DNA_Polymerase processes ends DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase fills gap Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA seals nick

Caption: this compound-mediated OGG1 signaling pathway.

Experimental Workflow

A general workflow for studying the effects of this compound in cell culture is depicted below.

Experimental_Workflow cluster_assays Downstream Assays Cell_Seeding Seed Cells Treatment Treat with this compound (and optional co-treatment) Cell_Seeding->Treatment Incubation Incubate for desired time Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis Western_Blot Western Blot (e.g., for OGG1, PNKP1) Incubation->Western_Blot IF Immunofluorescence (e.g., for 8-oxoG) Incubation->IF

Application Notes and Protocols for TH10785 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

TH10785 is a small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for recognizing and removing the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA.[1][2] These notes provide detailed information on the solubility of this compound and protocols for its preparation and use in various in vitro assays to study oxidative DNA damage and repair.

Physicochemical Properties and Solubility

This compound is a solid with a molecular weight of 267.37 g/mol and a molecular formula of C₁₇H₂₁N₃.[2] Proper solubilization is critical for its activity and for obtaining reproducible results in in vitro experiments.

Solubility Data

The solubility of this compound in common laboratory solvents is summarized below. It is important to use fresh, anhydrous solvents, as the presence of moisture can reduce the solubility of the compound, particularly in DMSO.[2]

SolventSolubility (Molar)Solubility (Mass/Volume)AppearanceNotes
DMSO≥ 100 mM, ~198 mM[2]≥ 10 mg/mL[3], 53 mg/mL[2]Clear SolutionUse fresh, moisture-free DMSO.
Ethanol≥ 100 mM≥ 10 mg/mL[3], 53 mg/mL[2]Clear Solution
WaterInsoluble[2]Insoluble[2]N/A
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 9.35 mM≥ 2.5 mg/mLClear SolutionFormulation for achieving higher aqueous concentration.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 9.35 mM≥ 2.5 mg/mLSuspended SolutionSuitable for in vivo studies and some in vitro applications where a suspension is acceptable.[4]
10% DMSO, 90% Corn Oil≥ 9.35 mM≥ 2.5 mg/mLClear SolutionPrimarily for in vivo administration.[4]

Mechanism of Action: OGG1 Activation

This compound binds directly to the active site of the OGG1 enzyme.[5] This interaction induces a novel β,δ-lyase enzymatic function, allowing OGG1 to not only excise the 8-oxoG base but also to cleave the DNA backbone at the resulting apurinic/apyrimidinic (AP) site.[4][5][6] This alters the standard BER pathway, creating a dependency on polynucleotide kinase phosphatase (PNKP1) for the subsequent repair steps, while bypassing the need for AP endonuclease 1 (APE1).[5][6]

TH10785_Signaling_Pathway cluster_0 Cellular Environment cluster_1 This compound-Mediated Repair Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) DNA DNA Oxidative_Stress->DNA induces DNA_damage 8-oxoG Lesion OGG1 OGG1 DNA_damage->OGG1 recruits This compound This compound This compound->OGG1 activates OGG1_TH10785_Complex OGG1-TH10785 Complex AP_Site_Cleavage AP Site Cleavage (β,δ-elimination) OGG1_TH10785_Complex->AP_Site_Cleavage induces novel lyase activity PNKP1 PNKP1 Dependent Repair AP_Site_Cleavage->PNKP1 requires DNA_Repair DNA Repair PNKP1->DNA_Repair

Caption: this compound signaling pathway for DNA repair.

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare concentrated stock solutions that can be diluted to the final working concentration for in vitro assays. To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes.[4]

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO or Ethanol

  • Sterile, DNase/RNase-free microcentrifuge tubes

Protocol:

  • Equilibrate the this compound vial to room temperature before opening.

  • To prepare a 100 mM stock solution, add the appropriate volume of DMSO or ethanol. For example, to 1 mg of this compound (MW: 267.37), add 37.39 µL of solvent.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[4]

  • Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments (e.g., 10-20 µL).

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][4]

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with this compound. The final concentration and incubation time should be optimized for the specific cell line and experimental endpoint. Common working concentrations range from 2 µM to 100 µM, with incubation times from 30 minutes to 72 hours.[3][4]

Materials:

  • Cultured cells (e.g., U2OS, A549)

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Reagents for inducing oxidative stress (optional, e.g., H₂O₂, Paraquat, KBrO₃)[3][7]

  • Phosphate-buffered saline (PBS)

Workflow:

  • Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is typically ≤ 0.1% to avoid solvent toxicity.

  • Treatment:

    • Pre-treatment: To assess the protective effects of this compound, pre-treat cells with the compound for a specified period (e.g., 2-16 hours) before inducing oxidative stress.[8]

    • Co-treatment: Add this compound simultaneously with the agent used to induce oxidative damage.

    • Post-treatment: Treat cells with this compound after the induction of oxidative damage to study its effect on DNA repair.

  • Induction of Oxidative Stress (Optional): Remove the pre-treatment medium (if applicable) and add fresh medium containing an oxidative agent for the desired duration.

  • Incubation: Incubate the cells for the chosen time period (e.g., 24 hours).[5]

  • Downstream Analysis: Following incubation, wash the cells with PBS and proceed with the desired downstream analysis, such as:

    • Cell viability assays (e.g., MTT, CellTiter-Glo)

    • DNA damage quantification (e.g., Comet assay, γH2AX staining)[5]

    • Immunofluorescence for DNA repair proteins (e.g., 53BP1)[8]

    • Western blotting for key signaling proteins.[7]

    • qRT-PCR for gene expression analysis.[7]

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment Protocol cluster_analysis Analysis Start Start Seed_Cells Seed Cells in Plate Start->Seed_Cells Prepare_this compound Prepare this compound Working Solution from Stock Seed_Cells->Prepare_this compound Treatment_Decision Treatment Strategy? Prepare_this compound->Treatment_Decision Pre_treatment Pre-treat with this compound Treatment_Decision->Pre_treatment Protective Co_treatment Co-treat with this compound & Stressor Treatment_Decision->Co_treatment Simultaneous Induce_Damage Induce Oxidative Stress (e.g., H₂O₂) Pre_treatment->Induce_Damage Incubate Incubate for Specified Time Induce_Damage->Incubate Co_treatment->Incubate Downstream_Analysis Downstream Analysis (e.g., Viability, DNA Damage) Incubate->Downstream_Analysis End End Downstream_Analysis->End

Caption: General experimental workflow for in vitro cell-based assays.

References

Application Notes and Protocols for TH10785-Mediated OGG1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH10785 is a small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for recognizing and excising the premutagenic lesion 8-oxoguanine (8-oxoG). This compound enhances the repair of oxidative DNA damage by not only increasing OGG1's intrinsic activity but also by inducing a novel β,δ-lyase function. This allows OGG1 to process apurinic/apyrimidinic (AP) sites, altering the canonical BER pathway. These application notes provide detailed protocols for utilizing this compound to study and modulate OGG1 activity in various experimental settings.

Mechanism of Action

This compound binds directly to the active site of OGG1, establishing interactions with key amino acid residues, including phenylalanine-319 and glycine-42.[1][2][3][4] This binding event confers a new enzymatic activity to OGG1, enabling it to perform β,δ-elimination at AP sites.[1][2][5] Consequently, the repair of oxidative DNA lesions becomes dependent on polynucleotide kinase phosphatase (PNKP1) rather than the canonical AP endonuclease 1 (APE1).[3][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound in relation to OGG1 activation.

Table 1: In Vitro Activity and Binding Affinity of this compound

ParameterValueNotes
Optimal Concentration (de novo β,δ-elimination)6.25 µMInduces efficient cleavage of AP sites by OGG1.[2][5]
Maximum Enzymatic Turnover (8-oxoA substrate)~6.25 µMHigher concentrations may lead to substrate competition.[5]
Binding Affinity (KD) to OGG15.5 ± 1.7 µMDetermined by fluorescence spectroscopy.[5]
Binding Affinity (KD) to OGG1 + AP site analog1.3 ± 0.3 µMIndicates a preference for the ternary complex.[2][5]

Table 2: Recommended Concentrations for Cell-Based Assays

ApplicationConcentrationIncubation Time
Induction of OGG1 β,δ-lyase activity0-20 µM72 hours
Increased DNA repair at AP sites10 µM0-2 minutes
OGG1 recruitment to DNA damage10 µM16 hours (pre-treatment)
Suppression of paraptosis in lens epithelial cells10 µM8 hours

Experimental Protocols

Protocol 1: In Vitro OGG1 Activity Assay with this compound

This protocol is designed to assess the activation of OGG1 and its induced β,δ-lyase activity on a DNA substrate containing an 8-oxoG lesion.

Materials:

  • Recombinant human OGG1 protein

  • This compound (dissolved in DMSO)

  • 32P-labeled DNA oligonucleotide containing a single 8-oxoG lesion

  • Reaction Buffer: 30 mM HEPES (pH 7.4), 4% glycerol

  • Stop Solution: Formamide with loading dyes

  • Polyacrylamide gel (20%) with 7M urea

  • Phosphorimager system

Procedure:

  • Prepare the reaction mixture in a final volume of 20 µL.

  • Add 1 nM of the 5'-[32P]-labeled 8-oxoG containing DNA substrate.

  • Add increasing concentrations of hOGG1 (e.g., 0.2 to 10 nM).

  • Add this compound to a final concentration of 6.25 µM. For control reactions, add an equivalent volume of DMSO.[8]

  • Incubate the reaction at 37°C for 30 minutes.[1]

  • Stop the reaction by adding an equal volume of Stop Solution.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the DNA fragments by electrophoresis on a 20% denaturing polyacrylamide gel.

  • Visualize the results using a phosphorimager system. The appearance of a shorter product indicates OGG1-mediated cleavage.

Protocol 2: Cellular Assay for OGG1 Recruitment to DNA Damage

This protocol describes how to assess the effect of this compound on the recruitment of OGG1 to sites of oxidative DNA damage in cultured cells.

Materials:

  • U2OS cells stably expressing OGG1-GFP

  • This compound (dissolved in DMSO)

  • Potassium Bromate (KBrO3) as an oxidizing agent

  • Cell culture medium and supplements

  • Confocal microscope with a live-cell imaging chamber

Procedure:

  • Seed U2OS OGG1-GFP cells on glass-bottom dishes suitable for microscopy.

  • Allow cells to adhere and grow for 24 hours.

  • Pre-treat the cells with 10 µM this compound or DMSO (vehicle control) for 16 hours.[8]

  • Induce oxidative DNA damage by treating the cells with 20 mM KBrO3 for 1 hour.[8]

  • Wash the cells with fresh medium containing 10 µM this compound or DMSO.

  • Mount the dish on the confocal microscope stage equipped with a live-cell chamber maintained at 37°C and 5% CO2.

  • Create localized DNA damage using a laser micro-irradiation system.

  • Acquire time-lapse images of the OGG1-GFP signal at the site of laser damage.

  • Quantify the fluorescence intensity at the damage site over time to determine the recruitment kinetics.

Visualizations

OGG1_Activation_Pathway cluster_0 Canonical BER Pathway cluster_1 This compound-Mediated Pathway DNA_damage Oxidative DNA Damage (8-oxoG) OGG1_rec OGG1 Recruitment & Glycosylase Activity DNA_damage->OGG1_rec AP_site AP Site Formation OGG1_rec->AP_site APE1 APE1 Cleavage AP_site->APE1 Repair_synthesis DNA Synthesis & Ligation APE1->Repair_synthesis Repaired_DNA Repaired DNA Repair_synthesis->Repaired_DNA TH10785_DNA_damage Oxidative DNA Damage (8-oxoG) TH10785_OGG1_rec OGG1 Recruitment (Enhanced by this compound) TH10785_DNA_damage->TH10785_OGG1_rec TH10785_AP_site AP Site Formation TH10785_OGG1_rec->TH10785_AP_site TH10785_OGG1_lyase OGG1 β,δ-lyase Activity (Induced by this compound) TH10785_AP_site->TH10785_OGG1_lyase PNKP1 PNKP1-dependent End Processing TH10785_OGG1_lyase->PNKP1 TH10785_Repair_synthesis DNA Synthesis & Ligation PNKP1->TH10785_Repair_synthesis TH10785_Repaired_DNA Repaired DNA TH10785_Repair_synthesis->TH10785_Repaired_DNA This compound This compound This compound->TH10785_OGG1_lyase Activation

Caption: this compound alters the canonical Base Excision Repair pathway.

experimental_workflow cluster_0 In Vitro OGG1 Activity Assay cluster_1 Cellular OGG1 Recruitment Assay start_vitro Prepare Reaction Mix (Substrate, OGG1) add_th10785_vitro Add this compound (6.25 µM) or DMSO (Control) start_vitro->add_th10785_vitro incubate_vitro Incubate at 37°C for 30 min add_th10785_vitro->incubate_vitro stop_reaction_vitro Stop Reaction incubate_vitro->stop_reaction_vitro gel_electrophoresis Denaturing PAGE stop_reaction_vitro->gel_electrophoresis visualize_vitro Phosphorimaging gel_electrophoresis->visualize_vitro seed_cells Seed OGG1-GFP Cells pretreat_cells Pre-treat with this compound (10 µM) or DMSO for 16h seed_cells->pretreat_cells induce_damage Induce DNA Damage (KBrO3) pretreat_cells->induce_damage microirradiate Laser Micro-irradiation induce_damage->microirradiate live_cell_imaging Time-lapse Confocal Microscopy microirradiate->live_cell_imaging analyze_recruitment Quantify Fluorescence live_cell_imaging->analyze_recruitment

Caption: Experimental workflows for in vitro and cellular assays.

References

Application Notes & Protocols: Measuring OGG1 Activity in the Presence of the Activator TH10785

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-oxoguanine DNA glycosylase 1 (OGG1) is a critical enzyme in the Base Excision Repair (BER) pathway, responsible for the recognition and removal of 7,8-dihydro-8-oxoguanine (8-oxoG), one of the most common mutagenic oxidative DNA lesions.[1][2][3] OGG1 initiates repair by excising the 8-oxoG base, creating an apurinic/apyrimidinic (AP) site, which is typically processed further by AP endonuclease 1 (APE1).[1][4] Dysregulation of OGG1 activity is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases, making it a key therapeutic target.[5][6]

TH10785 is a novel small-molecule modulator of OGG1. Unlike inhibitors, this compound acts as an activator. It binds to the active site of OGG1, interacting with key amino acids like phenylalanine-319 and glycine-42, to significantly enhance its catalytic activity.[4][7][8] Remarkably, this compound induces a de novo β,δ-lyase function in OGG1, allowing the enzyme to not only excise the 8-oxoG base but also efficiently cleave the resulting AP site.[4][7][9] This alters the canonical BER pathway, rendering it dependent on polynucleotide kinase phosphatase (PNKP1) for subsequent steps, rather than APE1.[4][9]

These application notes provide a detailed protocol for measuring the activation and modified function of OGG1 in the presence of this compound using a real-time, fluorescence-based cleavage assay. This method is suitable for characterizing the dose-dependent effects of this compound and similar compounds on OGG1 activity.

Principle of the Assay

The OGG1 activity assay utilizes a synthetic double-stranded DNA oligonucleotide probe. This probe contains a single 8-oxoG lesion. A fluorophore (e.g., FAM) is attached to one end of the lesion-containing strand, and a corresponding quencher is attached to the complementary strand in close proximity. In the intact, double-stranded probe, the quencher suppresses the fluorophore's signal.

OGG1 recognizes and excises the 8-oxoG base. In the presence of this compound, OGG1's enhanced lyase activity cleaves the DNA backbone at the resulting AP site. This cleavage leads to the dissociation of the short, fluorophore-containing fragment from the quencher-containing strand. The separation of the fluorophore from the quencher results in a significant, measurable increase in fluorescence intensity that is directly proportional to OGG1 activity.[2][3][10][11]

Visualized Pathways and Workflow

OGG1 Base Excision Repair Pathways

The following diagram illustrates the canonical OGG1 repair pathway and the alternative pathway induced by this compound.

OGG1_Pathway cluster_0 Canonical BER Pathway cluster_1 This compound-Modified Pathway DNA_Damage0 DNA with 8-oxoG Lesion OGG1_0 OGG1 (Glycosylase) DNA_Damage0->OGG1_0 Recognizes & Excises 8-oxoG AP_Site0 AP Site OGG1_0->AP_Site0 APE1 APE1 (Endonuclease) AP_Site0->APE1 Cleaves AP Site Repair_Complete0 Repair Synthesis & Ligation APE1->Repair_Complete0 DNA_Damage1 DNA with 8-oxoG Lesion OGG1_this compound OGG1 + this compound (Glycosylase + β,δ-lyase) DNA_Damage1->OGG1_this compound Recognizes, Excises, & Cleaves Site Cleaved_Site Cleaved Site (3' and 5' termini) OGG1_this compound->Cleaved_Site PNKP1 PNKP1 (Kinase/Phosphatase) Cleaved_Site->PNKP1 Processes Termini Repair_Complete1 Repair Synthesis & Ligation PNKP1->Repair_Complete1 Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis Prep_Reagents Prepare Assay Buffer, OGG1 Enzyme, this compound dilutions, and DNA Substrate Plate_Setup Aliquot this compound dilutions and OGG1 enzyme into 96-well plate Prep_Reagents->Plate_Setup Incubate Pre-incubate OGG1 with this compound (e.g., 15 min at 37°C) Plate_Setup->Incubate Start_Rxn Initiate reaction by adding DNA Substrate Incubate->Start_Rxn Measure_Fluorescence Measure fluorescence kinetically (e.g., every 60s for 60 min) at 37°C Start_Rxn->Measure_Fluorescence Data_Analysis Calculate initial reaction rates and plot against this compound concentration Measure_Fluorescence->Data_Analysis

References

Application Notes and Protocols for Measuring DNA Damage Repair using TH10785 in Comet Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH10785 is a novel small-molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for removing the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2] this compound enhances the enzymatic activity of OGG1 and uniquely endows it with a new β,δ-lyase function.[1] This fundamentally alters the canonical BER pathway, shifting the repair mechanism from a dependency on apurinic endonuclease 1 (APE1) to polynucleotide kinase phosphatase (PNKP1).[1][3] These characteristics make this compound a valuable tool for studying the mechanisms of oxidative DNA damage repair and for developing therapeutic strategies for diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and aging.[1][3]

The comet assay, or single-cell gel electrophoresis, is a sensitive and widely used method for detecting DNA damage at the level of individual cells.[4][5] When combined with this compound, the comet assay can be a powerful tool to specifically measure the repair of oxidative DNA damage. This document provides detailed application notes and protocols for utilizing this compound in comet assays to assess its impact on the repair of induced oxidative DNA damage.

Mechanism of Action of this compound

This compound interacts with the active site of the OGG1 enzyme. This interaction not only increases the rate of 8-oxoG excision but also induces a novel lyase activity that allows OGG1 to cleave the DNA backbone at the resulting abasic (AP) site.[1] This bypasses the need for APE1, the enzyme that typically performs this function in the canonical BER pathway. The subsequent repair steps are then carried out by PNKP1.[1][3]

Data Presentation

The following table summarizes the expected quantitative data from a comet assay experiment designed to evaluate the effect of this compound on the repair of oxidative DNA damage. The data presented here is a template based on published findings describing a reduction in comet tail moment with this compound treatment following oxidative challenge.[1] Researchers should replace the placeholder values with their own experimental data.

Treatment GroupDNA Damage DescriptorMean Value ± Standard Deviation
Untreated ControlTail Momente.g., 2.5 ± 0.8
% DNA in Taile.g., 5.2 ± 1.5
Oxidative Damaging Agent (e.g., KBrO₃)Tail Momente.g., 25.7 ± 4.2
% DNA in Taile.g., 48.9 ± 7.3
Oxidative Damaging Agent + this compoundTail Momente.g., 12.3 ± 2.9
% DNA in Taile.g., 23.5 ± 5.1

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO.[6] To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, the final concentration of DMSO should be kept below 0.1% to minimize solvent-induced cytotoxicity.

Cell Culture and Treatment

The human osteosarcoma cell line U2OS is a suitable model for these studies.[1]

  • Cell Seeding: Seed U2OS cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Pre-treatment with this compound: Approximately 16 hours (overnight) prior to inducing DNA damage, replace the culture medium with fresh medium containing 10 µM this compound or a vehicle control (e.g., 0.1% DMSO).[1]

  • Induction of Oxidative DNA Damage:

    • Prepare a fresh solution of potassium bromate (KBrO₃) in serum-free culture medium.

    • Remove the medium containing this compound or vehicle and wash the cells once with sterile PBS.

    • Add the KBrO₃ solution (e.g., 20 mM) to the cells and incubate for 1 hour at 37°C.[1]

  • Post-incubation and Cell Harvest:

    • After the 1-hour incubation with KBrO₃, remove the damaging agent and wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization.

    • Neutralize the trypsin and centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in a small volume of ice-cold PBS.

Alkaline Comet Assay Protocol

This protocol is adapted from standard alkaline comet assay procedures.[4][5]

  • Preparation of Slides:

    • Prepare 1% normal melting point agarose in distilled water and coat clean microscope slides. Let them dry completely.

  • Embedding Cells in Agarose:

    • Prepare 0.7% low melting point agarose in PBS and maintain it at 37°C.

    • Mix approximately 1 x 10⁴ cells with the low melting point agarose at a 1:10 ratio (v/v).

    • Quickly pipette 75 µL of this mixture onto a pre-coated slide and cover with a coverslip.

    • Place the slides on a cold flat surface for 10 minutes to solidify the agarose.

  • Cell Lysis:

    • Carefully remove the coverslips and immerse the slides in a freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) to a level just covering the slides.

    • Let the DNA unwind for 20-40 minutes in the alkaline buffer.

    • Perform electrophoresis at a low voltage (e.g., 25 V) and a current of approximately 300 mA for 20-30 minutes. All these steps should be performed in the dark to prevent additional DNA damage.

  • Neutralization and Staining:

    • After electrophoresis, carefully remove the slides and neutralize them by washing three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA by adding a small volume of a fluorescent DNA dye (e.g., SYBR Green or propidium iodide) to each slide.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using appropriate comet assay software. At least 50-100 comets should be scored per slide.

    • The primary endpoints to be quantified are the tail moment and the percentage of DNA in the tail .

Visualizations

TH10785_Mechanism cluster_damage Oxidative Stress cluster_pathway Base Excision Repair (BER) ROS Reactive Oxygen Species (ROS) DNA_damage 8-oxoguanine (8-oxoG) DNA Lesion OGG1 OGG1 DNA_damage->OGG1 recognized by AP_site AP Site OGG1->AP_site excises 8-oxoG & creates AP site PNKP1 PNKP1 (this compound-mediated) OGG1->PNKP1 recruits (with this compound) APE1 APE1 (Canonical Pathway) AP_site->APE1 cleaved by Repair DNA Repair APE1->Repair leads to PNKP1->Repair leads to This compound This compound This compound->OGG1 activates & alters function

Caption: this compound-mediated alteration of the Base Excision Repair pathway.

Comet_Assay_Workflow Pretreat Pre-treat with this compound (10 µM) or Vehicle (16h) Damage Induce Oxidative Damage (e.g., 20 mM KBrO₃, 1h) Pretreat->Damage Harvest Harvest and Resuspend Cells Damage->Harvest Embed Embed Cells in Low Melting Point Agarose Harvest->Embed Lysis Cell Lysis (High Salt, Detergent) Embed->Lysis Unwind Alkaline Unwinding (pH > 13) Lysis->Unwind Electrophoresis Electrophoresis Unwind->Electrophoresis Stain Neutralize and Stain DNA Electrophoresis->Stain Analyze Visualize and Analyze Comets Stain->Analyze End Quantify DNA Damage (Tail Moment, % DNA in Tail) Analyze->End

Caption: Experimental workflow for the comet assay with this compound.

References

Application Notes: TH10785 for High-Throughput Screening in DNA Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH10785 is a novel small-molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA.[1][2][3][4] Unlike conventional approaches that focus on inhibiting DNA repair, this compound enhances the repair of oxidative DNA damage.[5] Mechanistically, this compound binds to the active site of OGG1, interacting with phenylalanine-319 and glycine-42.[1][2] This interaction not only increases the enzymatic activity of OGG1 by up to 10-fold but also confers a novel β,δ-lyase function.[1][3][4] This alters the canonical BER pathway, creating a dependency on polynucleotide kinase phosphatase (PNKP1) for the completion of repair, rather than the typical reliance on APE1.[1][3] The ability of this compound to modulate the DNA repair process presents a unique opportunity for therapeutic applications in diseases associated with high levels of oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory diseases.[5][6] These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of oxidative DNA repair.

Data Presentation

Table 1: In Vitro Activity of this compound on OGG1
ParameterValueConditionsReference
OGG1 Activation~10-fold increase in activityFluorescence-based biochemical assay[4]
Binding Affinity (KD) to OGG15.5 µMFluorescence spectroscopy[7]
Binding Affinity (KD) to OGG1 with AP-site DNA1.3 µMFluorescence spectroscopy[7]
Maximal Enhancement Concentration6.25 µMFluorescence-based biochemical assay[3]
Enzymatic Turnover (vmax) with AP-site substrateUp to 20-fold increaseKinetic analysis[3][8]
Table 2: Cellular Effects of this compound
Cellular ProcessObservationCell TypeAssayReference
OGG1 RecruitmentIncreased recruitment to laser-induced DNA damageU2OS OGG1-GFPLive-cell confocal microscopy[3]
DNA Strand Breaks (γH2AX)Increased γH2AX foci formationU2OSImmunofluorescence[3]
PNKP1 DependencyIncreased cell death in combination with PNKP1 inhibitorU2OSCell viability assay[3]
Oxidative DNA Lesion RepairIncreased repair of oxidative DNA lesionsNot specifiedNot specified[1]

Signaling Pathway

The following diagram illustrates the modified Base Excision Repair pathway upon activation of OGG1 by this compound.

TH10785_Pathway cluster_0 Canonical BER Pathway cluster_1 This compound-Modified Pathway DNA_damage Oxidative DNA Damage (8-oxoG) OGG1 OGG1 (Glycosylase activity) DNA_damage->OGG1 recognizes and excises 8-oxoG Activated_OGG1 Activated OGG1 (Glycosylase + β,δ-lyase activity) DNA_damage->Activated_OGG1 recognizes and excises 8-oxoG AP_site AP Site OGG1->AP_site APE1 APE1 AP_site->APE1 incises SSB Single-Strand Break (with 3'-OH and 5'-dRP) APE1->SSB PolB_Lig3 DNA Polymerase β XRCC1/DNA Ligase III SSB->PolB_Lig3 fills gap and ligates Repaired_DNA Repaired DNA PolB_Lig3->Repaired_DNA This compound This compound This compound->Activated_OGG1 activates AP_site_2 AP Site Activated_OGG1->AP_site_2 SSB_modified Single-Strand Break (with 3' and 5' phosphates) Activated_OGG1->SSB_modified AP_site_2->Activated_OGG1 cleaves (β,δ-lyase) PNKP1 PNKP1 SSB_modified->PNKP1 processes ends Processed_SSB Processed SSB (with 3'-OH and 5'-P) PNKP1->Processed_SSB PolB_Lig3_2 DNA Polymerase β XRCC1/DNA Ligase III Processed_SSB->PolB_Lig3_2 fills gap and ligates Repaired_DNA_2 Repaired DNA PolB_Lig3_2->Repaired_DNA_2 HTS_Fluorescence_Assay_Workflow start Start compound_plating Compound Plating (384-well plate) start->compound_plating reagent_prep Reagent Preparation (OGG1, Substrate) compound_plating->reagent_prep reaction_initiation Reaction Initiation (Add OGG1 and Substrate) reagent_prep->reaction_initiation incubation Incubation (37°C) reaction_initiation->incubation fluorescence_reading Fluorescence Reading incubation->fluorescence_reading data_analysis Data Analysis (Identify Activators) fluorescence_reading->data_analysis end End data_analysis->end HCS_OGG1_Recruitment_Workflow start Start cell_seeding Seed U2OS-OGG1-GFP Cells (384-well plate) start->cell_seeding compound_treatment Treat with Compounds/TH10785 cell_seeding->compound_treatment damage_induction Induce Oxidative DNA Damage compound_treatment->damage_induction fix_stain Fix and Stain (DAPI) damage_induction->fix_stain imaging High-Content Imaging fix_stain->imaging image_analysis Image Analysis (Quantify OGG1 Foci) imaging->image_analysis end End image_analysis->end HTS_Comet_Assay_Workflow start Start cell_treatment Treat Cells with Compounds (96-well plate) start->cell_treatment damage_induction Induce Oxidative DNA Damage cell_treatment->damage_induction repair_incubation Allow for DNA Repair (Time course) damage_induction->repair_incubation comet_assay Perform Comet Assay (Lysis, Electrophoresis, Staining) repair_incubation->comet_assay imaging_analysis Automated Imaging and Analysis (Quantify Comet Tails) comet_assay->imaging_analysis end End imaging_analysis->end

References

Application Notes and Protocols for TH10785 Administration and Dosage in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action of TH10785

This compound is an activator of OGG1, a key enzyme in the base excision repair (BER) pathway responsible for removing the oxidative DNA lesion 8-oxoguanine (8-oxoG). This compound binds to the active site of OGG1 and induces a novel β,δ-lyase enzymatic function. This altered activity enhances the repair of oxidative DNA damage. This modulation of the DNA repair pathway is a promising strategy for research in diseases associated with oxidative stress, such as neurodegenerative disorders, inflammation, and certain cancers.

TH10785_Mechanism_of_Action cluster_0 Cellular Environment Oxidative_Stress Oxidative Stress (e.g., ROS) DNA_Damage DNA Damage (8-oxoG lesions) Oxidative_Stress->DNA_Damage OGG1 OGG1 Enzyme DNA_Damage->OGG1 recognizes DNA_Repair Enhanced DNA Repair DNA_Damage->DNA_Repair leads to Activated_OGG1 Activated OGG1 (with β,δ-lyase activity) OGG1->Activated_OGG1 This compound This compound This compound->OGG1 binds & activates Activated_OGG1->DNA_Damage excises 8-oxoG & cleaves backbone

Caption: Mechanism of action of this compound as an OGG1 activator.

Preparation of this compound for In Vivo Administration

A published protocol exists for preparing a suspended solution of this compound suitable for oral and intraperitoneal administration in animal models.[1]

Table 1: Formulation for this compound Suspended Solution

ComponentVolumetric RatioExample for 1 mL Working Solution
DMSO10%100 µL (from a 25 mg/mL stock)
PEG30040%400 µL
Tween-805%50 µL
Saline45%450 µL

Protocol for Preparation:

  • Prepare a stock solution of this compound in DMSO. For example, a 25 mg/mL stock solution.

  • In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution. For a 1 mL final volume, this would be 100 µL.

  • Add PEG300 to the DMSO solution and mix thoroughly. For a 1 mL final volume, add 400 µL of PEG300.

  • Add Tween-80 and mix until the solution is homogeneous. For a 1 mL final volume, add 50 µL of Tween-80.

  • Add saline to the mixture to achieve the final desired volume and vortex thoroughly. For a 1 mL final volume, add 450 µL of saline.

  • It is recommended to prepare this working solution fresh on the day of use.[1]

In Vitro Data to Inform Starting Doses

While direct in vivo dosage data is unavailable, in vitro studies provide valuable information on the concentrations at which this compound exhibits biological activity. This data can be used to estimate a starting dose for in vivo dose-range finding studies.

Table 2: Summary of In Vitro Effective Concentrations of this compound

ConcentrationCell/Assay TypeObserved Effect
2 µMOGG1 binding assayAffinity to OGG1 (KD=5.5 µM)
6.25 µMIn vitro enzyme assayInduces de novo β,δ-elimination
10 µMIn vitro enzyme assayAllows OGG1 to increase DNA repair at AP sites
0-20 µMCell-based assayInduces OGG1 β,δ-lyase activity

Experimental Protocol: Dose-Range Finding (DRF) Study

A dose-range finding study is essential to determine the Maximum Tolerated Dose (MTD) of this compound in the specific animal model being used. The MTD is the highest dose that does not cause unacceptable toxicity.

Objective: To determine the MTD of this compound.

Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).

Experimental Groups:

  • Group 1: Vehicle control

  • Group 2: Low dose this compound

  • Group 3: Mid dose this compound

  • Group 4: High dose this compound

  • (Additional groups may be added for further dose escalation)

Starting Dose Selection: The starting dose should be a fraction of the dose estimated from in vitro data. A conservative approach is recommended.

Dose Escalation: Doses can be escalated in subsequent groups, for example, by a factor of 2 or 3.

Administration: Administer this compound via the intended route (e.g., oral gavage or intraperitoneal injection) as a single dose.

Monitoring:

  • Clinical Observations: Monitor animals for signs of toxicity (e.g., changes in behavior, posture, activity, grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).

  • Body Weight: Record body weight daily. A significant loss of body weight (e.g., >15-20%) is a key indicator of toxicity.

  • Necropsy: At the end of the observation period, perform a gross necropsy to examine for any organ abnormalities.

Endpoint: The MTD is typically defined as the dose that causes a certain percentage of body weight loss (e.g., 10-15%) without mortality or severe clinical signs of distress.

DRF_Workflow cluster_1 Dose-Range Finding (DRF) Study Workflow Start Start: Select Animal Model & Prepare this compound Formulation Group_Allocation Allocate Animals to Groups (Vehicle, Low, Mid, High Dose) Start->Group_Allocation Dosing Administer Single Dose of this compound or Vehicle Group_Allocation->Dosing Monitoring Monitor: Clinical Signs, Body Weight Dosing->Monitoring Data_Analysis Analyze Data: Toxicity & Body Weight Changes Monitoring->Data_Analysis MTD_Determination Determine Maximum Tolerated Dose (MTD) Data_Analysis->MTD_Determination Efficacy_Study Proceed to Efficacy Studies with doses ≤ MTD MTD_Determination->Efficacy_Study

Caption: Workflow for a dose-range finding study for this compound.

General Protocol for an In Vivo Efficacy Study

Once the MTD is determined, efficacy studies can be designed using doses at or below the MTD.

Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.

Animal Model: An appropriate animal model for the disease under investigation.

Experimental Groups:

  • Group 1: Vehicle control

  • Group 2: Disease model + Vehicle

  • Group 3: Disease model + Low dose this compound

  • Group 4: Disease model + Mid dose this compound

  • (Optional: Positive control group)

Dosing Regimen: Based on the research question and pharmacokinetic properties (if known), a dosing schedule (e.g., once daily, twice daily) should be established.

Outcome Measures:

  • Pharmacodynamic Markers: Assess target engagement, for example, by measuring levels of 8-oxoG in relevant tissues.

  • Efficacy Endpoints: Measure disease-specific outcomes (e.g., tumor growth, behavioral improvements, inflammatory markers).

  • Toxicity Monitoring: Continue to monitor for any signs of toxicity throughout the study.

Disclaimer: These are generalized protocols and should be adapted to the specific experimental design and institutional guidelines. It is imperative to conduct thorough literature research on the specific animal model and disease being studied to refine these protocols further. All animal experiments must be conducted in accordance with ethical guidelines and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Off-Target Effects of TH10785 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of TH10785 in experimental settings. Our focus is to provide clear, actionable guidance to ensure the accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the Base Excision Repair (BER) pathway.[1][2] It binds to the active site of OGG1, enhancing its ability to recognize and excise oxidized guanine (8-oxoG) lesions from DNA.[2] Uniquely, this compound induces a novel β,δ-lyase activity in OGG1.[2][3] This alters the downstream repair pathway, making it dependent on Polynucleotide Kinase Phosphatase (PNKP) rather than the canonical AP Endonuclease 1 (APE1).[3][4]

Q2: What is known about the selectivity and off-target profile of this compound?

A2: Extensive profiling of this compound has demonstrated a high degree of selectivity for OGG1. In a functional panel of enzymes, including other DNA glycosylases, minimal off-target inhibition was observed, indicating over 100-fold selectivity for OGG1.[5] This high specificity suggests that off-target effects are unlikely when used at appropriate concentrations.

Q3: Could the altered, PNKP-dependent DNA repair pathway be considered an "off-target" effect?

A3: This is a crucial point of clarification. The shift to a PNKP-dependent repair pathway is a direct consequence of this compound's on-target activation of OGG1's novel β,δ-lyase activity.[3][4] While this is a non-canonical repair pathway, it is not an off-target effect. Researchers should be aware that this altered signaling could lead to cellular phenotypes that differ from those expected with canonical BER. Understanding this unique mechanism is key to correctly interpreting experimental outcomes.

Troubleshooting Guide

Issue 1: I'm observing unexpected cytotoxicity or cellular stress in my experiments with this compound.

  • Possible Cause: While this compound is highly selective, excessive concentrations can lead to cellular stress. Alternatively, the cellular context, such as a dependency on the canonical APE1-mediated BER pathway, might make cells more sensitive to the this compound-induced shift to PNKP-dependent repair.

  • Troubleshooting Steps:

    • Confirm On-Target Effect with Genetic Knockdown: Use siRNA or shRNA to knock down OGG1 expression. If the phenotype observed with this compound is rescued or mimicked by OGG1 knockdown, it strongly suggests the effect is on-target.

    • Perform a Dose-Response Analysis: Titrate this compound to determine the minimal effective concentration for OGG1 activation in your system. This can help to minimize any potential off-target effects or cellular stress from overwhelming the PNKP-dependent pathway.

    • Investigate PNKP Dependence: Co-treatment with a PNKP inhibitor should exacerbate the cytotoxic effects of this compound if the phenotype is due to the on-target mechanism.[4]

Issue 2: My experimental results with this compound are inconsistent with previously published data on OGG1 function.

  • Possible Cause: The novel β,δ-lyase activity induced by this compound and the subsequent shift to a PNKP-dependent repair pathway can lead to different biological outcomes compared to studies that do not involve this specific mode of OGG1 activation.

  • Troubleshooting Steps:

    • Validate OGG1 Activation: Perform an in vitro OGG1 activity assay with purified OGG1 and a fluorescently labeled DNA probe containing an 8-oxoG lesion. This will confirm that this compound is activating OGG1 as expected.

    • Use a Structurally Unrelated OGG1 Activator (if available): Comparing the effects of this compound with another OGG1 activator that may not induce the same lyase activity can help to dissect the specific consequences of the PNKP-dependent pathway.

    • Diagram the Signaling Pathway: Visually mapping out the canonical versus the this compound-induced BER pathway can help to form hypotheses about why your results may differ and to design experiments to test these hypotheses.

Quantitative Data Summary

The following table summarizes the selectivity profile of this compound from functional enzyme panels.

Target FamilyAssay TypeResultSelectivity
DNA GlycosylasesFunctional InhibitionLimited inhibition (<50%) at 100 µM>100-fold for OGG1
NUDIX FamilyFunctional AssayNegative for off-targetsHigh
Protein KinasesThermal StabilityNegative for off-targetsHigh

Data sourced from a comprehensive profiling study.[5]

Experimental Protocols

1. OGG1 Knockdown using siRNA

  • Objective: To genetically validate that the observed cellular phenotype is dependent on OGG1.

  • Materials:

    • Target cells

    • Lipofectamine RNAiMAX (or similar transfection reagent)

    • Opti-MEM I Reduced Serum Medium

    • siRNA targeting OGG1 (pre-designed and validated)

    • Non-targeting control siRNA

    • Culture medium

    • Reagents for Western blotting or qRT-PCR

  • Protocol:

    • Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

    • siRNA-Lipid Complex Formation:

      • For each well, dilute 25 pmol of siRNA (OGG1-targeting or non-targeting control) into 50 µL of Opti-MEM.

      • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM.

      • Combine the diluted siRNA and Lipofectamine solutions and incubate for 5 minutes at room temperature.

    • Transfection: Add the 100 µL siRNA-lipid complex to each well.

    • Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time should be determined empirically.

    • Validation of Knockdown: Harvest the cells and validate the knockdown efficiency of OGG1 protein or mRNA levels using Western blotting or qRT-PCR, respectively.

    • Functional Assay: Treat the OGG1-knockdown and control cells with this compound and assess the phenotype of interest.

2. In Vitro OGG1 Activity Assay

  • Objective: To confirm the activation of OGG1 by this compound.

  • Materials:

    • Purified recombinant human OGG1

    • Fluorescently labeled DNA oligonucleotide probe containing a single 8-oxoG lesion

    • Assay buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, 1 mM DTT, 1 mM EDTA, pH 7.5)

    • This compound stock solution (in DMSO)

    • DMSO (vehicle control)

    • 384-well black plates

    • Fluorescence plate reader

  • Protocol:

    • Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

    • Reaction Setup: In a 384-well plate, add 5 µL of the diluted this compound or DMSO control.

    • Add OGG1: Add 5 µL of purified OGG1 (final concentration e.g., 1 nM) to each well.

    • Initiate Reaction: Add 10 µL of the fluorescent DNA probe (final concentration e.g., 25 nM) to each well to start the reaction.

    • Measure Fluorescence: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths will depend on the fluorophore used in the probe.

    • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. Plot the reaction rate against the this compound concentration to determine the activation profile.

Visualizations

TH10785_Pathway cluster_canonical Canonical Base Excision Repair cluster_this compound This compound-Induced Repair DNA_damage Oxidative DNA Damage (8-oxoG) OGG1_canonical OGG1 (Glycosylase) DNA_damage->OGG1_canonical DNA_damage_2 Oxidative DNA Damage (8-oxoG) AP_site AP Site OGG1_canonical->AP_site Removes 8-oxoG APE1 APE1 AP_site->APE1 SSB Single-Strand Break (with 3'-OH and 5'-dRP) APE1->SSB Incises AP site This compound This compound OGG1_activated OGG1 (Glycosylase + β,δ-lyase) This compound->OGG1_activated SSB_PNKP Single-Strand Break (with 3'-P and 5'-P) OGG1_activated->SSB_PNKP Removes 8-oxoG & cleaves backbone PNKP PNKP SSB_PNKP->PNKP SSB_ligatable Ligation-Ready Break (with 3'-OH and 5'-P) PNKP->SSB_ligatable Processes ends DNA_damage_2->OGG1_activated

Caption: Signaling pathways for canonical vs. This compound-induced Base Excision Repair.

Off_Target_Workflow cluster_validation On-Target Validation cluster_profiling Off-Target Investigation (If Necessary) start Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response Curve start->dose_response knockdown Genetic Validation: OGG1 Knockdown (siRNA) dose_response->knockdown phenotype_rescued Phenotype Rescued or Mimicked? knockdown->phenotype_rescued on_target Conclusion: Phenotype is On-Target phenotype_rescued->on_target Yes profiling Proteome-wide Profiling (e.g., Kinase Panel, Proteome Array) phenotype_rescued->profiling No identify_off_targets Identify Potential Off-Targets profiling->identify_off_targets validate_off_targets Validate Off-Targets with Orthogonal Assays identify_off_targets->validate_off_targets off_target_conclusion Conclusion: Off-Target Confirmed validate_off_targets->off_target_conclusion

Caption: Experimental workflow for investigating potential off-target effects.

References

Technical Support Center: Optimizing TH10785 Incubation for Maximal OGG1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of TH10785 incubation time to achieve maximal 8-Oxoguanine DNA Glycosylase 1 (OGG1) activation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate OGG1?

A1: this compound is a small-molecule activator of OGG1. It functions by binding to the active site of OGG1, interacting with key amino acid residues phenylalanine-319 and glycine-42.[1] This interaction does not inhibit the enzyme but instead induces a novel β,δ-lyase enzymatic function.[1][2] This alters the standard Base Excision Repair (BER) pathway, allowing OGG1 to process abasic (AP) sites more efficiently.[3][4]

Q2: What is the optimal incubation time for this compound to achieve maximal OGG1 activation?

A2: The optimal incubation time for this compound can vary depending on the experimental system (in vitro vs. cellular assays) and the specific endpoint being measured. While a definitive time-course study for maximal activation is not extensively published, here are some general guidelines based on available data:

  • In Vitro/Biochemical Assays: Incubation times of around 30-60 minutes at 37°C are commonly used for OGG1 activity assays and have been shown to be effective for this compound-mediated activation.[1][5]

  • Cellular Assays: In cell-based experiments, incubation times can range from 2 hours to 72 hours .[1][4] Shorter incubation times (e.g., 2-8 hours) are often sufficient to observe increased OGG1 recruitment to DNA damage sites and enhanced repair.[2][6] Longer incubation times may be necessary to observe downstream effects on cell viability or gene expression.[1]

Q3: What concentration of this compound should I use?

A3: The effective concentration of this compound also varies by experimental context:

  • In Vitro/Biochemical Assays: Concentrations in the micromolar (µM) range, typically between 1 µM and 10 µM , are effective.[4] Some studies have shown maximal enhancement at 6.25 µM.[3]

  • Cellular Assays: Effective concentrations in cell culture generally range from 1 µM to 20 µM .[1][4]

Q4: How does this compound alter the Base Excision Repair (BER) pathway?

A4: this compound induces a novel β,δ-lyase activity in OGG1. In the canonical BER pathway, after OGG1 removes the 8-oxoG base, APE1 (Apurinic/apyrimidinic endonuclease 1) is required to incise the DNA backbone at the resulting AP site. However, the enhanced lyase activity conferred by this compound allows OGG1 to cleave the AP site itself. This bypasses the need for APE1 and instead creates a dependency on Polynucleotide Kinase Phosphatase (PNKP1) to process the resulting DNA ends for subsequent repair steps.[2][3][7]

Q5: What are some common reasons for seeing low or no OGG1 activation with this compound?

A5: Several factors could contribute to suboptimal results:

  • Reagent Stability: Ensure this compound and OGG1 enzyme are stored correctly and have not undergone multiple freeze-thaw cycles.[5]

  • Suboptimal Assay Conditions: OGG1 activity is sensitive to pH and salt concentrations. The recommended buffer is typically PBS at pH 7.4.[5]

  • Incorrect Incubation Time or Temperature: Deviations from the optimal 37°C incubation temperature can reduce enzyme activity.[5]

  • Inhibitors in Sample: Cell lysates or other reagents may contain inhibitors of OGG1.

  • Low OGG1 Expression: The cell line being used may have low endogenous expression of OGG1.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or no OGG1 activity detected in a biochemical assay. 1. Degraded OGG1 enzyme. 2. Incorrect buffer conditions (pH, salt). 3. Inaccurate pipetting or assay setup.1. Aliquot the enzyme to avoid multiple freeze-thaw cycles. Use a fresh vial if degradation is suspected. 2. Verify the pH and composition of your reaction buffer. A standard buffer is PBS at pH 7.4.[5] 3. Double-check all calculations and pipetting steps. Use a positive control with known active OGG1.[5]
Inconsistent results between experiments. 1. Variability in reagent preparation. 2. Different incubation times or temperatures.1. Prepare master mixes for your reaction components to minimize pipetting errors. 2. Ensure consistent incubation conditions across all experiments.
High background signal in a cleavage-based assay. 1. Contaminating nucleases in the OGG1 preparation. 2. Poor quality DNA substrate.1. Include a control with an undamaged DNA substrate to check for non-specific cleavage. 2. Ensure the purity and integrity of your oligonucleotide substrate.
No effect of this compound observed in a cellular assay. 1. Insufficient this compound concentration or incubation time. 2. Low OGG1 expression in the cell line. 3. Compensatory DNA repair pathways are active.1. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and endpoint. 2. Confirm OGG1 expression levels by Western blot. 3. Investigate the expression and activity of other DNA glycosylases like NEIL1 and NEIL2.[8]

Experimental Protocols

Protocol: In Vitro OGG1 Activity Assay with this compound

This protocol is for a fluorescence-based assay to measure the AP lyase activity of OGG1 stimulated by this compound.

Materials:

  • Recombinant human OGG1 protein

  • This compound

  • Fluorescently labeled DNA substrate containing an 8-oxoguanine (8-oxoG) lesion (e.g., a 5'-FAM labeled oligo with an internal 8-oxoG, and a 3'-Dabcyl quencher on the complementary strand)

  • Assay Buffer: 25 mM Tris-HCl pH 8.0, 15 mM NaCl, 2 mM MgCl₂, 0.5 mM DTT, 0.0025% Tween-20

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute OGG1 enzyme to a final concentration of 800 pM in assay buffer.

    • Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations (e.g., 0.1 µM to 20 µM). Include a DMSO-only vehicle control.

    • Dilute the DNA substrate to a final concentration of 10 nM in assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the this compound dilutions or vehicle control.

    • Add the OGG1 enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for this compound to bind to OGG1.

  • Initiate Reaction:

    • Initiate the reaction by adding the DNA substrate to all wells.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence signal every minute for 60 minutes. The increase in fluorescence corresponds to the cleavage of the substrate by OGG1.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration of this compound.

    • Plot the reaction velocity against the this compound concentration to determine the optimal activating concentration.

Visualizations

OGG1_BER_Pathway DNA_damage Oxidative DNA Damage (8-oxoG) OGG1 OGG1 DNA_damage->OGG1 Recognizes and excises 8-oxoG AP_site AP Site OGG1->AP_site Leaves AP site APE1 APE1 AP_site->APE1 Recognizes SSB Single-Strand Break (with 3'-OH and 5'-dRP) APE1->SSB Incises backbone PolB_Lig3 DNA Polymerase β & XRCC1/Ligase IIIα SSB->PolB_Lig3 Gap filling and ligation Repaired_DNA Repaired DNA PolB_Lig3->Repaired_DNA

Caption: Canonical Base Excision Repair (BER) pathway for 8-oxoG.

TH10785_OGG1_Pathway DNA_damage Oxidative DNA Damage (8-oxoG) OGG1_this compound OGG1 + this compound DNA_damage->OGG1_this compound Recognizes and excises 8-oxoG AP_site AP Site OGG1_this compound->AP_site Leaves AP site SSB_3P Single-Strand Break (with 3'-phosphate) OGG1_this compound->SSB_3P AP_site->OGG1_this compound Cleaves AP site (β,δ-lyase activity) PNKP1 PNKP1 SSB_3P->PNKP1 Processes 3' end SSB_3OH Single-Strand Break (with 3'-OH) PNKP1->SSB_3OH PolB_Lig3 DNA Polymerase β & XRCC1/Ligase IIIα SSB_3OH->PolB_Lig3 Gap filling and ligation Repaired_DNA Repaired DNA PolB_Lig3->Repaired_DNA

Caption: this compound-activated OGG1 repair pathway.

References

dealing with TH10785 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TH10785. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound and troubleshooting potential issues, particularly concerning cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway that recognizes and removes oxidized guanine (8-oxoG) from DNA.[1][2][3][4] this compound interacts with specific amino acids (phenylalanine-319 and glycine-42) in OGG1, enhancing its enzymatic activity by up to 10-fold.[2][5][6] Uniquely, this compound induces a novel β,δ-lyase function in OGG1, which alters the standard repair pathway.[1][2][7]

Q2: How does this compound alter the DNA repair pathway?

A2: In the canonical BER pathway, after OGG1 removes 8-oxoG, apurinic endonuclease 1 (APE1) processes the resulting abasic (AP) site.[2] this compound-activated OGG1, with its induced β,δ-lyase activity, cleaves the DNA backbone at the AP site. This bypasses the need for APE1 and instead creates a dependency on polynucleotide kinase phosphatase (PNKP1) for subsequent repair.[2][5][7][8]

Q3: Is this compound expected to be cytotoxic?

A3: this compound is generally characterized by minimal off-target effects and is used to prevent certain types of cell death, such as paraptosis, by enhancing DNA repair.[6] However, cytotoxicity can be observed, particularly at higher concentrations or when combined with inhibitors of downstream repair factors like PNKP1.[7] The accumulation of unrepaired DNA single-strand breaks due to the altered repair pathway can lead to cell death.[7]

Q4: What are the typical working concentrations for this compound in cell culture experiments?

A4: The effective concentration of this compound can vary depending on the cell type and experimental goals. Published studies have used a range of concentrations, typically from 1 µM to 20 µM.[1][5] For maximal enhancement of OGG1 activity in vitro, a concentration of 6.25 µM has been noted, with activity decreasing at higher concentrations.[1][7]

Troubleshooting Guide: Dealing with this compound Cytotoxicity

This guide provides a structured approach to troubleshoot unexpected cytotoxicity when using this compound at high concentrations.

Issue 1: Higher-than-expected cytotoxicity observed with this compound treatment alone.

Possible Cause 1: Concentration is too high.

  • Explanation: While this compound activates OGG1, excessively high concentrations might lead to off-target effects or an overwhelming accumulation of DNA strand breaks that the cell cannot efficiently repair, even with functional PNKP1. At concentrations above 6.25 µM, the turnover of 8-oxoG substrates has been observed to decrease in vitro, suggesting a potential for non-productive binding or inhibition at very high concentrations.[7]

  • Troubleshooting Steps:

    • Perform a dose-response curve: Test a range of this compound concentrations (e.g., 0.1 µM to 25 µM) to determine the optimal concentration that maximizes OGG1 activation without inducing significant cell death in your specific cell line.

    • Monitor DNA damage: Use markers like γH2AX to assess the level of DNA strand breaks at different concentrations. An increase in DNA damage that correlates with cytotoxicity suggests the repair capacity of the cells has been exceeded.[7]

Possible Cause 2: Cell line is particularly sensitive.

  • Explanation: Cells with underlying defects in DNA damage response (DDR) pathways, particularly in PNKP1 or other factors involved in single-strand break repair, may be more susceptible to this compound-induced cytotoxicity.

  • Troubleshooting Steps:

    • Characterize your cell line: If possible, assess the expression and activity of key DNA repair proteins, including PNKP1.

    • Use a control cell line: Compare the cytotoxic effects of this compound in your experimental cell line with a well-characterized, robust cell line (e.g., U2OS).[7]

Issue 2: Synergistic cytotoxicity observed when combining this compound with other compounds.

Possible Cause: Inhibition of the PNKP1-dependent repair pathway.

  • Explanation: The primary mechanism for this compound-induced cytotoxicity reported in the literature is its combination with a PNKP1 inhibitor (PNKP1i).[7] By activating OGG1's β,δ-lyase activity, this compound creates a reliance on PNKP1. Inhibiting PNKP1 in this context leads to a massive accumulation of unrepaired DNA single-strand breaks, triggering a strong DDR and subsequent cell death.[4][7]

  • Troubleshooting Steps:

    • Evaluate co-treatment compounds: If you are co-treating cells with other drugs, investigate whether they have any known inhibitory effects on PNKP1 or other single-strand break repair proteins.

    • Staggered treatment: Consider staggering the administration of this compound and the other compound to see if this mitigates the cytotoxic effect.

Data Presentation

Table 1: Summary of this compound Concentrations Used in In Vitro Studies

ConcentrationCell Line/SystemExperimental ContextOutcomeReference
1 µM - 10 µMU2OSInvestigating recruitment to laser-damaged sitesIncreased OGG1 recruitment[7]
2 µMIn vitroMeasuring binding affinity to OGG1KD = 5.5 µM (1.3 µM with AP-site DNA)[1]
6.25 µMIn vitroBiochemical assay for OGG1 activityMaximal enhancement of reaction rate[1][7]
10 µMU2OSInduction of DNA damage response with PNKP1iStrong induction of γH2AX and 53BP1 foci[7]
10 µMLens Epithelial CellsSuppression of H₂O₂-induced paraptosisSignificant efficacy in suppressing cell death[6]
0 - 20 µMNot specifiedInduction of OGG1 β,δ-lyase activityShifts cells toward PNKP1 dependence[1]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
  • Cell Seeding: Plate your cells in 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Preparation: Prepare a 2X stock solution series of this compound in your cell culture medium. A suggested range is 0.2, 0.5, 1, 2.5, 5, 10, 20, and 40 µM. Also, prepare a vehicle control (e.g., DMSO).

  • Treatment: Add an equal volume of the 2X this compound stock solutions to the corresponding wells to achieve final concentrations of 0.1, 0.25, 0.5, 1.25, 2.5, 5, 10, and 20 µM.

  • Incubation: Incubate the cells for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as MTT, PrestoBlue, or CellTiter-Glo.

  • Data Analysis: Plot cell viability against this compound concentration to determine the IC50 and identify the highest concentration that does not significantly reduce cell viability.

Protocol 2: Assessing DNA Damage via γH2AX Immunofluorescence
  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM) and/or in combination with a PNKP1 inhibitor for the desired time (e.g., 24 hours). Include a vehicle control.

  • Fixation and Permeabilization:

    • Fix the cells with 4% formaldehyde for 20 minutes.

    • Permeabilize with 0.5% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block with 4% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with an anti-γH2AX antibody (e.g., Millipore JBW301 or Abcam ab2893) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the DNA with DAPI for 5 minutes, wash with PBS, and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per cell nucleus.

Visualizations

Signaling Pathway

TH10785_Mechanism cluster_0 Standard Base Excision Repair (BER) cluster_1 This compound-Altered Repair DNA_damage Oxidative Stress (e.g., ROS) OxoG 8-oxoG Lesion in DNA DNA_damage->OxoG OGG1_std OGG1 (Glycosylase) OxoG->OGG1_std Recognizes & excises base AP_site AP Site OGG1_std->AP_site APE1 APE1 AP_site->APE1 Cleaves 5' to AP site SSB_std Single-Strand Break (3'-OH, 5'-dRP) APE1->SSB_std Repair_std Downstream Repair SSB_std->Repair_std This compound This compound OGG1_act OGG1 (Glycosylase + β,δ-Lyase) This compound->OGG1_act Activates & Induces New Function AP_site2 AP Site OGG1_act->AP_site2 SSB_act Single-Strand Break (3'-P, 5'-P) OGG1_act->SSB_act AP_site2->OGG1_act Cleaves 3' to AP site (Lyase) PNKP1 PNKP1 SSB_act->PNKP1 Processes 3'-P end Repair_act Downstream Repair PNKP1->Repair_act Toxicity Cytotoxicity PNKP1->Toxicity Block leads to PNKP1i PNKP1 Inhibitor PNKP1i->PNKP1 Inhibits OxoG_ref->OGG1_act

Caption: Mechanism of this compound in altering the DNA base excision repair pathway.

Experimental Workflow

Troubleshooting_Workflow start Start: Unexpected Cytotoxicity with this compound is_combo Is this compound used in combination with other drugs? start->is_combo dose_response 1. Perform Dose-Response Curve (e.g., 0.1-25 µM) is_combo->dose_response No check_target 1. Investigate co-treatment drug's effect on PNKP1/DDR pathways is_combo->check_target Yes check_viability 2. Assess Cell Viability (MTT, etc.) dose_response->check_viability check_damage 3. Measure DNA Damage (γH2AX) check_viability->check_damage analyze_alone Analyze Results check_damage->analyze_alone conclusion_alone Conclusion: - Determine optimal non-toxic concentration. - Cell line may be sensitive if cytotoxicity occurs at low concentrations. analyze_alone->conclusion_alone stagger_treatment 2. Test staggered vs. simultaneous treatment protocols check_target->stagger_treatment analyze_combo Analyze Results stagger_treatment->analyze_combo conclusion_combo Conclusion: - Cytotoxicity likely due to PNKP1 inhibition. - Adjust experimental design. analyze_combo->conclusion_combo

Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.

References

Technical Support Center: Improving the Stability of TH10785 in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of TH10785 in experimental settings. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing the oxidative DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG). This compound binds to the active site of OGG1, enhancing its enzymatic activity and promoting the repair of oxidative DNA damage.[3]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, solid this compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.

Q3: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2] It is generally considered insoluble in water.

Q4: How should I prepare a stock solution of this compound?

High-quality, anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound.[4] For example, a 10 mM stock solution can be prepared by dissolving 2.67 mg of this compound (Molecular Weight: 267.37 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved before storing at -20°C or -80°C.

Q5: How do I prepare working solutions of this compound in aqueous experimental buffers?

Due to its low aqueous solubility, it is crucial to first prepare a high-concentration stock solution in DMSO. This stock solution can then be diluted into the final aqueous buffer to the desired working concentration. It is important to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. Vigorous mixing is essential during the dilution step to prevent precipitation.

Troubleshooting Guide

Problem: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer.

  • Cause: The aqueous solubility of this compound has been exceeded.

    • Solution:

      • Decrease the final concentration of this compound: The effective concentration may be lower than intended due to precipitation.

      • Increase the percentage of DMSO in the final solution: While keeping it as low as possible, a slightly higher DMSO concentration (e.g., up to 1%) may be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration.

      • Use a co-solvent: In some cases, the addition of a small amount of another organic solvent like ethanol to the final buffer might improve solubility. Compatibility with the experimental system must be verified.

      • Sonication: Briefly sonicating the final working solution can help to dissolve small precipitates.[1]

Problem: I am seeing a loss of this compound activity in my experiments over time.

  • Cause 1: Degradation in aqueous buffer.

    • Solution:

      • Prepare fresh working solutions: this compound, like other quinazoline derivatives, may be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH.[5][6][7] It is best to prepare the final working solution immediately before use.

      • Optimize buffer pH: The stability of quinazoline compounds can be pH-dependent. While specific data for this compound is limited, maintaining a pH between 7.0 and 8.0 is generally recommended for OGG1 activity assays.

      • Minimize exposure to light and oxygen: Although not specifically documented for this compound, small organic molecules can be sensitive to light and oxidation. Store solutions in the dark and consider using de-gassed buffers if oxidation is a concern.

  • Cause 2: Adsorption to plasticware.

    • Solution:

      • Use low-binding plasticware: Hydrophobic compounds can adsorb to the surface of standard plastics, reducing the effective concentration.

      • Include a carrier protein: Adding a small amount of bovine serum albumin (BSA) (e.g., 0.01-0.1%) to the buffer can help to prevent non-specific binding of small molecules to surfaces.

Problem: I am observing high background or off-target effects in my cell-based assays.

  • Cause: The concentration of this compound or the vehicle (DMSO) is too high.

    • Solution:

      • Perform a dose-response curve: Determine the optimal concentration of this compound that gives the desired effect without causing toxicity or off-target effects.

      • Maintain a low final DMSO concentration: As a general rule, keep the final DMSO concentration below 0.5% in cell culture experiments. Always include a vehicle control with the same DMSO concentration as the treated samples.

Data Presentation: Buffer Compositions for Successful this compound Experiments

Assay Type Buffer System pH Key Components This compound Concentration Reference
OGG1 Activity Assay (in vitro)Tris-HCl8.025 mM Tris-HCl, 15 mM NaCl, 2 mM MgCl₂, 0.5 mM DTT, 0.0025% Tween-206.25 µM[8][9]
OGG1 Activity Assay (in vitro)HEPES7.530 mM HEPES, 4% glycerol, 20 mM EDTA6.25 µM[9]
Cell-Based Assays (U2OS cells)Cell Culture Medium (e.g., DMEM)~7.4Supplemented with FBS1 µM - 20 µM[9][10]
Cell-Based Assays (Lens Epithelial Cells)Cell Culture Medium~7.4-10 µM[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Weigh out 2.67 mg of this compound powder.

    • Add 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot into single-use tubes and store at -80°C for long-term storage or -20°C for short-term storage.

  • Working Solution Preparation (e.g., 10 µM in a 1 mL final volume):

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Add 1 µL of the 10 mM stock solution to 999 µL of the desired pre-warmed aqueous experimental buffer.

    • Immediately vortex the solution vigorously for at least 30 seconds to ensure proper mixing and minimize precipitation.

    • Use the working solution immediately in your experiment.

Protocol 2: In Vitro OGG1 Activity Assay

This protocol is adapted from published studies using this compound.[8][9]

  • Prepare the OGG1 Assay Buffer: 25 mM Tris-HCl (pH 8.0), 15 mM NaCl, 2 mM MgCl₂, 0.5 mM DTT, 0.0025% Tween-20.

  • Prepare the DNA Substrate: A fluorescently labeled oligonucleotide containing an 8-oxoG lesion.

  • Prepare the this compound Working Solution: Dilute the DMSO stock solution into the OGG1 Assay Buffer to the desired final concentrations (e.g., a serial dilution from 0.1 µM to 50 µM). Include a DMSO-only vehicle control.

  • Assay Procedure:

    • In a 384-well plate, add the DNA substrate and the this compound working solution (or vehicle control).

    • Initiate the reaction by adding recombinant human OGG1 enzyme.

    • Incubate at 37°C and monitor the increase in fluorescence over time, which corresponds to the excision of the 8-oxoG lesion.

  • Data Analysis: Calculate the initial reaction rates and plot them against the this compound concentration to determine the activation profile.

Visualizations

OGG1_Signaling_Pathway OGG1-Mediated Base Excision Repair Pathway DNA DNA with Oxidative Damage (8-oxoG) OGG1 OGG1 DNA->OGG1 Recognition & Excision AP_Site AP Site OGG1->AP_Site APE1 APE1 AP_Site->APE1 Incision SSB Single-Strand Break APE1->SSB PolB DNA Polymerase β SSB->PolB Gap Filling Lig3 DNA Ligase III PolB->Lig3 Ligation Repaired_DNA Repaired DNA Lig3->Repaired_DNA This compound This compound This compound->OGG1 Activation

Caption: OGG1 signaling pathway in base excision repair and the role of this compound.

Experimental_Workflow General Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Dilute Dilute Stock into Buffers to Working Concentration Prep_Stock->Dilute Prep_Buffers Prepare Experimental Buffers (Varying pH, Components) Prep_Buffers->Dilute Incubate Incubate at Different Temperatures and Time Points Dilute->Incubate Analyze Analyze this compound Concentration (e.g., HPLC-UV/MS) Incubate->Analyze Data_Analysis Determine Degradation Rate Analyze->Data_Analysis

Caption: A logical workflow for assessing the stability of this compound in experimental buffers.

References

refining TH10785 delivery methods for in vivo research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TH10785 in in vivo experiments. The information is designed to address specific issues that may be encountered during the formulation, delivery, and experimental application of this novel OGG1 activator.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an activator of 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2] It functions by interacting with the phenylalanine-319 and glycine-42 amino acids of OGG1, which enhances the enzyme's activity.[1] A key feature of this compound is that it induces a de novo β,δ-lyase function in OGG1.[1][3] This alters the standard base excision repair (BER) pathway. Instead of relying on APE1 for apurinic/apyrimidinic (AP) site cleavage, the repair process becomes dependent on polynucleotide kinase phosphatase (PNKP1) activity.[3][4][5][6]

Q2: What are the recommended vehicles for in vivo delivery of this compound?

A2: this compound has been formulated for in vivo use in several ways. Due to its limited aqueous solubility, it is often prepared as a suspension or a clear solution using a combination of solvents. Commonly used vehicles include:

  • A suspension in a mixture of DMSO, PEG300, Tween-80, and saline.[1]

  • A clear solution with DMSO and corn oil.[1]

  • A clear solution using DMSO and a saline solution containing 20% SBE-β-CD (sulfobutyl ether beta-cyclodextrin).[1]

The choice of vehicle will depend on the specific experimental requirements, including the desired route of administration and potential vehicle-related toxicity.

Q3: What is the solubility of this compound in common solvents?

A3: The solubility of this compound in DMSO is ≥ 53 mg/mL (198.22 mM).[7] For in vivo formulations, a common starting concentration for a DMSO stock solution is 25.0 mg/mL.[1] The final concentration in the delivery vehicle is typically prepared to be ≥ 2.5 mg/mL.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of this compound during formulation or administration. - Poor solubility in the chosen vehicle.- Temperature changes affecting solubility.- Interaction with other components in the formulation.- Gently warm the solution and/or use sonication to aid dissolution.[1]- Prepare fresh formulations before each use.- Ensure all components are fully dissolved before adding the next solvent in a multi-step preparation.[7]- Consider using a different vehicle system, such as one containing SBE-β-CD for improved solubility.[1]
Inconsistent or unexpected experimental results. - Degradation of this compound.- Improper formulation or administration.- Variability in animal models.- Store this compound stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1]- Verify the accuracy of the formulation preparation and the administration technique.- Ensure consistent dosing and timing across all experimental groups.- Increase the number of animals per group to account for biological variability.
Observed toxicity or adverse effects in animal models. - Toxicity of the delivery vehicle (e.g., DMSO).- Off-target effects of this compound at high concentrations.- The generation of DNA strand breaks by the catalytic activity of this compound.[3]- Conduct a pilot study to determine the maximum tolerated dose (MTD) of the formulation in your specific animal model.- Reduce the percentage of DMSO in the final formulation, if possible.- Consider alternative delivery routes that might reduce systemic exposure.- Titrate the dose of this compound to the lowest effective concentration.
Lack of a clear cellular response to this compound treatment. - Insufficient dose or bioavailability.- The cellular context may lack dependence on the OGG1 pathway.- The experimental endpoint may not be sensitive to the effects of this compound.- Increase the dose of this compound, being mindful of potential toxicity.- Evaluate the expression levels of OGG1 and PNKP1 in your cell or tissue model.- Consider co-treatment with an agent that induces oxidative stress to enhance the dependence on the OGG1 repair pathway.- Measure direct markers of OGG1 activity or DNA damage, such as γH2AX levels.[3]

Experimental Protocols & Data

This compound In Vivo Formulation Protocols
Protocol Components Solubility Appearance Reference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (9.35 mM)Suspended solution[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (9.35 mM)Clear solution[1]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (9.35 mM)Clear solution[1]

Note: When preparing these formulations, add each solvent sequentially and ensure the solution is clear before adding the next component.[7]

In Vitro Activity of this compound
Concentration Incubation Time Observed Effect Reference
6.25 µM30 minInduces de novo β,δ-elimination in vitro.[1]
10 µM0-2 minAllows OGG1 to increase DNA repair by addressing AP sites.[1]
0-20 µM72 hInduces OGG1 β,δ-lyase activity, shifting cells toward PNKP1 dependence.[1]
2 µMN/AHas a KD of 5.5 µM for OGG1, which increases to 1.3 µM in the presence of an AP site analog.[1]

Signaling Pathways and Experimental Workflows

TH10785_Mechanism_of_Action This compound Mechanism of Action cluster_0 Standard Base Excision Repair (BER) cluster_1 This compound-Mediated Repair Oxidative_DNA_Damage Oxidative DNA Damage (e.g., 8-oxoG) OGG1_Glycosylase OGG1 Glycosylase Activity Oxidative_DNA_Damage->OGG1_Glycosylase Recognizes and excises 8-oxoG AP_Site Apurinic/Apyrimidinic (AP) Site OGG1_Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Cleaves AP site OGG1_Activated OGG1 Activation & Induced β,δ-Lyase Activity AP_Site->OGG1_Activated Cleaves AP site DNA_Repair_Completion Downstream Repair (Polymerase, Ligase) APE1->DNA_Repair_Completion This compound This compound This compound->OGG1_Activated Activates PNKP1 PNKP1 OGG1_Activated->PNKP1 Requires Altered_DNA_Repair Downstream Repair PNKP1->Altered_DNA_Repair

Caption: Mechanism of this compound in altering the DNA damage repair pathway.

In_Vivo_Formulation_Workflow In Vivo Formulation Workflow Start Start Weigh_this compound Weigh this compound Powder Start->Weigh_this compound Prepare_DMSO_Stock Prepare DMSO Stock Solution (e.g., 25 mg/mL) Weigh_this compound->Prepare_DMSO_Stock Choose_Vehicle Select In Vivo Vehicle System Prepare_DMSO_Stock->Choose_Vehicle Protocol_1 Protocol 1: DMSO, PEG300, Tween-80, Saline Choose_Vehicle->Protocol_1 Suspension Protocol_2 Protocol 2: DMSO, SBE-β-CD in Saline Choose_Vehicle->Protocol_2 Clear Solution Protocol_3 Protocol 3: DMSO, Corn Oil Choose_Vehicle->Protocol_3 Clear Solution Mix_Components Sequentially Mix Components Protocol_1->Mix_Components Protocol_2->Mix_Components Protocol_3->Mix_Components Check_Clarity Check for Clarity/Suspension Mix_Components->Check_Clarity Dissolution_Aid Apply Gentle Heat/Sonication (if needed) Check_Clarity->Dissolution_Aid Precipitate Observed Administer Administer to Animal Model Check_Clarity->Administer Homogeneous Solution Dissolution_Aid->Check_Clarity End End Administer->End

References

addressing inconsistencies in TH10785 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing TH10785 in their experiments. The information is designed to address potential inconsistencies in experimental outcomes by providing a clear understanding of the compound's mechanism of action and best practices for its use.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, presenting them in a question-and-answer format.

Issue 1: Inconsistent or lower-than-expected OGG1 activity upon this compound treatment.

  • Question: We are treating cells with this compound to activate 8-oxoguanine DNA glycosylase 1 (OGG1) but observe variable or minimal increase in DNA repair. What could be the underlying cause?

  • Possible Causes and Solutions:

    • Cellular Context and Protein Expression: The activity of this compound is dependent on the cellular environment. Specifically, the this compound-induced OGG1 activity bypasses the need for APE1 and instead relies on polynucleotide kinase phosphatase (PNKP1).[1][2][3][4][5] Ensure that the cell lines used in your experiments express sufficient levels of PNKP1. Consider quantifying PNKP1 expression levels in your model system.

    • Compound Concentration and Treatment Time: The effective concentration of this compound can vary between cell lines and experimental conditions. Refer to the table below for concentrations used in published studies. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. Treatment times in published studies range from minutes to 72 hours.[6]

    • Induction of Oxidative Damage: this compound enhances the repair of existing oxidative DNA damage. Ensure that you are inducing a measurable level of oxidative DNA damage (e.g., using H₂O₂ or KBrO₃) before or concurrently with this compound treatment.[1][7]

Issue 2: Unexpected cellular toxicity or off-target effects.

  • Question: We are observing unexpected cytotoxicity after treating cells with this compound, even at concentrations reported in the literature. What might be the reason?

  • Possible Causes and Solutions:

    • Combined Treatment with PNKP1 Inhibitors: The combination of this compound and a PNKP1 inhibitor can lead to increased cell death.[3][4] This is because this compound shifts the DNA repair pathway to be dependent on PNKP1.[1][2] If your experimental setup includes other compounds, verify their potential interactions with the PNKP1-dependent repair pathway.

    • Solvent and Storage: this compound is typically dissolved in DMSO.[8] Ensure that the final concentration of DMSO in your culture medium is non-toxic to your cells (typically <0.1%). Improper storage of this compound can lead to degradation. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

    • Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to this compound. It is recommended to perform a viability assay to establish a non-toxic working concentration range for your specific cell line.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1).[6][8] It interacts with amino acids phenylalanine-319 and glycine-42 in the OGG1 active site.[1][2][6] This interaction not only increases the enzyme's activity by up to 10-fold but also confers a novel β,δ-lyase function.[1][2][6] This altered enzymatic activity changes the downstream DNA repair pathway, making it dependent on PNKP1 instead of the canonical APE1.[1][2][3][4][5]

How does this compound binding to OGG1 alter the DNA repair pathway?

The diagram below illustrates the this compound-modified OGG1 signaling pathway.

TH10785_Pathway cluster_damage DNA Damage cluster_repair Base Excision Repair 8_oxoG 8-oxoG Lesion OGG1 OGG1 8_oxoG->OGG1 recruits OGG1_this compound Activated OGG1 (β,δ-lyase activity) OGG1->OGG1_this compound This compound This compound This compound->OGG1 activates AP_Site AP Site OGG1_this compound->AP_Site excises 8-oxoG & cleaves backbone PNKP1 PNKP1 AP_Site->PNKP1 recruits Repair_Complete DNA Repair PNKP1->Repair_Complete processes ends TH10785_Workflow cluster_endpoints Potential Endpoints A 1. Seed Cells B 2. Induce Oxidative Stress (e.g., KBrO₃, H₂O₂) A->B C 3. Treat with this compound (and controls) B->C D 4. Incubate C->D E 5. Assay for Endpoint D->E F 6. Data Analysis E->F Endpoint1 DNA Damage Levels (e.g., Comet Assay, γH2AX staining) E->Endpoint1 Endpoint2 Cell Viability (e.g., MTT, CellTiter-Glo) E->Endpoint2 Endpoint3 Protein Expression/Localization (e.g., Western Blot, Immunofluorescence) E->Endpoint3

References

Technical Support Center: Quantifying TH10785's Effect on Lyase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: TH10785 is a specific activator of 8-oxoguanine DNA glycosylase 1 (OGG1), inducing a novel β,δ-lyase function. The information provided below is based on the known mechanism of this compound and general principles of enzyme kinetics and lyase activity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect lyase activity?

A1: this compound is a small molecule activator of the DNA repair enzyme 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2] It binds to the active site of OGG1, interacting with phenylalanine-319 and glycine-42.[1][3] This interaction induces a novel β,δ-lyase enzymatic function in OGG1, allowing it to cleave apurinic/apyrimidinic (AP) sites in DNA.[1][4][5] This alters the standard DNA repair pathway, making it dependent on polynucleotide kinase phosphatase (PNKP1) instead of AP endonuclease 1 (APE1).[3][4][5]

Q2: What type of lyase activity does this compound induce?

A2: this compound induces a β,δ-lyase activity in OGG1.[1][4][5] This means it can cleave the phosphodiester backbone of DNA at an AP site. This is a gained function, as OGG1's primary role is to excise the damaged base 8-oxoguanine.

Q3: What are the key reagents needed to quantify the this compound-induced lyase activity?

A3: To quantify this activity, you will typically need:

  • Purified recombinant OGG1 enzyme.

  • This compound.

  • A DNA substrate containing an AP site. This is often a fluorescently labeled oligonucleotide.

  • Reaction buffer with appropriate pH and salt concentrations.

  • A method to separate and visualize the cleaved and uncleaved DNA fragments, such as denaturing polyacrylamide gel electrophoresis (PAGE).

Q4: How can I measure the kinetics of the this compound-induced lyase activity?

A4: To determine the kinetic parameters (like Vmax and Km), you should perform the lyase activity assay with a fixed concentration of OGG1 and this compound, while varying the concentration of the AP site-containing DNA substrate.[6] The initial reaction rates are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low lyase activity observed. 1. Degraded this compound. 2. Inactive OGG1 enzyme. 3. Incorrect buffer conditions (pH, ionic strength). 4. Sub-optimal reaction temperature.1. Use a fresh aliquot of this compound. 2. Verify OGG1 activity with a standard glycosylase assay. 3. Optimize the buffer components.[6] 4. Perform the assay at the optimal temperature for OGG1 (typically 37°C).
High background signal (cleavage in no-enzyme control). 1. Spontaneous cleavage of the AP site (AP sites are labile). 2. Contamination of reagents with nucleases.1. Minimize incubation times and keep samples on ice. 2. Use nuclease-free water and reagents.
Inconsistent results between replicates. 1. Pipetting errors. 2. Incomplete mixing of reaction components. 3. Temperature fluctuations during incubation.1. Use calibrated pipettes and proper pipetting technique.[8] 2. Gently vortex or pipette to mix all components thoroughly. 3. Use a calibrated incubator or water bath.
Reaction rate does not saturate at high substrate concentrations. 1. The substrate concentrations used are not high enough to reach Km. 2. The presence of contaminating enzymes in a cell lysate experiment.1. Increase the range of substrate concentrations.[9] 2. If using cell lysates, consider purifying the enzyme of interest.[10]

Quantitative Data Summary

The following tables present hypothetical data for illustrative purposes.

Table 1: Effect of this compound Concentration on OGG1 Lyase Activity

This compound (µM)Initial Rate (nM product/min)
00.5 ± 0.1
15.2 ± 0.4
525.8 ± 1.9
1045.1 ± 3.2
2048.3 ± 3.5

Table 2: Kinetic Parameters of this compound-Induced OGG1 Lyase Activity

ParameterValue
Vmax (nM product/min)50.2 ± 2.1
Km (nM DNA substrate)85.4 ± 7.3

Experimental Protocols

Protocol: In Vitro OGG1 Lyase Activity Assay

1. Reagent Preparation:

  • Reaction Buffer (10X): 500 mM HEPES, 1 M KCl, 100 mM MgCl₂, 10 mM DTT, pH 7.5. Store at -20°C.

  • DNA Substrate: A 25-base pair oligonucleotide with a single AP site, 5'-labeled with a fluorescent dye (e.g., 6-FAM). Resuspend to a stock concentration of 10 µM in nuclease-free water.

  • OGG1 Enzyme: Dilute purified recombinant human OGG1 to a working stock of 100 nM in 1X Reaction Buffer.

  • This compound: Prepare a 1 mM stock solution in DMSO.

2. Reaction Setup:

  • On ice, prepare a master mix containing 1X Reaction Buffer, 10 µM this compound, and the desired concentration of DNA substrate.

  • Aliquot the master mix into reaction tubes.

  • Initiate the reaction by adding OGG1 enzyme to a final concentration of 10 nM. The final reaction volume is 20 µL.

  • Include a "no enzyme" control for each substrate concentration.

3. Incubation:

  • Incubate the reactions at 37°C for 15 minutes. Ensure the time is within the linear range of the reaction.

4. Reaction Termination:

  • Stop the reaction by adding 20 µL of a stop solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue).

  • Heat the samples at 95°C for 5 minutes to denature the DNA.

5. Analysis:

  • Separate the cleaved and uncleaved DNA fragments using a 15% denaturing polyacrylamide gel.

  • Visualize the fluorescently labeled DNA using a gel imager.

  • Quantify the band intensities to determine the percentage of cleaved substrate. Convert this to the concentration of product formed.

Visualizations

TH10785_Mechanism cluster_0 Standard BER Pathway cluster_1 This compound-Induced Pathway DNA_damage Oxidative DNA Damage (8-oxoG) OGG1 OGG1 (Glycosylase) DNA_damage->OGG1 recognizes AP_site AP Site OGG1->AP_site excises 8-oxoG APE1 APE1 AP_site->APE1 cleaves Repair DNA Repair APE1->Repair This compound This compound OGG1_activated OGG1 (Glycosylase + Lyase) This compound->OGG1_activated activates PNKP1 PNKP1 OGG1_activated->PNKP1 AP_site2 AP Site AP_site2->OGG1_activated cleaves Repair2 DNA Repair PNKP1->Repair2

Caption: this compound-induced alteration of the Base Excision Repair (BER) pathway.

experimental_workflow start Start reagent_prep Reagent Preparation (Buffer, DNA, OGG1, this compound) start->reagent_prep reaction_setup Reaction Setup on Ice (Master Mix + Enzyme) reagent_prep->reaction_setup incubation Incubation at 37°C reaction_setup->incubation termination Reaction Termination (Stop Solution + Heat) incubation->termination analysis Denaturing PAGE Analysis termination->analysis quantification Quantification of Bands analysis->quantification end End quantification->end

Caption: Experimental workflow for the in vitro OGG1 lyase activity assay.

troubleshooting_logic start Low/No Activity? check_reagents Check Reagents (this compound, OGG1) start->check_reagents Yes check_conditions Check Conditions (Buffer, Temp) start->check_conditions Yes check_substrate Check Substrate Integrity start->check_substrate Yes solution1 Use Fresh Aliquots check_reagents->solution1 Degraded? solution2 Optimize Buffer/Temp check_conditions->solution2 Sub-optimal? solution3 Use New Substrate check_substrate->solution3 Degraded?

Caption: Troubleshooting logic for low or no lyase activity.

References

mitigating potential artifacts in TH10785-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TH10785 in their assays. The information is designed to help mitigate potential artifacts and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway that recognizes and removes the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2] this compound binds to the active site of OGG1, interacting with phenylalanine-319 and glycine-42.[3] This interaction enhances the enzyme's activity approximately 10-fold and, critically, induces a novel β,δ-lyase function.[3] This alters the canonical BER pathway, making the repair of the resulting apurinic/apyrimidinic (AP) site independent of APE1 and instead reliant on polynucleotide kinase phosphatase (PNKP1).[1][4]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[5] Stock solutions in DMSO or ethanol can be stored at -80°C for up to one year or at -20°C for one month.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5][6] this compound is soluble in DMSO and ethanol (≥10 mg/mL) but insoluble in water.[5][7] When preparing solutions, ensure fresh, anhydrous DMSO is used, as moisture can reduce solubility.[5]

Q3: Are there any known off-target effects of this compound?

Current research suggests that this compound has minimal off-target effects.[8] However, it is important to note that comprehensive off-target profiling for this compound is not yet widely published. In contrast, studies on OGG1 inhibitors, such as TH5487 and SU0268, have revealed off-target effects on ABC family transporters (MDR1 and BCRP) and mitotic progression.[9][10][11] While this compound is an activator with a different chemical structure, researchers should remain mindful of potential unforeseen effects and include appropriate controls in their experiments.

Q4: Does this compound exhibit a bell-shaped dose-response curve?

Yes, a bell-shaped activity curve has been observed for this compound in in vitro OGG1 activity assays.[12] The activity of OGG1 increases with this compound concentration up to an optimal point, after which higher concentrations lead to a decrease in activity. This is thought to be due to competition with the 8-oxoG substrate at saturating concentrations of this compound.[4] This phenomenon is a critical consideration for experimental design, and it is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay conditions.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no OGG1 activation Improper storage or handling of this compound: Repeated freeze-thaw cycles or exposure to moisture can degrade the compound.Ensure this compound is stored correctly at -20°C (powder) or -80°C (stock solution).[5] Use fresh, anhydrous DMSO for preparing solutions.[5] Aliquot stock solutions to minimize freeze-thaw cycles.[6]
Suboptimal this compound concentration: Due to the bell-shaped dose-response curve, a concentration that is too high can lead to reduced activity.[12]Perform a dose-response experiment to determine the optimal concentration of this compound for your specific assay (e.g., 1 µM, 6.25 µM, 10 µM have been used in various studies).[4][6]
Incorrect assay buffer conditions: OGG1 activity is sensitive to pH and salt concentrations.Use a recommended buffer for OGG1 assays, typically around pH 7.4-8.0.[13][14] Ensure buffer components are compatible with both OGG1 and this compound activity.
Inconsistent or variable results Precipitation of this compound: The compound has low aqueous solubility and may precipitate in assay buffers.If precipitation is observed, gentle heating and/or sonication may aid dissolution.[6] Consider using a carrier solvent like DMSO, ensuring the final concentration in the assay is low and consistent across all wells.
Cell line variability: Different cell lines may have varying endogenous levels of OGG1 and PNKP1, affecting the response to this compound.Characterize the expression levels of OGG1 and PNKP1 in your cell line. Consider using a cell line with known expression levels or overexpressing these proteins for more consistent results.
Unexpected cellular toxicity High concentration of this compound or vehicle: High concentrations of the compound or the solvent (e.g., DMSO) can be toxic to cells.Determine the optimal, non-toxic concentration of this compound and the vehicle through a viability assay (e.g., MTT, trypan blue exclusion). Keep the final DMSO concentration below 0.5%.
Accumulation of DNA damage intermediates: The shift to PNKP1-dependent repair can lead to an accumulation of toxic DNA single-strand breaks if PNKP1 is overwhelmed or inhibited.[4]Ensure your experimental system has sufficient PNKP1 activity. Be cautious when combining this compound with inhibitors of PNKP1 or other DNA repair proteins, as this can lead to increased cell death.[4]

Quantitative Data Summary

Table 1: this compound Binding Affinity and Activity

ParameterValueConditions
OGG1 Binding (KD) 5.5 µMIn the absence of DNA
1.3 µMIn the presence of an AP site analog DNA
OGG1 Activity Enhancement ~10-foldIn vitro biochemical assay
Optimal In Vitro Concentration 6.25 µMFor de novo β,δ-elimination

Note: Data compiled from multiple sources.[3][6] Conditions may vary between studies.

Table 2: Recommended Concentration Ranges for this compound in Cellular Assays

Cell TypeConcentration RangeApplication
U2OS1 µM - 10 µMOGG1 recruitment, DNA repair studies
A54910 µM - 100 µMInhibition of oxidative damage
Lens Epithelial Cells (LECs)10 µMInhibition of paraptosis

Note: Optimal concentrations should be determined empirically for each cell line and experimental setup.[4][7][8]

Experimental Protocols & Methodologies

General Protocol for Assessing this compound Activity in a Cellular Assay (Immunofluorescence for DNA Damage)

  • Cell Culture: Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 16 hours).[12]

  • Induction of Oxidative Damage: Induce oxidative DNA damage by treating cells with an agent like KBrO₃ (e.g., 20 mM for 1 hour) or H₂O₂.[12]

  • Recovery: Remove the damaging agent and allow cells to recover in fresh media containing this compound or vehicle.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.[12]

  • Immunostaining: Block non-specific binding with a blocking buffer (e.g., 4% BSA). Incubate with a primary antibody against a DNA damage marker (e.g., γH2AX or 53BP1).[12] Wash and incubate with a fluorescently labeled secondary antibody.

  • Microscopy: Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.

  • Image Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of DNA damage foci per nucleus.

Visualizations

TH10785_Mechanism cluster_0 Canonical BER Pathway cluster_1 This compound-Modified Pathway 8-oxoG 8-oxoG OGG1_can OGG1 8-oxoG->OGG1_can recognizes and excises APE1 APE1 OGG1_can->APE1 creates AP site for Repair_can DNA Repair APE1->Repair_can processes AP site This compound This compound OGG1_mod OGG1 (activated) This compound->OGG1_mod activates and induces β,δ-lyase activity PNKP1 PNKP1 OGG1_mod->PNKP1 creates substrate for Repair_mod DNA Repair PNKP1->Repair_mod processes strand break

Caption: this compound alters the canonical Base Excision Repair pathway.

TH10785_Workflow start Start dose_response 1. Determine Optimal this compound Concentration (Dose-Response) start->dose_response cell_prep 2. Cell Seeding and Pre-treatment with this compound dose_response->cell_prep damage 3. Induce Oxidative DNA Damage cell_prep->damage assay 4. Perform Assay (e.g., IF, Comet, Biochemical) damage->assay data_acq 5. Data Acquisition assay->data_acq analysis 6. Data Analysis data_acq->analysis end End analysis->end

Caption: A general experimental workflow for this compound-based assays.

Troubleshooting_Logic start Issue: Inconsistent or Unexpected Results check_reagents Check Reagent Stability and Handling of this compound start->check_reagents check_conc Verify this compound Concentration (Dose-Response Curve) check_reagents->check_conc Reagents OK check_assay Review Assay Conditions (Buffer, Incubation) check_conc->check_assay Concentration OK check_toxicity Assess Cellular Toxicity (Viability Assay) check_assay->check_toxicity Assay Conditions OK resolve Problem Resolved check_toxicity->resolve Toxicity Addressed

References

Validation & Comparative

Validating the Specificity of TH10785 for OGG1 Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TH10785, a known activator of 8-oxoguanine DNA glycosylase 1 (OGG1), with alternative OGG1 modulators. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant biological pathways and experimental workflows to critically evaluate the specificity of this compound.

Introduction to OGG1 and its Modulation

8-oxoguanine DNA glycosylase 1 (OGG1) is a critical enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing the mutagenic DNA lesion 8-oxo-7,8-dihydroguanine (8-oxoG), a common form of oxidative DNA damage. The modulation of OGG1 activity is a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. While inhibitors of OGG1 have been developed to sensitize cancer cells to DNA-damaging agents, activators like this compound are being explored for their potential to mitigate conditions associated with high levels of oxidative stress.

This compound activates OGG1 through a unique mechanism. It binds to the active site of OGG1, interacting with phenylalanine-319 and glycine-42.[1] This interaction not only enhances the enzyme's catalytic rate by approximately 10-fold but also confers a novel β,δ-lyase activity.[2] This alters the downstream repair pathway, making it dependent on polynucleotide kinase phosphatase (PNKP1) rather than the canonical apurinic/apyrimidinic endonuclease 1 (APE1).

Data Presentation: this compound in Comparison to OGG1 Inhibitors

To provide a clear comparison of this compound with other well-characterized OGG1 modulators, the following table summarizes their key quantitative parameters.

CompoundClassMechanism of ActionPotency/Binding AffinityReference
This compound ActivatorBinds to the OGG1 active site, inducing a novel β,δ-lyase activity.Maximal effect at 6.25 µM; K D = 5.5 µM (to OGG1 alone), 1.3 µM (to OGG1-AP site DNA complex)[1]
TH5487 InhibitorCompetitive inhibitor that binds to the OGG1 active site, preventing DNA binding.IC50 = 342 nM[3]
SU0268 InhibitorPotent and specific competitive inhibitor of OGG1.IC50 = 59 nM[3]

Specificity of this compound

In contrast, studies on the OGG1 inhibitors TH5487 and SU0268 have revealed off-target effects on ATP-binding cassette (ABC) transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP). This highlights the importance of thorough off-target profiling for any small molecule modulator.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the activity and specificity of OGG1 modulators.

Fluorescence-Based OGG1 Activity Assay

This assay provides a real-time measurement of OGG1 activity.

Principle: A dual-labeled oligonucleotide probe containing a single 8-oxoG lesion is used. The probe has a fluorophore and a quencher in close proximity. Upon recognition and cleavage of the 8-oxoG by OGG1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to OGG1 activity.

Materials:

  • Purified recombinant human OGG1

  • Fluorescent 8-oxoG DNA probe

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing the assay buffer and the fluorescent DNA probe at a final concentration of 100 nM.

  • Add the test compound (e.g., this compound or an inhibitor) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding purified OGG1 to a final concentration of 1-10 nM.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 30-60 minutes at 37°C.

  • The initial rate of the reaction is determined from the linear phase of the fluorescence increase over time.

Gel-Based OGG1 Cleavage Assay

This assay directly visualizes the cleavage of a DNA substrate by OGG1.

Principle: A radioactively or fluorescently labeled double-stranded DNA oligonucleotide containing a single 8-oxoG lesion is incubated with OGG1. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE). The appearance of a smaller, cleaved product indicates OGG1 activity.

Materials:

  • Purified recombinant human OGG1

  • 5'-end labeled (e.g., with 32P or a fluorescent dye) double-stranded oligonucleotide containing an 8-oxoG lesion

  • Assay Buffer (as above)

  • Formamide loading dye

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Gel electrophoresis apparatus

  • Phosphorimager or fluorescence gel scanner

Procedure:

  • Set up the reaction in a microcentrifuge tube containing the assay buffer and the labeled DNA substrate (e.g., 10 nM final concentration).

  • Add the test compound at various concentrations, including a vehicle control.

  • Initiate the reaction by adding purified OGG1 (e.g., 10 nM final concentration).

  • Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

  • Stop the reaction by adding an equal volume of formamide loading dye.

  • Denature the samples by heating at 95°C for 5 minutes, followed by rapid cooling on ice.

  • Load the samples onto the denaturing polyacrylamide gel and run the electrophoresis until adequate separation of the substrate and product is achieved.

  • Visualize the gel using a phosphorimager or fluorescence scanner.

  • Quantify the band intensities to determine the percentage of cleaved substrate.

Visualizations

Signaling Pathway of OGG1 in Base Excision Repair

OGG1_Pathway OGG1-Mediated Base Excision Repair cluster_dna DNA with Oxidative Damage cluster_repair Repair Process cluster_canonical Canonical Pathway cluster_this compound This compound-Mediated Pathway 8_oxoG 8-oxoGuanine OGG1 OGG1 8_oxoG->OGG1 Recognition & Excision AP_Site AP Site OGG1->AP_Site Glycosylase Activity SSB Single-Strand Break (with 3'-phosphate and 5'-hydroxyl) OGG1->SSB β,δ-lyase Activity APE1 APE1 PolB DNA Polymerase β APE1->PolB PNKP1 PNKP1 SSB_processed Processed Single-Strand Break (with 3'-hydroxyl and 5'-phosphate) PNKP1->SSB_processed Lig3 DNA Ligase III PolB->Lig3 Repaired_DNA Repaired DNA Lig3->Repaired_DNA This compound This compound This compound->OGG1 Activation & Induction of β,δ-lyase activity AP_Site->APE1 Incision SSB->PNKP1 SSB_processed->PolB

Caption: OGG1's role in canonical and this compound-mediated base excision repair.

Experimental Workflow for Validating OGG1 Modulators

OGG1_Validation_Workflow Workflow for Validating OGG1 Modulators cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays Biochemical_Assay Biochemical Activity Assays (Fluorescence or Gel-based) Evaluate_Activity Evaluate On-Target Activity Biochemical_Assay->Evaluate_Activity Binding_Assay Binding Affinity Assay (e.g., SPR, MST) Cellular_Activity Cellular OGG1 Activity Assay (e.g., Comet Assay) Binding_Assay->Cellular_Activity Target_Engagement Target Engagement Assay (e.g., CETSA) Cellular_Activity->Target_Engagement Evaluate_Specificity Evaluate Specificity Target_Engagement->Evaluate_Specificity Off_Target Off-Target Profiling (e.g., Kinase Panel, CEREP Panel) Conclusion Validated OGG1 Modulator Off_Target->Conclusion Start Compound Synthesis (e.g., this compound) Start->Biochemical_Assay Evaluate_Activity->Binding_Assay Evaluate_Specificity->Off_Target

Caption: A logical workflow for the validation of OGG1 modulators like this compound.

Logical Relationships in this compound Specificity Validation

TH10785_Specificity Logical Framework for this compound Specificity cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects This compound This compound OGG1_Activation OGG1 Activation This compound->OGG1_Activation Other_Enzymes Interaction with other DNA repair enzymes This compound->Other_Enzymes Kinases Kinase Inhibition/Activation This compound->Kinases GPCRs GPCR Binding This compound->GPCRs DNA_Repair Enhanced DNA Repair OGG1_Activation->DNA_Repair High_Specificity High Specificity OGG1_Activation->High_Specificity Observed Cellular_Phenotype Desired Cellular Phenotype DNA_Repair->Cellular_Phenotype Cellular_Phenotype->High_Specificity Observed Unwanted_Phenotype Undesired Cellular Phenotype Other_Enzymes->Unwanted_Phenotype Other_Enzymes->High_Specificity Not Observed Kinases->Unwanted_Phenotype Kinases->High_Specificity Not Observed GPCRs->Unwanted_Phenotype GPCRs->High_Specificity Not Observed

Caption: Logical relationships in determining the on-target versus off-target effects of this compound.

References

A Comparative Guide to OGG1 Activators: Evaluating the Efficacy of TH10785 and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative DNA damage is a constant threat to genomic integrity and a key contributor to aging and various pathologies, including cancer and neurodegenerative diseases. The primary enzyme responsible for initiating the repair of the common oxidative lesion 8-oxoguanine (8-oxoG) is 8-oxoguanine DNA glycosylase 1 (OGG1). Augmenting the activity of OGG1 through small-molecule activators presents a promising therapeutic strategy. This guide provides a comparative analysis of the novel OGG1 activator TH10785 against other known OGG1 activators, supported by experimental data to inform research and development efforts.

Quantitative Comparison of OGG1 Activator Efficacy

The following table summarizes the quantitative data on the efficacy of this compound and other notable OGG1 activators. It is important to note that the data are compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.

ActivatorMechanism of ActionReported EfficacyKey Cellular Effects
This compound Binds to the OGG1 active site, interacting with Phe319 and Gly42. Induces a novel β,δ-lyase activity.[1][2]Increases OGG1 enzymatic activity by approximately 10-fold.[2][3]Reroutes the base excision repair (BER) pathway to be dependent on PNKP1 instead of APE1.[4] Enhances recruitment of OGG1 to sites of oxidative DNA damage.[2]
8-bromoguanine Allosteric activator.[5]Enhances the intrinsic β-lyase activity of OGG1. Specific fold-increase is not consistently reported across studies.Stimulates the cleavage of the DNA backbone at the abasic site.
9-deazaguanine Allosteric activator.[5]Activates OGG1, albeit with a lower Emax value compared to 8-bromoguanine.[5]Demonstrates that activation can occur through a mechanism independent of the activator acting as a catalytic base.[5]
8-methylpurines Substrate-mimicking activators.Potent activators of OGG1.Catalyze the inherent β-elimination activity of OGG1.
Thioguanine analogues Substrate-mimicking activators.Includes FDA-approved drugs that can activate OGG1.Stimulate OGG1's enzymatic function.

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involving OGG1 and the methodologies used to assess its activation, the following diagrams are provided.

OGG1_BER_Pathway OGG1-Mediated Base Excision Repair (BER) Pathway DNA_Damage Oxidative DNA Damage (e.g., 8-oxoG) OGG1 OGG1 DNA_Damage->OGG1 Recognition & Excision AP_Site Abasic (AP) Site OGG1->AP_Site OGG1->AP_Site β,δ-lyase activity (this compound-induced) APE1 APE1 AP_Site->APE1 Standard Pathway PNKP1 PNKP1 AP_Site->PNKP1 Rerouted Pathway Pol_beta DNA Polymerase β APE1->Pol_beta PNKP1->Pol_beta Ligase_III DNA Ligase III Pol_beta->Ligase_III Repaired_DNA Repaired DNA Ligase_III->Repaired_DNA This compound This compound This compound->OGG1

Caption: OGG1's role in the Base Excision Repair pathway and the influence of this compound.

OGG1_Signaling_Pathway OGG1-Mediated Cellular Signaling Cascade OGG1_8oxoG OGG1-8-oxoG Complex Ras_GDP Ras-GDP (inactive) OGG1_8oxoG->Ras_GDP Acts as GEF Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf PI3K PI3K Ras_GTP->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Inflammation, Cell Survival) ERK->Transcription NFkB NF-κB PI3K->NFkB NFkB->Transcription

Caption: OGG1's role in activating the Ras-GTPase signaling pathway.

Experimental_Workflow Experimental Workflow for OGG1 Activator Screening cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochemical_Assay Purified OGG1 + DNA Substrate + Activator Candidate Cleavage_Assay Cleavage Assay (PAGE, Radioactivity) Biochemical_Assay->Cleavage_Assay Fluorescence_Assay Fluorescence Assay (Real-time kinetics) Biochemical_Assay->Fluorescence_Assay Data_Analysis Data Analysis & Comparison Cleavage_Assay->Data_Analysis Fluorescence_Assay->Data_Analysis Cell_Culture Cell Culture + Oxidative Stress + Activator Candidate Comet_Assay Comet Assay (DNA Damage) Cell_Culture->Comet_Assay Immunofluorescence Immunofluorescence (γH2AX, 8-oxoG levels) Cell_Culture->Immunofluorescence Western_Blot Western Blot (Signaling protein phosphorylation) Cell_Culture->Western_Blot Comet_Assay->Data_Analysis Immunofluorescence->Data_Analysis Western_Blot->Data_Analysis

Caption: A generalized workflow for the evaluation of OGG1 activators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess OGG1 activity.

OGG1 Cleavage Assay (Biochemical)

This assay directly measures the enzymatic activity of purified OGG1 on a DNA substrate containing an 8-oxoG lesion.

  • Substrate Preparation: A short oligonucleotide containing a single 8-oxoG lesion is synthesized and typically labeled with a radioactive isotope (e.g., ³²P) at the 5' end. This labeled oligonucleotide is then annealed to its complementary strand to form a double-stranded DNA substrate.

  • Enzyme Reaction: Purified recombinant OGG1 is incubated with the radiolabeled DNA substrate in a reaction buffer at 37°C. The OGG1 activator being tested is included in the reaction mixture at various concentrations.

  • Product Separation and Detection: The reaction is stopped, and the DNA products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Analysis: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. The intensity of the bands corresponding to the cleaved product (shorter fragment) versus the uncleaved substrate (full-length fragment) is quantified to determine the percentage of substrate cleavage, which is proportional to OGG1 activity.

Real-Time Fluorescence-Based OGG1 Assay (Biochemical)

This method allows for the continuous monitoring of OGG1 activity in real-time.

  • Probe Design: A double-stranded DNA probe is designed with a fluorophore and a quencher molecule. The probe contains an 8-oxoG lesion. In the intact probe, the fluorescence is quenched.

  • Reaction Setup: The fluorescent probe is incubated with purified OGG1 and the test compound in a microplate well.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. As OGG1 cleaves the DNA at the 8-oxoG site, the fluorophore and quencher are separated, leading to an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is directly proportional to the OGG1 activity. This allows for the determination of kinetic parameters such as Vmax and Km in the presence and absence of the activator.

Cellular Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is used to detect DNA damage, including strand breaks that are intermediates in the BER pathway, at the single-cell level.

  • Cell Treatment: Cells are treated with an oxidizing agent to induce 8-oxoG lesions, followed by treatment with the OGG1 activator.

  • Cell Lysis and Electrophoresis: The treated cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates out of the nucleus, forming a "comet tail."

  • Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized by fluorescence microscopy. The length and intensity of the comet tail relative to the head (nucleus) are measured using image analysis software. An increase in tail moment upon treatment with an OGG1 activator can indicate enhanced repair activity, leading to a transient increase in repair intermediates (strand breaks).

Immunofluorescence Staining for 8-oxoG and γH2AX (Cellular)

This technique allows for the visualization and quantification of oxidative DNA damage and the DNA damage response within cells.

  • Cell Treatment and Fixation: Cells are grown on coverslips, treated with an oxidizing agent and the OGG1 activator, and then fixed.

  • Immunostaining: The fixed cells are permeabilized and incubated with primary antibodies specific for 8-oxoG and γH2AX (a marker for DNA double-strand breaks, which can arise from the processing of repair intermediates). This is followed by incubation with fluorescently labeled secondary antibodies.

  • Microscopy and Quantification: The cells are imaged using a fluorescence microscope. The intensity of the fluorescence signal for 8-oxoG and the number of γH2AX foci per nucleus are quantified using image analysis software. A decrease in 8-oxoG staining and a transient increase in γH2AX foci can indicate efficient OGG1 activation and DNA repair.

Conclusion

This compound stands out as a potent OGG1 activator with a unique mechanism of action that induces a novel β,δ-lyase activity, thereby rerouting the canonical BER pathway. This distinct characteristic may offer therapeutic advantages in specific contexts. While other activators like 8-bromoguanine also enhance OGG1 function, their mechanisms and quantitative efficacies may differ. The selection of an appropriate OGG1 activator for research or therapeutic development will depend on the desired downstream cellular effects and the specific pathological context. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these promising molecules.

References

Modulating Oxidative DNA Repair: A Comparative Guide to OGG1 Activation by TH10785 and OGG1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of DNA repair, the enzyme 8-oxoguanine DNA glycosylase 1 (OGG1) plays a pivotal role in the base excision repair (BER) pathway, specifically targeting the common oxidative lesion 7,8-dihydro-8-oxoguanine (8-oxoG). The modulation of OGG1 activity presents two divergent therapeutic strategies: enhancement of its repair function, exemplified by the activator TH10785, and blockade of its activity through various inhibitors. This guide provides an objective comparison of these opposing approaches, supported by experimental data, for researchers, scientists, and drug development professionals.

At a Glance: OGG1 Activation vs. Inhibition

The fundamental difference between this compound and OGG1 inhibitors lies in their effect on the enzyme's function. This compound is a small-molecule activator that not only boosts OGG1's catalytic rate but also endows it with a novel enzymatic function.[1][2][3] In contrast, OGG1 inhibitors are designed to block the enzyme's active site, preventing the excision of 8-oxoG and halting the initiation of the BER pathway.[4][5][6]

FeatureThis compound (OGG1 Activator)OGG1 Inhibitors (e.g., TH5487, SU0268)
Primary Function Activates and enhances OGG1 enzymatic activity.Inhibit OGG1 enzymatic activity.
Mechanism of Action Binds to the OGG1 active site, inducing a novel β,δ-lyase activity and increasing catalytic turnover by ~10-fold.[2][3][7]Competitively bind to the OGG1 active site, preventing recognition and/or excision of 8-oxoG lesions.[5][6]
Effect on DNA Repair Increases the rate of oxidative DNA damage repair but alters the pathway, creating a dependency on PNKP1 instead of APE1.[3][7]Prevents the repair of 8-oxoG, leading to its accumulation in the genome.[6]
Cellular Consequence Increased recruitment of OGG1 to damage sites; can lead to DNA strand breaks if PNKP1 is compromised.[7][8]Impaired OGG1 recruitment to chromatin; can reduce the formation of strand breaks arising from 8-oxoG processing.[6]
Therapeutic Rationale Treatment of diseases linked to high oxidative stress (e.g., neurodegeneration, aging, inflammation) by boosting DNA repair.[2][3]Anti-cancer therapy (sensitizing tumors to DNA damaging agents) and anti-inflammatory treatments.[4][9][]

Quantitative Performance Data

The efficacy of these molecules is quantified through distinct parameters. For inhibitors, the half-maximal inhibitory concentration (IC50) is a key metric, while for activators, metrics include the dissociation constant (Kd) and the fold-increase in enzymatic activity.

Table 1: Potency of Selected OGG1 Inhibitors
CompoundTypeIC50 ValueNotes
SU0268 Active-site inhibitor59 nM (0.059 µM)[5][11][12]Potent and selective. Shown to have off-target effects on efflux pumps (MDR1, BCRP) and mitotic progression.[13]
O8 Inhibitor220 nM (0.22 µM)[11]Inhibits Schiff base formation during catalysis.[14][15]
TH5487 Active-site inhibitor342 nM[11]Impairs OGG1 chromatin binding and incision activity.[6] Reported to have off-target effects on efflux pumps.[13]
Table 2: Performance Metrics for this compound (OGG1 Activator)
ParameterValueConditionNotes
Enzyme Activity ~10-fold increase[2][3]In vitro biochemical assaysInduces a novel β,δ-lyase function.[3]
Binding Affinity (Kd) 5.5 µM[1][8]This compound to OGG1Indicates a moderate binding affinity.
Binding Affinity (Kd) 1.3 µM[1][8]This compound to OGG1 with AP site DNAAffinity increases in the presence of the DNA substrate, suggesting a preference for the ternary complex.[8]

Signaling Pathways and Molecular Mechanisms

The opposing actions of this compound and OGG1 inhibitors result in fundamentally different outcomes for the DNA base excision repair pathway.

OGG1 Activation by this compound

This compound acts as a synthetic organocatalyst within the OGG1 active site. After OGG1 performs its initial glycosylase function (excising the 8-oxoG base), it leaves an apurinic/apyrimidinic (AP) site. This compound then facilitates a novel β,δ-elimination reaction, creating a 3'-phosphate terminus. This bypasses the need for APE1 and makes the subsequent repair steps dependent on polynucleotide kinase phosphatase (PNKP1).

G dna_damage Oxidative Stress (e.g., ROS) oxoG 8-oxoG Lesion in DNA dna_damage->oxoG causes ogg1 OGG1 oxoG->ogg1 recognized by ap_site AP Site ogg1->ap_site excises 8-oxoG beta_delta β,δ-Elimination (New Function) ogg1->beta_delta This compound This compound This compound->ogg1 activates This compound->beta_delta ap_site->beta_delta processed via strand_break Single-Strand Break (with 3'-phosphate) beta_delta->strand_break generates pnkp1 PNKP1 strand_break->pnkp1 processed by repair_synthesis Repair Synthesis (Pol β, Lig III) pnkp1->repair_synthesis enables repaired_dna Repaired DNA repair_synthesis->repaired_dna completes repair G dna_damage Oxidative Stress (e.g., ROS) oxoG 8-oxoG Lesion in DNA dna_damage->oxoG causes ogg1 OGG1 oxoG->ogg1 target for blocked_ogg1 Inactive OGG1-Inhibitor Complex ogg1->blocked_ogg1 inhibitor OGG1 Inhibitor (e.g., TH5487) inhibitor->ogg1 binds & inhibits inhibitor->blocked_ogg1 repair_blocked BER Pathway Blocked blocked_ogg1->repair_blocked results in lesion_persists 8-oxoG Lesion Persists repair_blocked->lesion_persists consequence G cluster_0 In Vitro Activity Assay cluster_1 Live-Cell Recruitment Assay a1 Prepare Reaction Mix: - Fluorescent DNA Substrate - Buffer - Test Compound a2 Initiate with OGG1 a1->a2 a3 Monitor Fluorescence Over Time a2->a3 a4 Calculate IC50 or Fold-Activation a3->a4 b1 Transfect Cells (e.g., OGG1-GFP) b2 Treat with Test Compound b1->b2 b3 Laser Micro-Irradiation (Induce DNA Damage) b2->b3 b4 Time-Lapse Microscopy b3->b4 b5 Quantify Recruitment Kinetics b4->b5

References

Revolutionizing DNA Repair: A Comparative Analysis of TH10785 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel small-molecule activator of the DNA repair enzyme 8-oxoguanine DNA glycosylase 1 (OGG1), TH10785, is demonstrating a paradigm shift in our approach to modulating DNA repair pathways. This guide provides a comprehensive comparison of this compound with alternative strategies, including OGG1 inhibitors and PARP inhibitors, offering researchers, scientists, and drug development professionals a critical overview of the downstream effects and therapeutic potential of these compounds.

Executive Summary

This compound stands out by not only enhancing the enzymatic activity of OGG1 approximately 10-fold but also by inducing a novel β,δ-lyase function.[1][2][3][4][5][6] This unique mechanism of action reroutes the base excision repair (BER) pathway from its canonical dependence on APE1 to a reliance on PNKP1.[2][4][5][7] This shift has profound implications for cellular responses to oxidative DNA damage and opens new avenues for therapeutic intervention, particularly in oncology. This guide will delve into the quantitative performance of this compound against OGG1 inhibitors (TH5487, SU0268) and PARP inhibitors, supported by detailed experimental protocols and visualizations of the underlying molecular pathways.

Performance Comparison

The following table summarizes the key performance indicators of this compound compared to OGG1 and PARP inhibitors.

FeatureThis compound (OGG1 Activator)TH5487 (OGG1 Inhibitor)SU0268 (OGG1 Inhibitor)Olaparib (PARP Inhibitor)
Primary Target 8-oxoguanine DNA glycosylase 1 (OGG1)8-oxoguanine DNA glycosylase 1 (OGG1)8-oxoguanine DNA glycosylase 1 (OGG1)Poly(ADP-ribose) polymerase (PARP)
Mechanism of Action Activates OGG1 glycosylase and induces a novel β,δ-lyase activityCompetitive inhibition of OGG1 active sitePotent and specific inhibition of OGG1Inhibition of PARP enzymatic activity, trapping PARP on DNA
Potency ~10-fold increase in OGG1 activity (maximal enhancement at 6.25 µM)[1][2][3][4][5][6]IC50: 342 nMIC50: 59 nMIC50: ~5 nM (PARP1), ~1.5 nM (PARP2)
Downstream Effect on DNA Repair Reroutes BER to a PNKP1-dependent pathway[2][4][5][7]Blocks OGG1-initiated BERBlocks OGG1-initiated BERInhibits single-strand break repair, leading to double-strand breaks
Effect on Chromatin Induces chromatin compaction[4]Not reportedNot reportedCan indirectly affect chromatin structure through its role in DNA repair
Cellular Outcome Enhanced repair of oxidative DNA damage; synthetic lethality with PNKP1 inhibition[7]Accumulation of oxidative DNA damage; synthetic lethality in combination with PARP inhibitors in BRCA1-deficient cellsAccumulation of oxidative DNA damageSynthetic lethality in cells with homologous recombination deficiency (e.g., BRCA mutations)

Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.

Comet Assay for Measuring OGG1 Activity

This assay is used to detect DNA strand breaks and alkali-labile sites, and can be modified to measure the activity of DNA glycosylases like OGG1.

Materials:

  • Microscope slides

  • Low melting point agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl pH 10, 1% Triton X-100)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Gold)

  • OGG1 enzyme and reaction buffer

  • Cells treated with a DNA damaging agent (e.g., KBrO₃) and the compound of interest (this compound or inhibitors).

Procedure:

  • Embed treated cells in low melting point agarose on a microscope slide.

  • Lyse the cells in lysis solution to remove membranes and proteins, leaving behind the nucleoids.

  • Wash the slides and incubate with OGG1 enzyme in its reaction buffer to allow the enzyme to recognize and cleave at sites of oxidative damage.

  • Place the slides in alkaline electrophoresis buffer to unwind the DNA.

  • Perform electrophoresis to allow damaged DNA to migrate, forming a "comet tail".

  • Neutralize and stain the DNA.

  • Visualize the comets using a fluorescence microscope and quantify the tail intensity as a measure of DNA damage.

PNKP Activity Assay

This assay measures the 3'-phosphatase and 5'-kinase activities of PNKP, which are crucial for the repair pathway induced by this compound.

Materials:

  • Nuclear extracts from treated cells

  • Radiolabeled DNA substrates with 3'-phosphate or 5'-hydroxyl ends

  • Reaction buffers for phosphatase and kinase activity

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager for detection.

Procedure:

  • Incubate nuclear extracts with the appropriate radiolabeled DNA substrate in the corresponding reaction buffer.

  • Stop the reaction and separate the products by denaturing PAGE.

  • Visualize the radiolabeled DNA fragments using a phosphorimager.

  • The conversion of the substrate to product indicates PNKP activity.

Chromatin Compaction Assay (Fluorescence Lifetime Imaging Microscopy - FRET)

This method provides a quantitative analysis of chromatin compaction in living cells.

Materials:

  • Cell line co-expressing histone H2B tagged with a FRET donor (e.g., EGFP) and acceptor (e.g., mCherry).

  • Multiphoton fluorescence lifetime imaging microscope (FLIM).

  • Image analysis software.

Procedure:

  • Culture the H2B-2FP cell line and treat with this compound or other compounds.

  • Acquire FLIM images of the cell nuclei.

  • Analyze the fluorescence lifetime of the donor fluorophore. A decrease in the donor's fluorescence lifetime indicates FRET, and the FRET efficiency can be calculated.

  • Increased FRET efficiency corresponds to a closer proximity of the tagged histones, indicating chromatin compaction.[4]

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

TH10785_Pathway cluster_0 Oxidative DNA Damage cluster_1 This compound-Induced DNA Repair 8_oxoG 8-oxoGuanine OGG1 OGG1 This compound This compound This compound->OGG1 activates OGG1_active Activated OGG1 (Glycosylase + β,δ-lyase) OGG1->OGG1_active induces new function AP_site AP Site OGG1_active->AP_site excises 8-oxoG & cleaves AP site PNKP1 PNKP1 AP_site->PNKP1 recruits Repair_Completion Repair Completion PNKP1->Repair_Completion

Caption: this compound-induced OGG1 activation and downstream repair pathway.

Experimental_Workflow cluster_assays Downstream Effect Assessment Cell_Culture Cell Culture DNA_Damage_Induction Induction of Oxidative DNA Damage Cell_Culture->DNA_Damage_Induction Treatment Treatment with This compound / Alternatives Comet_Assay Comet Assay (DNA Strand Breaks) Treatment->Comet_Assay PNKP_Assay PNKP Activity Assay Treatment->PNKP_Assay Chromatin_Assay Chromatin Compaction (FLIM-FRET) Treatment->Chromatin_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay DNA_Damage_Induction->Treatment Data_Analysis Quantitative Data Analysis & Comparison Comet_Assay->Data_Analysis PNKP_Assay->Data_Analysis Chromatin_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Workflow for assessing the downstream effects of this compound.

Comparison_Logic This compound This compound (OGG1 Activator) DNA_Repair_Modulation Modulation of DNA Repair Pathways This compound->DNA_Repair_Modulation Enhances & Reroutes BER OGG1_Inhibitors OGG1 Inhibitors (e.g., TH5487) OGG1_Inhibitors->DNA_Repair_Modulation Inhibits BER PARP_Inhibitors PARP Inhibitors (e.g., Olaparib) PARP_Inhibitors->DNA_Repair_Modulation Inhibits SSB Repair Cellular_Response Cellular Responses (Viability, Apoptosis, etc.) DNA_Repair_Modulation->Cellular_Response Therapeutic_Potential Therapeutic Potential Cellular_Response->Therapeutic_Potential

Caption: Logical relationship of the comparative analysis.

Conclusion

This compound represents a significant advancement in the field of DNA repair modulation. Its unique ability to not only activate OGG1 but also to confer a novel enzymatic function that reroutes the BER pathway provides a powerful tool for studying and potentially treating diseases associated with oxidative stress. The comparative data presented in this guide highlights the distinct advantages and mechanisms of this compound over traditional inhibitory approaches. Further research into the long-term downstream effects and in vivo efficacy of this compound is warranted and holds great promise for the future of targeted therapeutics.

References

A Comparative Analysis of TH10785 and Traditional Antioxidants in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic strategies against oxidative stress-related pathologies, two principal approaches emerge: the direct neutralization of reactive oxygen species (ROS) by antioxidants and the enhancement of cellular repair mechanisms that mend oxidative damage. This guide provides a comparative analysis of a novel DNA repair activator, TH10785, and a selection of well-established antioxidants—N-acetylcysteine (NAC), Vitamin C, and Vitamin E. We delve into their distinct mechanisms of action, present available experimental data on their efficacy in reducing markers of oxidative stress, and provide detailed experimental protocols for key assays.

Introduction to this compound and Antioxidants

This compound is a novel small-molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for removing the mutagenic DNA lesion 8-oxoguanine (8-oxoG).[[“]][2] Unlike traditional antioxidants, this compound does not directly scavenge ROS. Instead, it enhances the cell's intrinsic ability to repair oxidative DNA damage. It interacts with specific amino acids of OGG1, boosting its enzymatic activity tenfold and inducing a novel β,δ-lyase function.[2][3][4] This leads to more efficient recruitment of OGG1 to sites of DNA damage and an altered repair process that is dependent on polynucleotide kinase phosphatase (PNKP1) rather than apurinic endonuclease 1 (APE1).[3][5]

Traditional antioxidants , such as N-acetylcysteine, Vitamin C, and Vitamin E, primarily function by directly neutralizing ROS.

  • N-acetylcysteine (NAC) acts as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[[“]][6] By replenishing GSH stores, NAC enhances the cell's capacity to detoxify ROS.[[“]][6]

  • Vitamin C (Ascorbic Acid) is a water-soluble antioxidant that directly scavenges a wide range of ROS and can regenerate other antioxidants, such as Vitamin E, from their radical forms.[3][7]

  • Vitamin E (α-tocopherol) is a lipid-soluble antioxidant that integrates into cell membranes and protects them from lipid peroxidation by scavenging lipid peroxyl radicals.[8][9][10]

Comparative Data on the Reduction of Oxidative Stress Markers

The following tables summarize available quantitative data on the efficacy of this compound and traditional antioxidants in reducing key markers of oxidative stress. It is crucial to note that the data are derived from different studies with varying experimental conditions, which precludes a direct head-to-head comparison.

Table 1: Efficacy of this compound in Reducing Oxidative DNA Damage
CompoundCell LineOxidative StressorConcentration of CompoundDuration of TreatmentMarker of Oxidative Stress% Reduction of MarkerReference
This compoundU2OS10 mM KBrO₃1 µM and 10 µM4h and 8h8-oxodG levelsConcentration-dependent decrease over time[11]
Table 2: Efficacy of N-acetylcysteine (NAC) in Reducing Oxidative Stress Markers
CompoundModel SystemOxidative StressorConcentration of CompoundDuration of TreatmentMarker of Oxidative StressEffect on MarkerReference
NACMice LiverParaquat (20 mg/kg, IP)0.5% in diet3 weeks8-OH-dG levelsAmeliorated PQ-induced increase[12]
NACMice LiverParaquat (20 mg/kg, IP)0.5% in diet3 weeksMDA levelsDecreased PQ-induced increase[12]
NACDepressed Rats HippocampusChronic Unpredictable Mild StressNot specifiedNot specified8-OHdG levelsReversed stress-induced increase[13]
Table 3: Efficacy of Vitamin C in Reducing Oxidative DNA Damage
CompoundModel SystemStudy PopulationConcentration of CompoundDuration of TreatmentMarker of Oxidative Stress% Reduction of MarkerReference
Vitamin CPeripheral Blood LymphocytesHuman Subjects500 mg/day supplementation8 weeks8-oxodG levels~18%[14]
Vitamin CSmokers' BloodHuman Smokers500 mg/day supplementation4 weeks8-OHdG levelsDecreased compared to placebo[15]
Table 4: Efficacy of Vitamin E in Reducing Oxidative Stress Markers
CompoundModel SystemStudy PopulationConcentration of CompoundDuration of TreatmentMarker of Oxidative Stress% Reduction of MarkerReference
Vitamin ESmokers' BloodHuman Smokers200 IU/day supplementation4 weeks8-OHdG levels33.8%[15]
Vitamin ECaco-2 cellsIn vitro10 µM and 50 µMNot specifiedMDA levelsDose-dependent reduction[16]

Signaling Pathways and Mechanisms of Action

The fundamental difference in the approach to mitigating oxidative stress between this compound and traditional antioxidants is visually represented in the following diagrams.

TH10785_Mechanism cluster_stress Oxidative Stress cluster_damage Cellular Damage cluster_repair DNA Repair Pathway ROS Reactive Oxygen Species (ROS) DNA_damage DNA Damage (8-oxoguanine) ROS->DNA_damage causes OGG1 OGG1 DNA_damage->OGG1 activates BER Base Excision Repair (BER) OGG1->BER initiates BER->DNA_damage repairs This compound This compound This compound->OGG1 enhances activity

Caption: Mechanism of this compound in reducing oxidative DNA damage.

Antioxidant_Mechanism cluster_stress Oxidative Stress cluster_damage Cellular Damage ROS Reactive Oxygen Species (ROS) DNA_damage DNA Damage ROS->DNA_damage Lipid_damage Lipid Peroxidation ROS->Lipid_damage Protein_damage Protein Damage ROS->Protein_damage Antioxidants Antioxidants (NAC, Vit C, Vit E) Antioxidants->ROS neutralize

Caption: General mechanism of traditional antioxidants.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate the design and execution of comparative studies.

Quantification of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay

This protocol describes a common method for measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

DCFH_DA_Workflow start Seed cells in a 96-well plate step1 Induce oxidative stress (e.g., with H₂O₂) start->step1 step2 Treat with this compound or antioxidant step1->step2 step3 Incubate with DCFH-DA (e.g., 10 µM) step2->step3 step4 Wash cells to remove extracellular probe step3->step4 step5 Measure fluorescence (Ex/Em ~485/535 nm) step4->step5 end Quantify relative ROS levels step5->end

Caption: Experimental workflow for the DCFH-DA assay.

Methodology:

  • Cell Culture: Plate cells at an appropriate density in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Induction of Oxidative Stress: Treat cells with an ROS-inducing agent (e.g., hydrogen peroxide, H₂O₂) for a specified duration.

  • Treatment: Concurrently or subsequently, treat the cells with various concentrations of this compound or the antioxidant of interest. Include appropriate vehicle controls.

  • Probe Loading: Remove the treatment media and incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free media) in the dark at 37°C for 30-60 minutes.

  • Measurement: Wash the cells with phosphate-buffered saline (PBS) to remove any extracellular probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the relative change in intracellular ROS levels.

Measurement of Lipid Peroxidation via Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol outlines the TBARS assay, which quantifies malondialdehyde (MDA), a major product of lipid peroxidation.

Methodology:

  • Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

  • Reaction: Add thiobarbituric acid (TBA) solution to the sample, followed by an acid (e.g., trichloroacetic acid, TCA) to precipitate proteins.

  • Incubation: Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, forming a colored adduct.

  • Extraction: Cool the samples and centrifuge to pellet the precipitate. The supernatant containing the MDA-TBA adduct can be extracted with a solvent like n-butanol to increase sensitivity.

  • Measurement: Measure the absorbance of the supernatant or the extracted adduct at 532 nm using a spectrophotometer.

  • Quantification: Calculate the MDA concentration using a standard curve generated with known concentrations of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).

Quantification of 8-oxoguanine (8-oxoG) in DNA

Several methods can be employed to quantify 8-oxoG levels in DNA, with varying sensitivity and specificity.

1. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD):

  • DNA Isolation and Hydrolysis: Isolate genomic DNA from cells or tissues and enzymatically digest it into individual deoxynucleosides.

  • Chromatographic Separation: Separate the deoxynucleosides using reverse-phase HPLC.

  • Electrochemical Detection: Quantify 8-oxodeoxyguanosine (8-oxodG) using an electrochemical detector, which offers high sensitivity and specificity.

  • Quantification: Determine the amount of 8-oxodG relative to the amount of deoxyguanosine (dG) to express the level of oxidative DNA damage.

2. Enzyme-Linked Immunosorbent Assay (ELISA):

  • DNA Isolation: Isolate genomic DNA.

  • Assay Principle: Utilize a competitive ELISA format where the DNA sample competes with an 8-oxoG-coated plate for binding to a specific primary antibody against 8-oxoG.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for colorimetric detection.

  • Quantification: The signal is inversely proportional to the amount of 8-oxoG in the sample, which is quantified using a standard curve.

Conclusion

This compound and traditional antioxidants represent two distinct and potentially complementary strategies for combating oxidative stress. While antioxidants directly neutralize ROS, thereby preventing damage, this compound enhances the repair of damage that has already occurred. The choice between these approaches, or their potential combination, will depend on the specific pathological context and therapeutic goals. The experimental data, though not directly comparable, suggest that both classes of compounds can effectively reduce markers of oxidative stress. The provided protocols offer a foundation for researchers to conduct standardized comparative studies to further elucidate the relative efficacies and potential synergies of these promising therapeutic agents.

References

Validating the PNKP1-Dependency of TH10785's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule TH10785's mechanism of action, with a focus on validating its dependency on Polynucleotide Kinase Phosphatase (PNKP1). We will delve into the experimental data that elucidates this unique pathway and compare its performance with relevant alternatives.

Introduction to this compound: A Novel OGG1 Activator

This compound is a novel small-molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway that recognizes and removes the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2][3] this compound interacts with specific amino acid residues (phenylalanine-319 and glycine-42) of OGG1, enhancing its enzymatic activity by approximately 10-fold.[2][3][4][5] Crucially, this compound induces a previously undescribed β,δ-lyase enzymatic function in OGG1.[2][3][4] This novel activity alters the downstream repair process, shifting the dependency from Apurinic/apyrimidinic endonuclease 1 (APE1) to PNKP1.[1][2][3]

The Shift in DNA Repair Pathway: A Visual Representation

The following diagram illustrates the canonical BER pathway initiated by OGG1 and the altered pathway induced by this compound, highlighting the central role of PNKP1.

G cluster_0 Canonical OGG1-Mediated BER Pathway cluster_1 This compound-Induced OGG1 Pathway 8-oxoG 8-oxoG OGG1 OGG1 8-oxoG->OGG1 Recognizes & Excises AP_site AP Site OGG1->AP_site Generates APE1 APE1 AP_site->APE1 Cleaves Downstream_Repair Downstream Repair (Pol β, Lig III) APE1->Downstream_Repair 8-oxoG_alt 8-oxoG OGG1_this compound OGG1 + this compound 8-oxoG_alt->OGG1_this compound Recognizes & Excises (Enhanced) AP_site_alt AP Site OGG1_this compound->AP_site_alt Generates & introduces β,δ-elimination PNKP1 PNKP1 AP_site_alt->PNKP1 Processes 3'-phosphate Downstream_Repair_alt Downstream Repair (Pol β, Lig III) PNKP1->Downstream_Repair_alt

Caption: Canonical vs. This compound-induced OGG1 DNA repair pathways.

Experimental Validation of PNKP1-Dependency

The critical role of PNKP1 in the mechanism of this compound has been demonstrated through several key experiments. The central hypothesis is that inhibiting PNKP1 in the presence of this compound will lead to an accumulation of unrepaired DNA single-strand breaks, resulting in increased DNA damage and reduced cell viability.[6]

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies validating the PNKP1-dependency of this compound.

Experimental Endpoint Condition Result Interpretation
Cell Viability U2OS cells treated with this compound + PNKP1 inhibitorSignificantly reduced cell viability compared to either treatment alone.[6]PNKP1 is essential for cell survival when OGG1 is activated by this compound.
DNA Damage (γH2AX foci) Cells treated with this compoundIncreased number of γH2AX foci per nucleus.[6]This compound-activated OGG1 generates DNA strand breaks.
DNA Damage (γH2AX foci) Cells treated with this compound + PNKP1 inhibitorFurther increase in γH2AX foci compared to this compound alone.PNKP1 is required to repair the DNA breaks induced by the this compound-OGG1 complex.
Transcriptional Response RNA sequencing of U2OS cells treated with this compound + PNKP1iUpregulation of key players in DNA double-strand break recognition and repair.[6]The accumulation of unrepaired single-strand breaks triggers a broader DNA damage response.
OGG1 Recruitment Live-cell imaging of micro-irradiated U2OS OGG1-GFP cellsIncreased recruitment of OGG1 to sites of DNA damage with this compound treatment.[6]This compound enhances the localization of OGG1 to damaged DNA.
Comparison with an OGG1 Inhibitor: TH5487

To further validate the specific mechanism of this compound, its effects were compared with TH5487, a known OGG1 inhibitor.

Experimental Endpoint This compound (OGG1 Activator) TH5487 (OGG1 Inhibitor) Conclusion
Cell Viability with PNKP1 inhibition ReducedNot significantly affected[6]The cytotoxicity of PNKP1 inhibition is specific to the activation of OGG1 by this compound.
DNA Strand Breaks (γH2AX) Increased[6]Decreased[6]This compound's mechanism involves the generation of DNA breaks, while TH5487 prevents their formation by inhibiting OGG1.
AP Site Levels (KBrO3-induced) Reduced[6]Reduced[6]Both molecules lead to the processing of AP sites, but through different downstream pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability Assay
  • Cell Line: U2OS (human bone osteosarcoma) cells.

  • Treatment: Cells were treated with this compound (e.g., 10µM), a PNKP1 inhibitor (PNKP1i, e.g., 10µM), a combination of this compound and PNKP1i, or DMSO as a vehicle control for a specified period (e.g., 24 hours).

  • Method: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Analysis: Luminescence was measured using a plate reader, and data were normalized to the DMSO control. Statistical analysis was performed using appropriate tests (e.g., Mann-Whitney test).[6]

Immunofluorescence for γH2AX Foci
  • Cell Line: U2OS cells.

  • Treatment: Cells were treated with this compound, PNKP1i, or a combination, as described above.

  • Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with a detergent-based buffer.

  • Staining: Cells were incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.

  • Imaging: Images were acquired using a confocal microscope.

  • Quantification: The number of γH2AX foci per nucleus was quantified using image analysis software.[6]

RNA Sequencing
  • Cell Line: U2OS cells.

  • Treatment: Cells were treated with this compound, PNKP1i, a combination of both, or DMSO for 24 hours.

  • RNA Extraction and Library Preparation: Total RNA was extracted, and sequencing libraries were prepared using a standard kit.

  • Sequencing: Libraries were sequenced on a high-throughput sequencing platform.

  • Data Analysis: Raw sequencing reads were aligned to the human reference genome, and differential gene expression analysis was performed. Gene set enrichment analysis was used to identify enriched biological pathways.[6]

Live-Cell Imaging of OGG1 Recruitment
  • Cell Line: U2OS cells stably expressing OGG1-GFP.

  • Micro-irradiation: A defined region within the nucleus was irradiated with a laser to induce localized DNA damage.

  • Treatment: Cells were pre-treated with this compound, TH5487, or DMSO.

  • Imaging: The recruitment of OGG1-GFP to the site of damage was monitored over time using live-cell confocal microscopy.

  • Analysis: The fluorescence intensity at the damaged region was quantified and plotted over time to determine the kinetics of OGG1 recruitment.[6]

Logical Workflow for Validating PNKP1-Dependency

The following diagram outlines the logical workflow of the experiments performed to establish the PNKP1-dependency of this compound.

G Hypothesis Hypothesis: This compound induces a PNKP1-dependent DNA repair pathway TH10785_treatment Treat cells with this compound Hypothesis->TH10785_treatment PNKP1_inhibition Inhibit PNKP1 Hypothesis->PNKP1_inhibition Combination_treatment Combine this compound and PNKP1 inhibition TH10785_treatment->Combination_treatment PNKP1_inhibition->Combination_treatment Cell_Viability Measure Cell Viability Combination_treatment->Cell_Viability DNA_Damage Quantify DNA Damage (γH2AX foci) Combination_treatment->DNA_Damage Transcriptomics Analyze Transcriptional Changes (RNA-seq) Combination_treatment->Transcriptomics Conclusion Conclusion: This compound's mechanism is dependent on PNKP1 Cell_Viability->Conclusion DNA_Damage->Conclusion Transcriptomics->Conclusion

Caption: Experimental logic for validating this compound's PNKP1-dependency.

Conclusion

References

A Comparative Analysis of TH10785's Impact on Wild-Type vs. OGG1-Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of TH10785, a novel small-molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), in wild-type (WT) cellular and animal models versus their OGG1-knockout (KO) counterparts. This analysis is supported by experimental data from peer-reviewed studies and is intended to inform research and development in fields where oxidative DNA damage is a critical factor.

Introduction to this compound and OGG1

8-oxoguanine (8-oxoG) is one of the most common and mutagenic DNA lesions resulting from oxidative stress. The primary enzyme responsible for its removal is OGG1, which initiates the base excision repair (BER) pathway.[1] this compound is a first-in-class small molecule that actively enhances the enzymatic function of OGG1.[2][3] It interacts with key amino acid residues in the OGG1 active site, not only boosting its native glycosylase activity but also inducing a novel β,δ-lyase function.[2][4] This fundamentally alters the downstream repair pathway, creating a dependency on polynucleotide kinase phosphatase (PNKP1) instead of the canonical apurinic/apyrimidinic endonuclease 1 (APE1).[4][5]

Understanding the differential impact of this compound on models with and without its direct target, OGG1, is crucial for elucidating its mechanism of action and predicting its therapeutic potential and limitations.

Comparative Data Summary

The following tables summarize the expected and observed outcomes of this compound treatment in wild-type versus OGG1-knockout models based on its known mechanism of action and data from various studies.

Table 1: Cellular Response to this compound Treatment

ParameterWild-Type (OGG1+/+)OGG1-Knockout (OGG1-/-)Data Source/Inference
OGG1 Enzymatic Activity Significantly increased (up to 10-fold) with induced β,δ-lyase function.No effect, as the target enzyme is absent.[3][4] / Inferred
8-oxoG Lesion Levels Enhanced repair leads to a reduction in 8-oxoG levels.No effect. Levels of 8-oxoG remain elevated, characteristic of the knockout phenotype.[4] /[6]
DNA Strand Breaks (oxidative stress) Transient increase due to enhanced processing of AP sites by the novel lyase activity.No this compound-induced strand breaks. Basal levels may be elevated due to spontaneous depurination of 8-oxoG.[7] / Inferred
Cell Viability (with PNKP1 inhibition) Reduced cell viability due to the accumulation of toxic repair intermediates.No significant change in viability, as the PNKP1-dependent pathway is not initiated.[7] / Inferred
Recruitment of OGG1 to DNA Damage Increased recruitment to sites of oxidative damage.Not applicable.[8]

Table 2: Phenotypic Outcomes in Animal Models

ParameterWild-Type (Ogg1+/+)OGG1-Knockout (Ogg1-/-)Data Source/Inference
Spontaneous Tumorigenesis Low incidence.Increased incidence of certain cancers, such as lung adenoma/carcinoma.[9]
Inflammatory Response This compound can modulate inflammatory gene expression via OGG1.This compound has no OGG1-mediated effect on inflammation./ Inferred
Metabolic Phenotypes OGG1 activation may protect against diet-induced obesity and metabolic syndrome.Ogg1-deficient mice are prone to age- and diet-induced metabolic syndrome./

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental approaches discussed in this guide.

TH10785_Mechanism_of_Action

Experimental_Workflow cluster_cell_lines Cell Lines cluster_assays Endpoints start Start: Cell Culture WT_cells Wild-Type (OGG1+/+) start->WT_cells KO_cells OGG1-Knockout (OGG1-/-) start->KO_cells treatment Treatment Groups: 1. Vehicle (DMSO) 2. This compound WT_cells->treatment KO_cells->treatment oxidative_stress Induce Oxidative Stress (e.g., KBrO3, H2O2) treatment->oxidative_stress assays Perform Assays oxidative_stress->assays viability Cell Viability Assay (e.g., CCK-8) assays->viability dna_damage DNA Damage Quantification (e.g., Comet Assay, γH2AX staining) assays->dna_damage repair_kinetics Repair Kinetics (e.g., 8-oxoG ELISA) assays->repair_kinetics

Detailed Experimental Protocols

Below are representative methodologies for key experiments cited in the literature.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Plate wild-type and OGG1-knockout cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[8]

  • Treatment: Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 8 hours).[8] In some experiments, a PNKP1 inhibitor is co-administered.[7]

  • Induction of Oxidative Stress: Introduce an oxidative agent such as H₂O₂ (e.g., 50 µM) for a defined period (e.g., 24 hours).[8]

  • CCK-8 Reagent Addition: Add 10 µL of Enhanced Cell Counting Kit-8 (CCK-8) reagent to each well.[8]

  • Incubation and Measurement: Incubate the plates for 2 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[8]

Quantification of DNA Damage (γH2AX Staining)
  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or an oxidizing agent as described above.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the intensity or number of γH2AX foci per nucleus.

Conclusion

The available evidence strongly indicates that the effects of this compound are entirely dependent on the presence of its target, OGG1. In wild-type models, this compound acts as a potent activator of OGG1, enhancing the repair of oxidative DNA damage through a novel, PNKP1-dependent pathway. This has potential therapeutic implications for conditions associated with oxidative stress.[3][4] Conversely, in OGG1-knockout models, this compound is expected to be inert, as its molecular target is absent. The knockout models themselves serve as a crucial control to confirm the on-target activity of this compound and to study the broader consequences of OGG1 deficiency, such as increased susceptibility to oxidative damage and associated pathologies.[6][9] This clear differential impact underscores the specificity of this compound and highlights the importance of patient stratification based on OGG1 status in any potential clinical applications.

References

Small Molecule TH10785 Enhances OGG1 Lyase Activity, Outperforming Standard DNA Repair Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A novel small molecule, TH10785, has been demonstrated to significantly enhance the enzymatic activity of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway. Not only does this compound boost the native glycosylase function of OGG1, but it also uniquely endows the enzyme with a potent β,δ-lyase capability. This dual-action mechanism distinguishes this compound from other known OGG1 modulators and presents a promising new strategy for therapeutic interventions in diseases associated with oxidative DNA damage.[1][2][3][4]

This compound acts as a molecular catalyst by binding to the active site of OGG1 and interacting with key amino acid residues, namely phenylalanine-319 and glycine-42.[1][3][5][6] This interaction facilitates a de novo β,δ-elimination activity, allowing OGG1 to efficiently cleave the DNA backbone at abasic (AP) sites, which are intermediates in the BER pathway.[1][2] This induced lyase function is a departure from the canonical BER pathway, which typically relies on AP endonuclease 1 (APE1) to process AP sites.[4][7] The activity of this compound effectively reroutes the repair process, creating a dependency on polynucleotide kinase phosphatase (PNKP1) for the completion of DNA repair.[2][3][4]

Comparative Analysis of OGG1 Activity

The enhanced catalytic efficiency of OGG1 in the presence of this compound is striking when compared to its basal activity and its modulation by other cellular partners. The following table summarizes the key quantitative data available.

Condition Fold Increase in OGG1 Activity Key Mechanistic Feature Downstream Repair Dependence
OGG1 alone 1x (baseline)Glycosylase activity with weak AP lyase functionAPE1[7]
OGG1 + this compound 10x (glycosylase activity)[3][4][6]Induces a novel and efficient β,δ-lyase activity[1][2][3][8]PNKP1[2][3][4]
OGG1 + APEX1 (APE1) ~5x (glycosylase activity)[9]APE1 enhances OGG1 turnover by displacing it from the AP site[7]APE1[7]

Experimental Protocols

OGG1 Activity Assays

DNA Cleavage Assay for Lyase Activity:

This assay is designed to measure the cleavage of an oligonucleotide substrate containing an 8-oxoguanine (8-oxoG) lesion.

  • Substrate Preparation: A 5'-[32P]-labeled double-stranded DNA oligonucleotide containing a single 8-oxoG lesion is prepared.

  • Reaction Mixture: Recombinant human OGG1 is incubated with the DNA substrate in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, and 100 µg/ml BSA).

  • Initiation of Reaction: The reaction is initiated by the addition of OGG1 and this compound (or a vehicle control).

  • Incubation: The reaction mixture is incubated at 37°C for a specified time course (e.g., 0-60 minutes).

  • Termination: The reaction is stopped by the addition of a loading buffer containing formamide and heating at 95°C for 5 minutes.

  • Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The percentage of cleaved product is quantified.

Cell-Based Assays for DNA Damage Response (DDR):

These assays assess the cellular response to DNA damage and the efficacy of repair.

  • Cell Culture: Human cells (e.g., U2OS) are cultured in appropriate media.

  • Treatment: Cells are treated with an oxidizing agent (e.g., KBrO3) to induce 8-oxoG lesions, followed by treatment with this compound and/or a PNKP1 inhibitor.

  • Immunofluorescence: Cells are fixed, permeabilized, and stained with antibodies against DDR markers such as γH2AX and 53BP1.[2]

  • Microscopy and Analysis: The formation of nuclear foci for γH2AX and 53BP1 is visualized and quantified using fluorescence microscopy. An increase in foci indicates an accumulation of DNA strand breaks.

Visualizing the Mechanism of Action

The following diagrams illustrate the canonical BER pathway and the altered pathway induced by this compound.

Canonical_BER_Pathway cluster_0 Canonical Base Excision Repair DNA_with_8oxoG DNA with 8-oxoG lesion OGG1 OGG1 DNA_with_8oxoG->OGG1 Recognizes & excises 8-oxoG AP_Site AP Site OGG1->AP_Site Generates APE1 APE1 AP_Site->APE1 Cleaves 5' to AP site DNA_Nick DNA Nick APE1->DNA_Nick PolB_XRCC1_Lig3 POLβ / XRCC1 / LIG3 DNA_Nick->PolB_XRCC1_Lig3 Gap filling & ligation Repaired_DNA Repaired DNA PolB_XRCC1_Lig3->Repaired_DNA

Figure 1. The canonical base excision repair pathway initiated by OGG1.

TH10785_Altered_BER_Pathway cluster_1 This compound-Mediated OGG1 Activity DNA_with_8oxoG DNA with 8-oxoG lesion OGG1_this compound OGG1 + this compound DNA_with_8oxoG->OGG1_this compound Recognizes & excises 8-oxoG AP_Site AP Site OGG1_this compound->AP_Site Generates Cleaved_AP_Site Cleaved AP Site (β,δ-elimination) OGG1_this compound->Cleaved_AP_Site AP_Site->OGG1_this compound Induces β,δ-lyase activity PNKP1 PNKP1 Cleaved_AP_Site->PNKP1 Processes 3' and 5' ends Repaired_DNA Repaired DNA PNKP1->Repaired_DNA

Figure 2. The altered DNA repair pathway mediated by this compound-activated OGG1.

Conclusion

This compound represents a significant advancement in the modulation of DNA repair pathways. By converting OGG1 into a potent lyase, it introduces a novel mechanism for the processing of AP sites that is independent of APE1. This unique mode of action not only enhances the repair of oxidative DNA damage but also opens up new therapeutic possibilities for diseases where the modulation of DNA repair is a key strategy. Further research into the long-term cellular consequences and the in vivo efficacy of this compound is warranted to fully explore its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of TH10785: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling TH10785, a potent OGG1 activator, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS for this compound, as with any laboratory chemical, contains detailed information on potential hazards, necessary personal protective equipment (PPE), and emergency procedures.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention if necessary.

  • Spill Management: In the event of a spill, collect the spillage to prevent it from entering drains or waterways.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to treat it as hazardous chemical waste. This involves collection, storage, and transfer to a licensed waste disposal facility.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, absorbent paper), in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and is securely sealed to prevent leaks.

  • Waste Storage:

    • Store the hazardous waste container in a designated, secure area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Engage a Licensed Waste Disposal Service:

    • The disposal of chemical waste must be handled by a licensed and approved waste disposal company.[1][2]

    • Provide the waste disposal service with a complete inventory of the waste, including the SDS for this compound.

  • Documentation:

    • Maintain accurate records of the amount of this compound disposed of and the date of disposal. This documentation is crucial for regulatory compliance.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound, derived from supplier technical data sheets.[3][4] This information is essential for accurate record-keeping and for providing to waste disposal services.

PropertyValue
CAS Number 1002801-51-5
Molecular Formula C₁₇H₂₁N₃
Molecular Weight 267.38 g/mol
Purity ≥98% (HPLC)
Solubility in DMSO ≥ 10 mg/mL
Solubility in Ethanol ≥ 10 mg/mL
Storage Temperature -20°C

Experimental Protocol for Waste Neutralization (Hypothetical)

No specific experimental protocols for the neutralization of this compound for disposal are publicly available in the provided search results. Chemical neutralization should only be attempted by trained personnel with a validated and approved procedure. The standard and safest procedure is to transfer the chemical waste to a licensed disposal facility.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

TH10785_Disposal_Workflow cluster_preparation Step 1: Preparation & Handling cluster_collection Step 2: Waste Collection cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste this compound & Contaminated Materials B->C D Use Designated, Labeled Hazardous Waste Container C->D E Store Securely in a Designated, Cool, and Dry Area D->E F Contact Licensed Waste Disposal Service E->F G Provide SDS and Waste Inventory F->G H Maintain Disposal Records G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling TH10785

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for TH10785

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a small molecule activator of 8-oxo-guanine DNA glycosylase 1 (OGG1). The following procedures are based on general laboratory safety protocols for handling solid research chemicals, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers must supplement this guidance with a risk assessment specific to their experimental conditions.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to research chemicals. The following table summarizes the recommended PPE for handling this compound in a solid form and when in solution.

Body Part Solid Compound Compound in Solution (e.g., DMSO, Ethanol)
Hands Disposable nitrile gloves.[1]Double-gloving with nitrile gloves is recommended.[1]
Eyes Safety glasses with side shields.[1]Chemical splash goggles.[1]
Body A standard laboratory coat.A chemical-resistant laboratory coat.
Respiratory Not generally required if handled in a well-ventilated area or chemical fume hood.Work within a certified chemical fume hood to avoid inhalation of aerosols or vapors.
Feet Closed-toe shoes.Closed-toe shoes.
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Verify that the compound is this compound by checking the label and any accompanying documentation.

  • Record the date of receipt on the container.

  • Store the compound at -20°C in a tightly sealed container, as recommended by suppliers.

2. Preparation of Stock Solutions:

  • All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation risk.

  • Before weighing, allow the container to equilibrate to room temperature to prevent condensation.

  • Use appropriate solvents such as DMSO or ethanol for dissolution.[2]

  • Prepare solutions to the desired concentration using calibrated equipment.

3. Experimental Use:

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • When working with cell cultures or animal models, follow established protocols for the introduction of chemical compounds.

  • Minimize the generation of aerosols.

4. Decontamination and Cleaning:

  • Wipe down all work surfaces with an appropriate solvent (e.g., 70% ethanol) after handling the compound.

  • Decontaminate all equipment that has come into contact with this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Waste Type Disposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's chemical waste disposal guidelines.
Solutions of this compound Collect in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.
Contaminated Materials (e.g., gloves, pipette tips) Place in a designated hazardous waste bag or container for solid chemical waste.[3]
Empty Vials Rinse with a suitable solvent three times. The rinsate should be collected as hazardous waste. Deface the label and dispose of the vial according to institutional guidelines for glass or plastic waste.
Emergency Procedures: Spill and Exposure

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Hazard: For a small spill of solid this compound, you may proceed with cleanup if you are trained and have the appropriate PPE and spill kit.

  • Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with absorbent material.

  • Cleanup:

    • Solid Spill: Carefully sweep the material into a dustpan and place it in a labeled hazardous waste container. Avoid creating dust.

    • Liquid Spill: Use absorbent pads to soak up the solution. Place used pads in a sealed bag for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor and institutional safety office.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Visualized Workflows

The following diagrams illustrate the key processes for handling this compound safely.

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Receive Receive Store Store Receive->Store Weigh Weigh Store->Weigh Dissolve Dissolve Weigh->Dissolve Experiment Experiment Dissolve->Experiment Analyze Analyze Experiment->Analyze Decontaminate Decontaminate Analyze->Decontaminate Dispose Dispose Decontaminate->Dispose

Caption: High-level workflow for handling this compound from receipt to disposal.

Spill_Response_Plan cluster_cleanup Cleanup Spill Occurs Spill Occurs Alert Personnel Alert Personnel Spill Occurs->Alert Personnel Assess Hazard Assess Hazard Alert Personnel->Assess Hazard Contain Spill Contain Spill Assess Hazard->Contain Spill Clean Spill Area Clean Spill Area Contain Spill->Clean Spill Area Decontaminate Decontaminate Clean Spill Area->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Caption: Step-by-step procedure for responding to a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.